beta-D-fructose
Description
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-ARQDHWQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859011 | |
| Record name | beta-D-Fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Fructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
778 mg/mL at 20 °C | |
| Record name | D-Fructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-23-5, 53188-23-1, 57-48-7 | |
| Record name | β-D-Fructofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-d-Fructofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-fructose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-D-Fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D.-FRUCTOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B986VTP17J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Fructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 122 °C | |
| Record name | D-Fructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of beta-D-Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and stereochemistry of beta-D-fructose, a key monosaccharide of significant interest in the fields of biochemistry, medicinal chemistry, and drug development. This document details its structural features, stereochemical nuances, and the experimental methodologies used for its characterization.
Introduction to D-Fructose
D-Fructose is a ketohexose, a six-carbon sugar with a ketone functional group. In solution, D-fructose exists as an equilibrium mixture of a small amount of the open-chain form and predominantly cyclic forms. These cyclic structures, known as hemiketals, can be five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these ring forms can exist as one of two anomers, designated as alpha (α) or beta (β), which differ in the stereochemistry at the anomeric carbon (C2). This guide focuses specifically on the beta-anomer of D-fructose.
Structure and Stereochemistry of this compound
The designation "this compound" specifies a particular stereoisomer. The "D" refers to the configuration at the chiral carbon furthest from the carbonyl group (C5), which is analogous to D-glyceraldehyde. The "beta" (β) designation refers to the configuration at the anomeric carbon (C2).
In the Haworth projection of the furanose form, β-D-fructofuranose, the hydroxyl group on the anomeric carbon (C2) is on the same side (cis) of the ring as the -CH2OH group at C5. In the pyranose form, β-D-fructopyranose, which is the most abundant form in aqueous solution, the hydroxyl group at the anomeric carbon (C2) is also in a specific orientation relative to the other substituents on the ring. The pyranose ring of this compound typically adopts a chair conformation to minimize steric strain.
Equilibrium in Solution
In an aqueous solution at 20°C, D-fructose exists as an equilibrium mixture of its various isomers. The approximate distribution is as follows:
| Tautomer | Percentage in D₂O |
| beta-D-fructopyranose | ~68.2% |
| beta-D-fructofuranose | ~22.4% |
| alpha-D-fructofuranose | ~6.2% |
| alpha-D-fructopyranose | ~2.7% |
| keto-D-fructose (open-chain) | ~0.5% |
Quantitative Data
The following tables summarize key quantitative data for this compound. It is important to note that obtaining precise bond lengths and angles for pure crystalline beta-D-fructopyranose is challenging. The crystallographic data presented below is derived from a high-quality crystal structure of a closely related derivative, N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid, and a racemic mixture of β-D,L-fructose. These values provide a strong approximation of the geometry in pure beta-D-fructopyranose.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molar Mass | 180.16 g/mol |
| Melting Point | 119 - 122 °C (for β-D-fructofuranose)[1] |
| Solubility in Water | 778 mg/mL at 20 °C (for β-D-fructofuranose)[1] |
| Initial Specific Rotation [α] | Approximately -132° (c=2, H₂O, 20°C)[2] |
| Equilibrium Specific Rotation [α] | -92° (c=2, H₂O, 20°C)[2] |
Crystallographic Data for β-D,L-Fructose (Racemic Mixture)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.43124 Å |
| b | 7.2727 Å |
| c | 10.1342 Å |
| α | 69.120° |
| β | 83.907° |
| γ | 78.381° |
Note: This data is for a racemic crystal of β-D,L-fructose and serves as an approximation for the pure D-enantiomer.
Selected Bond Lengths and Angles (from a derivative structure)
| Bond | Approximate Length (Å) | Angle | Approximate Value (°) |
| C2-O2 | 1.41 | O2-C2-C1 | 109.5 |
| C2-O6 | 1.43 | O2-C2-C3 | 110.1 |
| C2-C3 | 1.53 | C1-C2-C3 | 111.2 |
| C3-C4 | 1.52 | C2-C3-C4 | 110.5 |
| C4-C5 | 1.53 | C3-C4-C5 | 110.8 |
| C5-O5 | 1.44 | C4-C5-O5 | 109.8 |
| C5-C6 | 1.52 | C4-C5-C6 | 113.1 |
Note: These values are based on the crystal structure of N-(1-deoxy-β-d-fructopyranos-1-yl)-2-aminoisobutyric acid and represent a close approximation for beta-D-fructopyranose.[3]
Visualization of Stereochemical Relationships
The following diagrams illustrate the key structural relationships of this compound.
References
The Predominance of Pyranose: A Technical Guide to the Relative Stability of β-D-Fructofuranose and β-D-Fructopyranose
For Immediate Release
A Deep Dive into the Conformational Landscape of Fructose (B13574) for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core principles governing the stability of two key anomers of D-fructose: β-D-fructofuranose and β-D-fructopyranose. Understanding the equilibrium and conformational preferences of these isomers is paramount in various fields, from drug design and food chemistry to metabolic studies. In aqueous environments, D-fructose exists as an equilibrium mixture of several tautomers, with the β-pyranose form being the most stable and predominant species.[1] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and biological significance related to the stability of these crucial monosaccharides.
Executive Summary
In aqueous solution, D-fructose establishes a dynamic equilibrium between its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, as well as a minor open-chain keto form.[2] Extensive studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have unequivocally demonstrated that β-D-fructopyranose is the thermodynamically favored anomer.[1] This preference is attributed to the lower ring strain and stabilizing intramolecular hydrogen bonds in the chair conformation of the pyranose ring.[3][4] While the furanose form is less stable in its free state, it plays a crucial role in nature as it is the conformation found in sucrose (B13894) and fructans.[5][6] The enzymatic hydrolysis of these larger carbohydrates releases fructose, which then predominantly converts to the more stable pyranose form for subsequent metabolic processing.
Quantitative Analysis of Fructose Tautomeric Distribution
The relative abundance of fructose tautomers in an aqueous solution has been precisely quantified using NMR spectroscopy. The data clearly indicates the dominance of the β-pyranose form at equilibrium.
Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C
| Tautomer | Ring Structure | Percentage at Equilibrium |
| β-D-fructopyranose | 6-membered | ~68.2%[1][7] |
| β-D-fructofuranose | 5-membered | ~22.4%[1][7] |
| α-D-fructofuranose | 5-membered | ~6.2%[1][7] |
| α-D-fructopyranose | 6-membered | ~2.7%[1][7] |
| keto form | open-chain | ~0.5%[1][7] |
Note: Percentages are approximate and can be influenced by temperature and solvent composition.[8][9][10][11]
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium of fructose relies on sophisticated analytical techniques capable of distinguishing between the different anomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-invasive technique for the structural and quantitative analysis of fructose tautomers in solution.[2] Both ¹H and ¹³C NMR are employed to obtain detailed information.
¹H and ¹³C NMR Protocol for Quantitative Analysis of Fructose Tautomers
-
Sample Preparation:
-
Weigh 5-25 mg of D-fructose for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of high-purity deuterium (B1214612) oxide (D₂O, 99.9% D or higher) in a clean NMR tube.[3][7]
-
Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing and quantification.[2]
-
Allow the solution to equilibrate for at least 48 hours at a constant temperature to ensure the tautomeric equilibrium is reached.[2]
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[2]
-
Lock the field frequency using the deuterium signal from the D₂O solvent.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment with presaturation for solvent suppression.[1][7]
-
Spectral Width: ~12-16 ppm, centered around 4.7 ppm.[1]
-
Acquisition Time: ~2-3 seconds.[1]
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time (typically 5-10 seconds) for accurate quantification.[1]
-
-
For ¹³C NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).[1]
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the well-resolved signals corresponding to each tautomer. The anomeric carbon (C2) signals in the ¹³C NMR spectrum (98-105 ppm) are particularly useful for quantification.[12]
-
Calculate the relative percentage of each tautomer from the integral values.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative method for the separation and quantification of fructose anomers. Chiral stationary phases are particularly effective in resolving these isomers.
Optimized HPLC Protocol for Fructose Anomer Separation
-
Instrumentation and Column:
-
HPLC system equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Column: Chiral stationary phase column, such as a Chiralpak AD-H, or an amino-propyl bonded silica (B1680970) column.[6][13][14][15]
-
-
Mobile Phase and Elution:
-
Isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water. A typical ratio is in the range of 75:25 to 85:15 (v/v).[14][15]
-
-
Sample Preparation and Injection:
-
Dissolve the fructose sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
Injection volume: 10-20 µL.
-
-
Detection and Quantification:
-
Detect the separated anomers using RID or ELSD.
-
Quantify the peaks by comparing their areas to a calibration curve prepared with fructose standards.
-
Biological Significance and Conformational Roles
The distinct conformations of β-D-fructofuranose and β-D-fructopyranose dictate their roles in various biological processes.
Metabolism and Enzymatic Recognition
The primary metabolic pathway for fructose, fructolysis, begins with the phosphorylation of fructose by fructokinase.[16] While the furanose form is found in sucrose, upon hydrolysis by invertase, it is released and equilibrates to the more stable pyranose form, which is the substrate for fructokinase in the liver.[5][6][16] The specific conformation of fructose is critical for its recognition and binding to the active site of fructokinase.[17]
Membrane Transport
The transport of fructose across cell membranes is primarily mediated by the GLUT5 transporter.[18][19][20] The binding of fructose to GLUT5 is conformation-specific, and the transporter undergoes a conformational change to facilitate the translocation of the sugar across the membrane.[18][20][21]
Taste Perception
The sensation of sweetness is initiated by the binding of sugars to specific taste receptors on the tongue.[22][23] The interaction between fructose and the sweet taste receptor is highly dependent on the three-dimensional structure of the sugar molecule. Both the pyranose and furanose forms of fructose can bind to the receptor, inducing a conformational change that triggers a signaling cascade perceived as sweetness.[5][7][24][25]
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of great importance in food chemistry. Fructose is more reactive in the Maillard reaction than glucose, and the different tautomers exhibit varying reactivities.[26][27][28][29][30] The open-chain keto form, although present in small amounts, is highly reactive in initiating the Maillard cascade.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Tautomeric equilibrium of D-fructose in aqueous solution.
Caption: Experimental workflow for NMR analysis of fructose tautomers.
Caption: Biological pathways involving different fructose conformations.
Conclusion
The conformational stability of D-fructose anomers is a critical determinant of their biological function. While β-D-fructopyranose is the most stable form in aqueous solution, the less stable β-D-fructofuranose conformation is essential as a building block in larger carbohydrates. The dynamic equilibrium between these forms, governed by thermodynamic principles, allows for the diverse roles of fructose in metabolism, signaling, and sensory perception. A thorough understanding of these conformational dynamics, facilitated by powerful analytical techniques like NMR and HPLC, is indispensable for advancements in drug development, food science, and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of conformationally locked free fructose: theoretical and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for sugar perception by Drosophila gustatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding solvent effects in the selective conversion of fructose to 5-hydroxymethyl-furfural: a molecular dynamics investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Isomeric equilibria of monosaccharides in solution. Influence of solvent and temperature - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Fructolysis - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Identification of essential amino acids for glucose transporter 5 (GLUT5)-mediated fructose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Scientists Unveil the Structure of the Receptor Responsible for How We Taste Sweetness | HHMI [hhmi.org]
- 23. Structural and functional studies uncover the mechanism behind sweet taste - St. Jude Children’s Research Hospital [stjude.org]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Anomeric Effect in Beta-D-Fructose: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Whitepaper on the Core Stereoelectronic Principles and Their Implications
Executive Summary
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preferences of substituents at the anomeric carbon. In the context of beta-D-fructose, this effect plays a crucial role in determining its three-dimensional structure, stability, and interactions with biological macromolecules. Understanding the nuances of the anomeric effect in both the pyranose and furanose forms of this compound is paramount for researchers in glycobiology and professionals in drug development, as it directly influences molecular recognition, enzyme kinetics, and the design of targeted therapeutics. This technical guide provides a comprehensive overview of the anomeric effect in this compound, including its stereoelectronic origins, quantitative structural data, detailed experimental and computational protocols for its investigation, and its implications in drug design and discovery.
The Core Principles of the Anomeric Effect in this compound
In aqueous solution, D-fructose exists as an equilibrium mixture of several tautomers, with the beta-D-fructopyranose form being the most predominant, followed by beta-D-fructofuranose and alpha-D-fructofuranose.[1] The anomeric carbon in fructose (B13574) is C2. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial or pseudo-axial position, a conformation that would be sterically disfavored. This stabilization is estimated to be in the range of 4-8 kJ/mol for sugars.[2]
The two primary explanations for the anomeric effect are:
-
Hyperconjugation: This widely accepted model posits a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom (O6 in pyranose, O5 in furanose) and the antibonding sigma orbital (σ) of the C2-O2 bond.[2] This n → σ interaction is maximized when the lone pair orbital and the C-O σ* orbital are anti-periplanar, a condition met in the axial conformation. This delocalization of electron density shortens the endocyclic C2-O6 bond and lengthens the exocyclic C2-O2 bond.
-
Dipole Moment Minimization: This theory suggests that in the equatorial conformation, the dipole moments of the endocyclic oxygen and the exocyclic anomeric substituent are partially aligned, leading to electrostatic repulsion. In the axial conformation, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and greater electrostatic stability.[2]
Both hyperconjugation and dipole minimization contribute to the overall anomeric effect, influencing the conformational landscape of this compound.
Quantitative Data on the Anomeric Effect in Fructose
The structural consequences of the anomeric effect can be quantified by examining bond lengths, bond angles, and dihedral angles around the anomeric center. While a comprehensive experimental dataset for all anomers of this compound is not available in a single source, the following tables summarize representative data from crystallographic and computational studies of fructose and related pyranose structures.
Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C
| Tautomer | Percentage at Equilibrium |
| beta-D-fructopyranose | ~68-70%[1][3] |
| beta-D-fructofuranose | ~22-23%[1][3] |
| alpha-D-fructofuranose | ~6%[1] |
| alpha-D-fructopyranose | ~3% |
| keto form | ~0.5%[1] |
Table 2: Representative Geometric Parameters for Pyranose Anomers
Note: Data for beta-D-fructopyranose is derived from crystallographic studies of D,L-fructose and computational studies. Comparative data for the alpha anomer is based on general observations of the anomeric effect in pyranoses.
| Parameter | beta-D-fructopyranose (Axial-like OH) | alpha-D-fructopyranose (Equatorial-like OH) |
| Bond Lengths (Å) | ||
| C2-O2 (exocyclic) | ~1.410 | Shorter than axial |
| C2-O6 (endocyclic) | Longer than in alpha anomer | Shorter than in beta anomer |
| Bond Angles (°) | ||
| O6-C2-C1 | Varies with conformation | Varies with conformation |
| O6-C2-O2 | Wider than typical tetrahedral angle | Closer to typical tetrahedral angle |
| Stabilization Energy (kcal/mol) | ||
| Anomeric Effect Contribution | ~1-2 kcal/mol (estimated) | Less significant |
Experimental and Computational Protocols
Investigating the anomeric effect in this compound requires a combination of experimental and computational techniques.
Experimental Protocols
NMR is a powerful tool for studying the solution-state conformation and tautomeric equilibrium of fructose.
Objective: To determine the relative populations of fructose anomers and to probe the through-bond and through-space interactions that are indicative of the anomeric effect.
Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Allow the solution to equilibrate for several hours to ensure mutarotation is complete.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.
-
Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C2) signals for the different tautomers will appear in the 90-110 ppm region and are particularly informative.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each anomer, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to identify through-space interactions, which can provide information about the spatial orientation of substituents.
-
-
Data Analysis:
-
Integrate the well-resolved signals in the ¹H and ¹³C spectra corresponding to each anomer to determine their relative concentrations. The anomeric carbon signals in the ¹³C spectrum are often the most reliable for quantification.
-
Analyze the coupling constants (³JHH) from the ¹H spectrum to infer dihedral angles and thus the ring conformation.
-
Analyze NOE cross-peaks to confirm spatial proximities consistent with axial or equatorial orientations of the anomeric hydroxyl group.
-
Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles in the solid state.
Objective: To determine the solid-state conformation of this compound and quantify the geometric parameters associated with the anomeric effect.
Methodology:
-
Crystallization:
-
Prepare a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., water, ethanol-water). For racemic β-D,L-fructose, crystallization can be achieved from a 70 wt% aqueous solution at room temperature.[4]
-
Employ slow evaporation, cooling, or vapor diffusion techniques to grow single crystals of at least 0.1 mm in all dimensions.[5]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
If data is to be collected at low temperature (typically 100 K) to minimize radiation damage, the crystal must be cryo-protected by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the mother liquor.[6]
-
Place the crystal in a monochromatic X-ray beam (e.g., from a synchrotron source or a rotating anode generator).
-
Rotate the crystal and collect the diffraction pattern on a detector (e.g., CCD or pixel array detector). A complete dataset requires collecting reflections over a range of crystal orientations.[5]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods for small molecules.
-
Build an initial model of the fructose molecule into the resulting electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to achieve the best fit.
-
Analyze the final refined structure to extract precise bond lengths, bond angles, and dihedral angles.
-
Computational Chemistry Protocol
Computational modeling provides insights into the energetic and electronic origins of the anomeric effect.
Objective: To calculate the relative stabilities of this compound anomers and to analyze the orbital interactions responsible for the anomeric effect.
Methodology:
-
Model Building:
-
Construct the 3D structures of the desired anomers of beta-D-fructopyranose and beta-D-fructofuranose using a molecular modeling program (e.g., GaussView, Avogadro).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each anomer using a quantum chemistry software package like Gaussian.
-
A common and reliable level of theory is Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-311++G(d,p).[7]
-
The Opt keyword in Gaussian is used for geometry optimization.
-
Following optimization, perform a frequency calculation (Freq keyword) at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on the optimized geometries to investigate orbital interactions. This is typically done by adding the Pop=NBO keyword in Gaussian.
-
The NBO output will provide information on the stabilization energy (E(2)) associated with the hyperconjugative interaction between the lone pair of the endocyclic oxygen (donor) and the antibonding orbital of the anomeric C-O bond (acceptor). A significant E(2) value for the n -> σ* interaction is a quantitative measure of the anomeric effect.[8]
-
-
Data Analysis:
-
Compare the calculated relative energies (Gibbs free energies) of the different anomers to predict their relative stabilities.
-
From the optimized geometries, extract the key bond lengths, bond angles, and dihedral angles for the quantitative data table.
-
Analyze the NBO output to quantify the contribution of hyperconjugation to the stability of the anomers.
-
Mandatory Visualizations
Logical Workflow for Investigating the Anomeric Effect
Caption: Workflow for the investigation of the anomeric effect.
Stereoelectronic Origins of the Anomeric Effect
Caption: Key stereoelectronic contributions to the anomeric effect.
Implications for Drug Development
The anomeric effect is not merely a theoretical curiosity; it has profound implications for how this compound is recognized by and interacts with biological targets, a critical consideration in drug design.
Targeting Fructose Transporters (e.g., GLUT5)
The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose and is overexpressed in certain types of cancer, making it an attractive target for the delivery of imaging agents and cytotoxic drugs.[9] The binding of fructose and its analogues to GLUT5 is highly dependent on the stereochemistry of the hydroxyl groups.[10]
-
Conformational Selectivity: Studies have shown that GLUT5 can transport both the furanose and pyranose forms of fructose. The anomeric effect, by influencing the preferred conformation of fructose anomers, can affect the binding affinity and transport efficiency.[10]
-
Design of Fructose Mimetics: In the development of fructose-based drugs or probes, such as those based on 2,5-anhydro-D-mannitol, the stereochemistry at positions analogous to the anomeric center is crucial. The anomeric effect will influence the orientation of substituents, which in turn affects their interaction with amino acid residues in the GLUT5 binding pocket.[11] Maintaining appropriate hydrophilicity and stereochemistry, which are influenced by the anomeric effect, is essential for successful GLUT5-mediated drug delivery.[12]
Enzyme-Substrate Interactions
The anomeric configuration of fructose can significantly impact its metabolism.
-
Glucokinase Activity: The phosphorylation of fructose by glucokinase, a key step in its metabolism, can be stimulated by glucose. This stimulatory effect exhibits anomeric specificity, with alpha-D-glucose being a more potent activator than beta-D-glucose. This suggests that the anomeric configuration of other sugars can allosterically influence how fructose, with its own anomeric preferences, is processed by enzymes.
-
Glycoside Hydrolases: Enzymes that metabolize fructose-containing oligosaccharides must recognize a specific anomeric linkage. The anomeric effect stabilizes the ground state of the glycosidic bond and influences the transition state of its cleavage, thereby affecting the rate of enzymatic hydrolysis.
The anomeric effect, by governing the 3D structure and electronic properties of this compound, is a key determinant of its biological activity. A thorough understanding of this effect is therefore indispensable for the rational design of drugs that target fructose metabolic pathways or utilize fructose transporters for selective delivery.
Conclusion
The anomeric effect in this compound is a multifaceted stereoelectronic phenomenon with significant consequences for its structure, stability, and biological function. Through a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can quantitatively and qualitatively probe this effect. For professionals in drug development, a deep appreciation of the anomeric effect is crucial for designing effective and selective therapeutics that interact with fructose-metabolizing enzymes and transporters. The principles and protocols outlined in this guide provide a solid foundation for the continued investigation and exploitation of the anomeric effect in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Beta-D-Fructopyranose | C6H12O6 | CID 24310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Sweet Secret: A Technical History of beta-D-Fructose
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the pivotal moments and scientific inquiries that led to the discovery and characterization of beta-D-fructose. From its initial isolation to the elucidation of its complex stereochemistry, this document provides a technical account of the historical milestones, experimental methodologies, and foundational data that have shaped our understanding of this important monosaccharide.
The Dawn of a New Sugar: Discovery and Initial Characterization
Fructose (B13574), a simple ketonic monosaccharide, was first identified as a distinct sugar in 1847 by the French chemist Augustin-Pierre Dubrunfaut.[1] Initially known as "levulose" due to its levorotatory effect on plane-polarized light, the name "fructose" was later coined in 1857 by the English chemist William Allen Miller from the Latin word fructus (fruit), acknowledging its natural abundance in fruits and honey.
Dubrunfaut's discovery stemmed from his investigations into the composition of various natural products. He was the first to observe the phenomenon of mutarotation in 1844, noticing that the specific rotation of an aqueous sugar solution changes over time.[1] His work laid the groundwork for understanding the dynamic nature of sugars in solution.
Early Isolation and Purification Techniques
The primary methods for obtaining fructose in the 19th century involved the hydrolysis of sucrose (B13894) or inulin (B196767), a polysaccharide found in plants like chicory. The resulting mixture of glucose and fructose then required separation, a significant challenge for chemists of that era.
Experimental Protocol: Isolation of Fructose from Inulin (Reconstructed 19th-Century Method)
This protocol is a reconstruction of the potential methods available to and likely employed by researchers in the mid-19th century for the isolation of fructose from chicory roots.
Materials:
-
Dried chicory roots
-
Water
-
Dilute acid (e.g., sulfuric acid or oxalic acid)
-
Calcium carbonate (chalk)
Procedure:
-
Extraction of Inulin: Dried and ground chicory roots were extracted with hot water to dissolve the inulin.
-
Acid Hydrolysis: The aqueous extract containing inulin was then subjected to hydrolysis by heating with a dilute acid. This process breaks down the inulin polymer into its constituent fructose units.
-
Neutralization: The acidic solution was carefully neutralized with calcium carbonate to precipitate the acid as an insoluble salt (e.g., calcium sulfate (B86663) or calcium oxalate), which could then be removed by filtration.
-
Syrup Concentration: The neutralized sugar solution was concentrated by evaporation, often under reduced pressure to prevent excessive browning and degradation of the sugars. This resulted in a thick syrup containing a mixture of fructose and a small amount of glucose.
-
Fractional Crystallization from Ethanol: The concentrated syrup was dissolved in ethanol. Due to the lower solubility of glucose in ethanol compared to fructose, glucose would preferentially crystallize out of the solution upon cooling and standing. This process would be repeated multiple times to enrich the fructose content in the remaining solution.
-
Final Crystallization of Fructose: The fructose-rich ethanolic solution was further concentrated and cooled to induce the crystallization of fructose. The resulting crystals were then collected and dried.
The Enigma of Stereochemistry: Emil Fischer's Groundbreaking Work
The true structural nature of fructose, particularly its stereochemistry, remained a puzzle until the pioneering work of German chemist Emil Fischer between 1884 and 1894.[2] His research not only elucidated the configuration of fructose but also established the stereochemical relationships between glucose, fructose, and mannose.
A cornerstone of Fischer's work was the use of phenylhydrazine, a reagent he had discovered in 1875.[2] This compound reacted with sugars to form crystalline derivatives called osazones, which had characteristic melting points and crystal structures, aiding in their identification and differentiation.
Experimental Protocol: Osazone Formation of Fructose (Fischer's Method)
Materials:
-
Fructose
-
Phenylhydrazine hydrochloride
-
Sodium acetate (B1210297)
-
Water
-
Heating apparatus (water bath)
Procedure:
-
A solution of fructose was prepared in water.
-
Phenylhydrazine hydrochloride and sodium acetate (to buffer the solution) were added to the fructose solution.
-
The mixture was heated in a boiling water bath.
-
The formation of a yellow, crystalline precipitate of glucosazone (the same osazone formed by glucose and mannose) indicated a positive reaction.
-
The crystals were collected by filtration, washed, and their melting point determined for identification.
Fischer's ingenious series of experiments, including oxidation and reduction reactions in conjunction with osazone formation, allowed him to deduce the relative configurations of the asymmetric carbon atoms in fructose and other monosaccharides.
Quantitative Characterization of this compound
The physical and chemical properties of fructose were meticulously documented by early researchers. These quantitative data were essential for identifying the sugar and assessing its purity.
| Property | Historical Reported Value (late 19th/early 20th Century) | Modern Accepted Value |
| Melting Point (°C) | ~103-105 | 103-105 (decomposes) |
| Specific Rotation ([(\alpha)]D) | Approximately -92° (in water) | -92.4° (c=1, water) |
| Solubility in Water | Highly soluble | ~4000 g/L (25 °C) |
| Solubility in Ethanol | Sparingly soluble | Low |
Note: Historical values are approximate and may have varied depending on the purity of the sample and the experimental conditions.
Visualizing the Historical Workflow
The following diagrams illustrate the logical flow of the key experimental processes used in the discovery and characterization of this compound.
Caption: Workflow for the isolation of fructose from sucrose in the 19th century.
Caption: Experimental workflow for the formation of osazones from fructose.
Conclusion
The discovery and characterization of this compound represent a significant chapter in the history of organic chemistry. The meticulous experimental work of pioneers like Augustin-Pierre Dubrunfaut and Emil Fischer not only unveiled a new, naturally abundant sugar but also laid the fundamental principles for the stereochemical understanding of carbohydrates. The techniques they developed, though rudimentary by modern standards, demonstrate a remarkable ingenuity and analytical prowess that continues to underpin our current knowledge of this vital biomolecule. This historical perspective provides a valuable context for contemporary research in carbohydrate chemistry, drug development, and the nutritional sciences.
References
natural sources and abundance of beta-D-fructose
An In-depth Technical Guide on the Natural Sources and Abundance of β-D-Fructose
Introduction to β-D-Fructose
β-D-fructose is a naturally occurring monosaccharide, specifically a ketohexose, and is one of the most common dietary sugars along with glucose and galactose.[1] Often referred to as "fruit sugar," it is found in a variety of natural sources.[2] Structurally, D-fructose is an isomer of D-glucose, with the key difference being the presence of a ketone functional group on the second carbon atom, as opposed to the aldehyde group on the first carbon of glucose.[3]
In aqueous solutions, fructose (B13574) exists in an equilibrium of several isomeric forms. The predominant forms are the cyclic hemiketals: β-D-fructopyranose (a six-membered ring) accounts for approximately 70% of the mixture, while β-D-fructofuranose (a five-membered ring) constitutes about 23%.[2][4] The β-pyranose form is recognized as one of the sweetest known natural compounds.[4] β-D-fructose is also a key component of the disaccharide sucrose, where it is linked to a glucose molecule.[1][2]
Natural Sources and Abundance
β-D-fructose is ubiquitous in the plant kingdom, contributing significantly to the sweetness of fruits, vegetables, and honey.[3][5] Its concentration can vary widely depending on the specific plant, cultivar, and degree of ripeness.
Fruits and Vegetables
Fructose is the primary sugar in many fruits, where it can exist as a free monosaccharide or as part of sucrose.[2][5] The ratio of fructose to glucose is a key characteristic of different fruits; for instance, apples and pears contain more than twice the amount of free fructose compared to glucose.[5] The sugar content of common fruits and vegetables is detailed in Table 1.
Honey
Honey is a supersaturated solution of sugars, primarily fructose and glucose.[6] Fructose is typically the most abundant sugar in honey, which accounts for its high sweetness level.[7] The exact composition of honey varies based on the floral source, region, and climatic conditions.[7] Generally, Australian honeys contain 36-50% fructose.[6]
Table 1: Abundance of Fructose in Various Natural Sources
| Source | Fructose Content ( g/100g or g/serving ) | Glucose Content ( g/100g or g/serving ) | Fructose/Glucose Ratio | Reference(s) |
| Fruits | ||||
| Apple (1 medium) | 9.5 g | - | >2.0 | [5][8] |
| Pear (1 medium) | 11.8 g | - | >2.0 | [5][8] |
| Grapes (1 cup) | 12.0 g | - | ~1.0 | [8] |
| Mango (1 whole) | 32.4 g | - | - | [8] |
| Watermelon (1/16) | 11.3 g | - | - | [8] |
| Banana (1 medium) | 7.1 g | - | ~1.0 | [8] |
| Orange (1 medium) | 6.1 g | - | ~1.0 | [8] |
| Strawberries (1 cup) | 3.8 g | - | ~1.0 | [8] |
| Apricot (1 fruit) | 1.3 g | - | <0.5 | [5][8] |
| Honey | ||||
| General Range | 39.5 - 47.0 g/100g | 32.0 - 35.0 g/100g | 1.14 - 1.34 | [9] |
| Australian Honey | 36.0 - 50.0 g/100g | 28.0 - 36.0 g/100g | Varies | [6] |
| Vegetables | ||||
| Sugar Cane | High Sucrose Content | High Sucrose Content | ~1.0 (in sucrose) | [2][5] |
| Sugar Beets | High Sucrose Content | High Sucrose Content | ~1.0 (in sucrose) | [2][5] |
| Root Vegetables | Present | Present | Varies | [5] |
| Other | ||||
| Watermelon Peel Juice | 0.06 g/100mL (0.60 mg/mL) | 0.05 g/100mL (0.50 mg/mL) | 1.2 | [10] |
Biochemical Context: Fructolysis
In humans, fructose is primarily metabolized in the liver through a pathway known as fructolysis.[3] Unlike glucose, fructose metabolism bypasses key regulatory steps of glycolysis, leading to a more rapid flux of carbons for triglyceride synthesis. This metabolic distinction has been a subject of extensive research regarding its potential health implications.[1] The initial steps of this pathway involve the phosphorylation of fructose and its subsequent cleavage into triose phosphates, which then enter the glycolytic pathway.
Experimental Protocols for Quantification
The accurate quantification of fructose in various matrices is crucial for quality control, nutritional labeling, and research. Chromatographic techniques are among the most effective and widely used methods.[11]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and common method for the simultaneous analysis of fructose, glucose, and sucrose.[10][11]
4.1.1 Sample Preparation (General Protocol for Juices)
-
Extraction: For solid samples like fruit pulp, an aqueous extraction is performed. For liquid samples like juices, clarification is the first step.
-
Clarification: Centrifuge the sample (e.g., 10,000 rpm for 15 minutes) to pellet insoluble materials.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates prior to injection.[10]
-
Dilution: Dilute the sample as necessary with the mobile phase to bring the sugar concentrations within the linear range of the calibration curve.
4.1.2 Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled with a Refractive Index Detector (RID).[10]
-
Column: Amino-bonded columns, such as a ZORBAX NH2 column (e.g., 4.6 x 250 mm, 5 µm), are widely used for sugar separation.[10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and HPLC-grade water, typically in a ratio of 75:25 (v/v), is effective.[10][11]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[10]
-
Temperatures: Maintain the column at approximately 35°C and the RID at 35°C for stable baselines and reproducible retention times.[10][11]
4.1.3 Quantification
-
Calibration: Prepare a series of standard solutions containing known concentrations of pure D-(-)-Fructose.
-
Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Sample Measurement: Inject the prepared samples. Identify the fructose peak based on retention time compared to the standard.
-
Calculation: Quantify the fructose concentration in the sample by interpolating its peak area on the calibration curve.
Other Analytical Techniques
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC/MS), is another powerful technique. It requires derivatization of the sugars to make them volatile, typically by creating trimethylsilyl-oxime (TMSO) derivatives. This method offers high sensitivity and specificity.[12]
-
Spectrophotometric Methods: These methods are based on colorimetric reactions. For example, fructose can be determined after oxidation and complexation with 2-thiobarbituric acid, with the resulting chromogen measured by UV-Vis spectroscopy. While often less expensive, these methods can be susceptible to interference from other compounds.[13]
-
Enzymatic Assays: Kits utilizing specific enzymes like fructokinase can provide a highly specific method for fructose quantification, often used in clinical and food science applications.
Conclusion
β-D-fructose is a significant monosaccharide found widely in nature, particularly in fruits and honey. Its abundance varies greatly depending on the source. Understanding its distribution and accurately quantifying its presence is essential for the food and beverage industry, nutritional science, and metabolic research. While various analytical methods exist, HPLC-RID remains a primary and reliable technique for the routine analysis of fructose in diverse natural products. The distinct metabolic pathway of fructose continues to be a critical area of study for researchers and drug development professionals investigating metabolic disorders.
References
- 1. fiveable.me [fiveable.me]
- 2. acs.org [acs.org]
- 3. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fructose - Wikipedia [en.wikipedia.org]
- 6. capilanohoney.com [capilanohoney.com]
- 7. books.rsc.org [books.rsc.org]
- 8. iquitsugar.com [iquitsugar.com]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
The Biochemical Role of Beta-D-Fructose in Metabolic Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574), a simple monosaccharide and a major component of dietary sugars, has garnered significant attention for its unique and complex role in metabolic pathways. Unlike glucose, its metabolism is primarily hepatic and less stringently regulated, leading to a rapid influx of carbon skeletons into glycolysis, gluconeogenesis, and lipogenesis. This guide provides a comprehensive technical overview of the biochemical journey of beta-D-fructose, from its absorption and phosphorylation to its intricate involvement in central carbon metabolism. It details the enzymatic processes, highlights key quantitative data, outlines experimental protocols for its study, and visualizes the interconnected metabolic and signaling pathways. Understanding the nuances of fructose metabolism is paramount for researchers and professionals in the fields of metabolic diseases, nutrition, and drug development, as it holds significant implications for conditions such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and hypertriglyceridemia.
Introduction
The rising consumption of fructose, largely from sucrose (B13894) and high-fructose corn syrup (HFCS), has paralleled the increased prevalence of metabolic disorders globally.[1] While glucose is the primary circulating sugar and a universal fuel for most cells, fructose is predominantly metabolized in the liver, intestine, and kidneys.[2] Its metabolic pathway bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1), leading to a rapid and largely unregulated flow of metabolites.[3][4] This unique characteristic underpins many of the metabolic consequences associated with high fructose intake. This guide will delve into the core biochemical principles of fructose metabolism, providing the necessary data and methodologies for its comprehensive study.
Fructose Absorption and Phosphorylation
Fructose absorption from the diet primarily occurs in the small intestine. Free fructose is transported into enterocytes via the GLUT5 transporter.[5] Within the enterocytes, a portion of the fructose can be metabolized. However, with high dietary intake, a significant amount passes into the portal circulation and is taken up by the liver.[5]
Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (B91348) (F1P) by the enzyme fructokinase (also known as ketohexokinase, KHK).[5] This reaction traps fructose within the cell and is a critical entry point into its metabolic pathway. There are two isoforms of fructokinase, KHK-C and KHK-A, with KHK-C having a much higher affinity for fructose.[5] This rapid phosphorylation can lead to a transient depletion of intracellular ATP.[5]
Entry into Glycolysis and Gluconeogenesis
Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6] DHAP can directly enter the glycolytic or gluconeogenic pathway. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase .[2]
Both DHAP and G3P are intermediates of glycolysis and gluconeogenesis, and their production from fructose bypasses the main rate-limiting step of glycolysis, PFK-1.[4] This allows for a rapid and unregulated influx of three-carbon units into these central metabolic pathways.[7] In a fasted state, these triose phosphates are primarily directed towards gluconeogenesis to produce glucose.[7]
Impact on Lipid Metabolism: De Novo Lipogenesis
One of the most significant metabolic consequences of high fructose consumption is the stimulation of de novo lipogenesis (DNL) , the synthesis of fatty acids from non-lipid precursors.[1] The unregulated production of DHAP and G3P from fructose provides a plentiful source of acetyl-CoA, the primary building block for fatty acid synthesis. DHAP can also be reduced to glycerol-3-phosphate, which is essential for triglyceride synthesis.[8]
Fructose metabolism activates key transcription factors that promote lipogenesis, including Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[8] These factors upregulate the expression of lipogenic enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[9] The resulting increase in fatty acid and triglyceride synthesis in the liver can lead to hepatic steatosis (fatty liver) and increased secretion of very-low-density lipoproteins (VLDL), contributing to hypertriglyceridemia.[8]
Formation of Advanced Glycation End Products (AGEs)
Fructose is a more potent glycating agent than glucose, meaning it reacts more readily with proteins and lipids in a non-enzymatic process to form Advanced Glycation End Products (AGEs) .[10] This is partly because a higher proportion of fructose exists in the more reactive open-chain form compared to glucose.[11] The accumulation of AGEs is implicated in cellular damage, inflammation, and the pathogenesis of various chronic diseases, including diabetic complications and skin aging.[12][13] Fructose-derived AGEs may contribute to the development of metabolic syndrome and related inflammatory conditions.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to fructose metabolism.
Table 1: Enzyme Activities in Human Liver [3]
| Enzyme | Activity (U/g wet weight) |
| Ketohexokinase (Fructokinase) | 1.23 |
| Aldolase (substrate: fructose-1-phosphate) | 2.08 |
| Aldolase (substrate: fructose-1,6-bisphosphate) | 3.46 |
| Triokinase | 2.07 |
| Glucokinase | 0.08 |
| Hexokinase | 0.23 |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Reference |
| Fructokinase (Arabidopsis FRK7) | Fructose | 12 µM | [2] |
| Fructokinase (Arabidopsis FRK1-6) | Fructose | 260 - 480 µM | [2] |
| Aldolase B (Human) | Fructose-1-phosphate | ~50 µM | [14] |
| Aldolase B (Human) | Fructose-1,6-bisphosphate | ~5 mM | [14] |
Table 3: Metabolic Fate of Ingested Fructose in Humans (Isotope Tracer Studies) [7]
| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions |
| Oxidation to CO2 | 45.0% ± 10.7% | 3-6 hours | Non-exercising |
| Oxidation to CO2 | 45.8% ± 7.3% | 2-3 hours | Exercising |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | - |
| Conversion to Lactate | ~25% | A few hours | - |
| Direct Conversion to Plasma Triglycerides | <1% | - | - |
Table 4: Systemic Blood Concentrations of Fructose and Glucose [4]
| Sugar | Fasting Concentration (mM) | Post-High Fructose/Sucrose Diet (mM) |
| Fructose | <0.05 | ~0.2–0.5 |
| Glucose | ~5.5 | - |
Experimental Protocols
Quantification of De Novo Lipogenesis (DNL) using 13C-Fructose
This protocol outlines the general steps for quantifying hepatic DNL from fructose using stable isotope tracing.[5]
Methodology:
-
Tracer Administration: Administer a known amount of uniformly labeled D-Fructose-¹³C₆ to the subject, either orally or via infusion.
-
Sample Collection: Collect blood samples at baseline and at various time points after tracer administration.
-
VLDL Isolation: Isolate very-low-density lipoproteins (VLDL) from the plasma fraction of the blood samples, typically by ultracentrifugation.
-
Lipid Extraction and Hydrolysis: Extract total lipids from the VLDL fraction and hydrolyze the triglycerides to release fatty acids.
-
Derivatization: Convert the fatty acids to their volatile methyl ester derivatives (FAMEs) for gas chromatography analysis.
-
Mass Spectrometry Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of ¹³C into newly synthesized palmitate.
-
Data Analysis: Calculate the fractional contribution of DNL to the VLDL-triglyceride pool based on the isotopic enrichment of the precursor (acetyl-CoA) and the product (palmitate).
Fructokinase Activity Assay
This protocol describes a luminescence-based method to quantify fructokinase (KHK) activity in cell or tissue lysates.[10]
Principle: The assay measures the amount of ATP consumed during the phosphorylation of fructose by KHK. The remaining ATP is then used in a subsequent reaction to generate a luminescent signal. The lower the luminescence, the higher the KHK activity.
Methodology:
-
Lysate Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice.
-
Reaction Setup: In a microplate, combine the lysate with a reaction buffer containing fructose and ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the phosphorylation of fructose.
-
ATP Detection: Add an ATP detection reagent (containing luciferase and luciferin) to the wells. This reagent will convert the remaining ATP into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Calculation: Calculate KHK activity by comparing the luminescence of the sample to a standard curve of known ATP concentrations.
In Vitro Formation and Quantification of Fructose-Mediated AGEs
This protocol outlines a method for studying the formation of AGEs from fructose in vitro.[15]
Methodology:
-
Incubation: Incubate a protein solution (e.g., bovine serum albumin, BSA) with a high concentration of fructose in a phosphate buffer at 37°C for several days or weeks. A control with glucose can be run in parallel for comparison.
-
AGEs Quantification:
-
Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).
-
ELISA: Use a competitive enzyme-linked immunosorbent assay (ELISA) with antibodies specific for certain AGEs (e.g., carboxymethyllysine, CML).
-
Colorimetric Assay: Utilize colorimetric methods, such as the nitro blue tetrazolium (NBT) assay, which measures fructosamine, an early glycation product.
-
Conclusion
The biochemical role of this compound in metabolic pathways is multifaceted and distinct from that of glucose. Its rapid, unregulated metabolism in the liver positions it as a key player in the regulation of glycolysis, gluconeogenesis, and de novo lipogenesis. While fructose is a natural component of a healthy diet, excessive consumption can overwhelm the liver's metabolic capacity, contributing to the pathogenesis of metabolic syndrome, NAFLD, and other related disorders. The potent glycating ability of fructose further underscores its potential to induce cellular stress and inflammation. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of fructose metabolism and to develop targeted therapeutic strategies for metabolic diseases. A deeper understanding of these pathways is crucial for informing dietary guidelines and for the development of novel interventions to mitigate the adverse health effects of excessive fructose intake.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and biochemical characterization of the fructokinase gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes of fructose metabolism in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Fructose and Glucose Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Fructokinase (FRK) Activity Assay Kit (Micro Method) from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple Experimental Approach to Understanding the Formation of Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of Glucose to Beta-D-Fructose
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of D-glucose to beta-D-fructose, a cornerstone of biotechnology with significant applications in the food, beverage, and pharmaceutical industries. The focus of this document is the core enzymatic process, detailing the underlying biochemistry, experimental protocols, and quantitative data to support research and development in this field.
Executive Summary
The reversible isomerization of D-glucose to D-fructose is most efficiently catalyzed by the enzyme D-xylose isomerase (EC 5.3.1.5), commonly referred to as glucose isomerase. This enzyme is a key player in the industrial production of high-fructose corn syrup (HFCS), a widely used sweetener.[1] This guide will delve into the catalytic mechanism of glucose isomerase, provide detailed experimental procedures for enzyme activity assays, purification, and immobilization, and present key kinetic and operational data in a structured format. The included visualizations of the biochemical pathways and experimental workflows aim to provide conceptual clarity for researchers in this domain.
The Core of the Conversion: Glucose Isomerase
Glucose isomerase is an intracellular enzyme produced by various microorganisms, with species of Streptomyces, such as Streptomyces rubiginosus, being among the most commercially important sources.[1][2] While its physiological role is the isomerization of D-xylose to D-xylulose, its ability to convert D-glucose to D-fructose has been harnessed for large-scale industrial processes.[3]
Catalytic Mechanism
The enzymatic conversion of glucose to fructose (B13574) by glucose isomerase is a reversible reaction that proceeds through a sophisticated hydride shift mechanism. This process can be broken down into three primary steps:
-
Ring Opening: The cyclic pyranose form of α-D-glucose binds to the active site of the enzyme. The enzyme then facilitates the opening of this ring structure to form the linear aldose conformation.
-
Isomerization via Hydride Shift: This is the critical catalytic step. A hydride ion is transferred from the C2 carbon to the C1 carbon of the linear glucose molecule. This intramolecular rearrangement is facilitated by a divalent metal cofactor, typically Mg²⁺ or Co²⁺, which is essential for the enzyme's activity and stability.[4] This hydride shift results in the formation of a linear ketose, fructose.
-
Ring Closure: The linear fructose molecule then undergoes ring closure to form the more stable furanose ring structure of this compound, which is subsequently released from the enzyme's active site.
References
- 1. Glucose isomerase from streptomyces rubiginosus | 9055-00-9 | Benchchem [benchchem.com]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. Glucose Isomerase: Functions, Structures, and Applications | MDPI [mdpi.com]
- 4. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]
Beta-D-Fructose: A Pivotal Precursor in Core Biosynthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-D-fructose, a simple monosaccharide and a major component of dietary sugars, has emerged as a critical precursor in a multitude of biosynthetic pathways beyond its well-documented role in energy metabolism. Its unique metabolic route, bypassing the primary regulatory step of glycolysis, allows for a rapid and substantial influx of carbon into various anabolic processes. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the biosynthesis of lipids, amino acids, nucleotides, and glycoproteins. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying biochemical mechanisms, quantitative data from key studies, and explicit experimental protocols for further investigation. The guide also includes detailed visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the complex interplay of fructose (B13574) metabolism in cellular biosynthesis.
Introduction: The Divergent Paths of Fructose Metabolism
Unlike glucose, which is ubiquitously utilized by all cells and tightly regulated, the metabolism of dietary fructose is primarily localized to the liver, intestine, and kidneys.[1] The initial and rate-limiting step of fructose metabolism is its phosphorylation to fructose-1-phosphate (B91348) (F1P) by the enzyme fructokinase (ketohexokinase or KHK).[2] This reaction is not subject to feedback inhibition by ATP, leading to a rapid depletion of intracellular ATP and a surge in F1P.[2] Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter glycolysis or gluconeogenesis, providing a direct and unregulated stream of precursors for various biosynthetic pathways.[3] This unique metabolic entry point has profound implications for cellular anabolism and is a key area of investigation in metabolic diseases and drug development.
Fructose as a Precursor in de Novo Lipogenesis
The role of fructose as a potent inducer of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is well-established.[4] The unregulated production of the triose phosphates, DHAP and glyceraldehyde, from fructose provides ample substrate for the synthesis of both the fatty acid backbone (acetyl-CoA) and the glycerol (B35011) backbone (glycerol-3-phosphate) of triglycerides.[4]
Signaling Pathways Activating Lipogenesis
Fructose metabolism activates key transcription factors that orchestrate the expression of lipogenic enzymes. Carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) are master regulators of lipogenesis that are stimulated by fructose metabolites.[4] This leads to the increased expression of enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), driving the conversion of fructose-derived carbons into fatty acids.[4]
Caption: Fructose-Induced de Novo Lipogenesis Signaling Pathway.
Quantitative Data on Fructose-Stimulated de Novo Lipogenesis
Numerous studies have quantified the potent effect of fructose on DNL. The following table summarizes key findings from human studies.
| Study Parameter | Low Fructose Dose | High Fructose Dose | Key Finding | Citation |
| Fractional DNL (%) | 15 ± 2 | 29 ± 2 | Fructose dose-dependently increases hepatic DNL. | [5][6] |
| Dose | 5 mg/kg FFM/min | 10 mg/kg FFM/min | [5][6] | |
| Duration | 9.5 hours | 9.5 hours | [5][6] |
Experimental Protocols for Quantifying de Novo Lipogenesis from Fructose
This protocol outlines the general steps for tracing the metabolic fate of 13C-labeled fructose to quantify its contribution to de novo lipogenesis.
-
Cell Culture and Labeling:
-
Culture cells (e.g., primary hepatocytes or HepG2 cells) to the desired confluency.
-
Replace the standard growth medium with a medium containing a known concentration of uniformly labeled [U-13C6]-D-fructose. A common approach is to use a 10% labeling of the total fructose concentration.[7]
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fructose.[7]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), pre-chilled to -80°C.[7]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.[7]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Lipid Extraction and Derivatization:
-
To the dried metabolite extract, perform a lipid extraction using a solvent system such as chloroform:methanol.
-
Isolate the fatty acid fraction and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
-
Mass Spectrometry Analysis:
-
Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution (MID) of newly synthesized fatty acids (e.g., palmitate).
-
The incorporation of 13C atoms from fructose into the fatty acid backbone will result in a shift in the mass spectrum, allowing for the quantification of the fractional contribution of fructose to DNL.
-
Caption: Experimental Workflow for 13C-Fructose Tracing of DNL.
Fructose as a Precursor in Amino Acid Biosynthesis
The carbon skeletons derived from fructose metabolism can be channeled into the synthesis of non-essential amino acids. The triose phosphate intermediates can enter the tricarboxylic acid (TCA) cycle, providing precursors for the synthesis of amino acids such as glutamate (B1630785) and aspartate.[3][8]
Metabolic Link between Fructolysis and Amino Acid Synthesis
DHAP and glyceraldehyde-3-phosphate from fructolysis are converted to pyruvate, which can then be converted to acetyl-CoA and enter the TCA cycle. Intermediates of the TCA cycle, such as α-ketoglutarate and oxaloacetate, are direct precursors for the synthesis of glutamate and aspartate, respectively, through transamination reactions.
Caption: Metabolic Pathway from Fructose to Amino Acids.
Quantitative Data on Fructose Contribution to Amino Acid Pools
Stable isotope tracing studies have demonstrated the incorporation of fructose-derived carbons into the amino acid pool.
| Metabolite | 13C Enrichment from [U-13C6]-Fructose (%) | Cell Type | Key Finding | Citation |
| Glutamate | Varies by fructose concentration | Differentiated human adipocytes | Fructose robustly stimulates glutamate synthesis. | [3] |
| Aspartate | Varies by fructose concentration | LPS-stimulated monocytes | Fructose-derived carbons are incorporated into aspartate. | [8] |
Experimental Protocol for Quantifying Amino Acid Synthesis from Fructose
This protocol describes the quantification of amino acid synthesis from fructose using stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Culture and Labeling:
-
Culture cells in a medium containing [U-13C6]-D-fructose as described in section 2.3.1.
-
-
Amino Acid Extraction:
-
After metabolic quenching, extract free amino acids from the cell lysate using a suitable solvent, such as 80% methanol.[9]
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the amino acid extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the amino acids.[8]
-
Employ multiple reaction monitoring (MRM) mode on the mass spectrometer to specifically detect and quantify the 13C-labeled and unlabeled amino acids.
-
-
Data Analysis:
-
Calculate the fractional enrichment of 13C in each amino acid to determine the contribution of fructose to its de novo synthesis.
-
Fructose as a Precursor in Nucleotide Biosynthesis
Fructose metabolism can provide both the ribose sugar backbone and the carbon and nitrogen atoms for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.
Contribution to Ribose-5-Phosphate Synthesis
The triose phosphate intermediates from fructolysis can enter the non-oxidative pentose (B10789219) phosphate pathway (PPP) to generate ribose-5-phosphate, the precursor for the synthesis of the ribose moiety of nucleotides. Fructose has been shown to be preferentially metabolized via the non-oxidative PPP to synthesize nucleic acids.[10]
Contribution to Purine and Pyrimidine Ring Synthesis
The carbon skeletons from fructose can enter the TCA cycle, and intermediates from this cycle, along with amino acids synthesized from fructose-derived carbons (e.g., glycine, aspartate), can contribute atoms to the purine and pyrimidine rings. Fructose intake has been shown to increase the de novo synthesis of purines.[10][11]
Caption: Fructose as a Precursor for Nucleotide Synthesis.
Quantitative Data on Fructose-Stimulated Purine Synthesis
Studies have demonstrated a significant increase in purine synthesis and its byproducts following fructose administration.
| Parameter | Control | Fructose-Treated | Key Finding | Citation |
| AMP Level | Baseline | Increased | Fructose increases AMP levels, a precursor for uric acid. | [11] |
| Uric Acid Production | Baseline | Increased | Fructose accelerates the catabolism of purines to uric acid. | [10][11] |
| De Novo Purine Synthesis Rate | Baseline | Increased (21%-430%) | Fructose infusion stimulates the rate of de novo purine synthesis. | [12] |
Experimental Protocol for Quantifying Nucleotide Synthesis
This protocol outlines a method for the extraction and quantification of nucleotides from cells.
-
Cell Culture and Treatment:
-
Culture cells and treat with fructose as desired.
-
-
Nucleotide Extraction:
-
HPLC Analysis:
-
Separate and quantify the different nucleotide species (e.g., ATP, ADP, AMP, GTP, etc.) using high-performance liquid chromatography (HPLC).[15]
-
Anion-exchange or reversed-phase ion-pairing chromatography are commonly used methods.
-
-
Quantification:
-
Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.
-
Fructose as a Precursor in Glycoprotein (B1211001) Synthesis
Fructose can be converted to other monosaccharides that are essential building blocks for the synthesis of the glycan chains of glycoproteins.
Metabolic Pathways to Glycan Precursors
Fructose-6-phosphate, an intermediate in the early steps of fructose metabolism in some tissues, can be converted to mannose-6-phosphate (B13060355) and glucosamine-6-phosphate. These are precursors for the synthesis of nucleotide sugars like GDP-mannose and UDP-N-acetylglucosamine, which are the activated donors for glycosylation reactions.
Experimental Protocols for Analyzing Glycosylation
Lectin blotting is a technique used to detect and characterize the carbohydrate moieties of glycoproteins.
-
Protein Separation:
-
Separate glycoproteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Lectin Staining:
-
Detection:
Mass spectrometry offers a powerful tool for the detailed characterization and quantification of glycoprotein glycosylation.
-
Glycoprotein Enrichment and Digestion:
-
Enrich glycoproteins from a complex protein mixture using lectin affinity chromatography or other methods.
-
Digest the glycoproteins into smaller glycopeptides using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Quantitative Analysis:
-
Use label-free or stable isotope labeling methods to quantify changes in the abundance of specific glycoforms in response to different conditions, such as fructose treatment.[18]
-
Conclusion
This compound is far more than just an energy source; it is a pivotal precursor that fuels a diverse array of biosynthetic pathways. Its unique metabolism provides a rapid and abundant supply of carbon skeletons for the synthesis of lipids, amino acids, nucleotides, and glycoproteins. Understanding the intricate details of these pathways is crucial for researchers in metabolic diseases, oncology, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of fructose in cellular biosynthesis. The continued exploration of these pathways will undoubtedly unveil novel therapeutic targets and strategies for managing a range of metabolic disorders.
References
- 1. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation in the One–Carbon Cycle Energy Producing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. The effect of fructose exposure on amino acid metabolism among Chinese community residents and its possible multi-omics mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 16. glyco-alberta.ca [glyco-alberta.ca]
- 17. protocols.io [protocols.io]
- 18. tandfonline.com [tandfonline.com]
role of beta-D-fructose in the Maillard reaction with amino acids
An In-depth Technical Guide on the Role of beta-D-Fructose in the Maillard Reaction with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles, kinetics, and experimental methodologies related to the Maillard reaction involving this compound and amino acids. It is designed to be a core resource for professionals in research, food science, and drug development, offering detailed insights into reaction mechanisms, influencing factors, and product formation.
Introduction: The Maillard Reaction and the Significance of Fructose (B13574)
The Maillard reaction is a non-enzymatic browning process that occurs when reducing sugars react with amino acids, peptides, or proteins, typically upon heating.[1] This complex cascade of reactions is fundamental to the development of color, flavor, and aroma in thermally processed foods.[2] Beyond its role in food science, the Maillard reaction, also known as glycation, has significant implications in vivo, contributing to aging and the pathophysiology of diseases like diabetes through the formation of Advanced Glycation End-products (AGEs).[1]
Among reducing sugars, this compound, a ketose, exhibits distinct reactivity compared to aldoses like glucose.[1] Fructose is widely present in fruits, honey, and high-fructose corn syrup and is known to participate readily in the Maillard reaction.[3][4] Studies suggest that the initial stages of the reaction may proceed more rapidly with fructose than with glucose, leading to the formation of unique intermediate products and a different profile of final products.[5][6] Understanding the specific role of fructose is therefore critical for controlling food quality, assessing nutritional implications, and elucidating pathological processes.
The Core of the Reaction: Chemical Mechanisms
The Maillard reaction is classically divided into three main stages: initial, intermediate, and final. The pathway for a ketose like fructose differs from that of an aldose, particularly in the initial rearrangement step.
Initial Stage: Condensation and the Heyns Rearrangement
The reaction initiates with the condensation of the carbonyl group of the open-chain form of fructose with a nucleophilic amino group from an amino acid to form a Schiff base.[7] Because fructose is a ketose, this Schiff base undergoes a specific type of isomerization known as the Heyns rearrangement (analogous to the Amadori rearrangement for aldoses) to form a 2-amino-2-deoxy-aldose, also known as a Heyns product.[8] This initial stage is crucial as it commits the reactants to the subsequent degradation pathways.[7]
Intermediate Stage: Degradation and Formation of Key Precursors
The Heyns products are relatively unstable and serve as precursors for a multitude of reactions. This stage is characterized by dehydration and fragmentation, leading to the formation of highly reactive carbonyl species. Key pathways include:
-
1,2-Enolization: Favored under acidic conditions, this pathway leads to the formation of 5-hydroxymethylfurfural (B1680220) (5-HMF). Fructose is a particularly efficient precursor for 5-HMF.[3]
-
2,3-Enolization: More common in neutral or alkaline conditions, this pathway generates reductones and leads to the formation of key α-dicarbonyl intermediates like 3-deoxyglucosone.[9]
-
Strecker Degradation: The α-dicarbonyl compounds formed react with other amino acids in a process called Strecker degradation. This reaction produces Strecker aldehydes, which are potent aroma compounds, along with pyrazines and other heterocyclic compounds.[9]
Final Stage: Polymerization to Melanoidins
In the final stage, the highly reactive intermediates produced earlier undergo condensation and polymerization to form a heterogeneous group of high molecular weight, nitrogen-containing brown polymers known as melanoidins.[2] These compounds are responsible for the characteristic brown color of many cooked foods and also contribute to their flavor and antioxidant properties.[3]
Kinetics and Reactivity of Fructose
Fructose generally exhibits higher reactivity in the Maillard reaction than glucose, particularly in the initial stages.[1] Quantitative studies have shown that fructose degradation yields are significantly higher than those from glucose under identical conditions. A 2024 study reported that after 7 days at 37°C, the yields of various degradation products from fructose were 4.6 to 271.6-fold higher than from glucose.[4] This enhanced reactivity can be attributed to the higher proportion of the open-chain acyclic form of fructose at equilibrium compared to glucose.
The kinetics of the reaction are complex and can be influenced by the specific amino acid involved. For example, in a fructose/glycine model system, the development of brown color and DPPH radical scavenging activity followed logarithm-order kinetics with respect to fructose concentration.[10]
Table 1: Influence of Reactants on Maillard Reaction Kinetics
| Parameter | Fructose System | Glucose System | Observations & Conditions | Citation(s) |
|---|---|---|---|---|
| Reactivity | Higher | Lower | Fructose is more reactive towards amino acids, leading to a higher reaction rate. | [1] |
| Degradation Products | 4.6–271.6x higher yield | Lower yield | Comparison after 7 days at 37°C. | [4] |
| Browning Rate (A420) | Follows logarithm-order kinetics with concentration | Follows first-order kinetics | Fructose/glycine model system, 45-90°C. | [10] |
| Amino Acid Loss | Disappeared more rapidly than lysine (B10760008) | Slower disappearance | Fructose-lysine model system at 100°C. |[11] |
Factors Influencing the Fructose-Maillard Reaction
The rate and outcome of the Maillard reaction are highly dependent on several environmental factors.
-
Temperature: Higher temperatures significantly accelerate all stages of the reaction. In a fructose-histidine (B570085) model, increasing the temperature from 50°C to 90°C led to a dramatic increase in reactant reduction, browning intensity (A420), and 5-HMF formation.[3][12]
-
pH: The pH of the system is a critical control parameter. The initial condensation step is favored at higher pH values where the amino group is deprotonated and more nucleophilic.[3] In the fructose-histidine system, increasing the initial pH promoted the condensation reaction and the formation of acetic acid.[3]
-
Reactant Concentration: Higher concentrations of fructose and amino acids lead to a faster reaction rate and higher yields of Maillard reaction products (MRPs).[1] In one study, increasing fructose concentration had a more significant impact on the DPPH scavenging rate of MRPs than increasing histidine concentration.[12]
-
Water Activity (a_w): The reaction rate is maximal at intermediate water activities (a_w = 0.4–0.8), as water is both a product in the initial stage (inhibiting the reaction at high concentrations) and a solvent necessary for reactant mobility.[9]
Table 2: Influence of Reaction Conditions on Fructose-Histidine Maillard Reaction Products (Heated for 5 days)
| Condition | Parameter Measured | Result | Citation(s) |
|---|---|---|---|
| Temperature | Fructose Reduction | 4.04 mg (50°C) to 99.38 mg (90°C) | [12] |
| Browning (A420) | Increased with temperature | [12] | |
| 5-HMF Content | 0.82 µg/mL (70°C) to 18.07 µg/mL (90°C) | [12] | |
| DPPH Scavenging Rate | 8.86% (50°C) to 92.42% (90°C) | [12] | |
| Initial pH | Fructose Reduction | Increased from pH 3.0 to 10.0 | [3] |
| Browning (A420) | Increased with pH | [3] | |
| 5-HMF Content | Decreased with increasing pH (from 3.0 to 10.0) | [12] |
| Reactant Conc. (0.02-0.10M) | 5-HMF Content | Increased from 0.71 to 3.39 µg/mL |[3] |
Key Products and Implications
The products of the fructose-Maillard reaction have wide-ranging effects on food quality, nutrition, and health.
-
Antioxidant Properties: MRPs are known to possess significant antioxidant activity. Products from the fructose-histidine reaction showed strong DPPH radical scavenging ability, which increased with temperature, reactant concentration, and initial pH.[3]
-
Formation of 5-HMF: As a major degradation product of hexoses, 5-HMF is a key intermediate in the formation of flavor and color but is also studied for potential toxicity at high concentrations. Fructose is a more efficient precursor to 5-HMF than glucose.[3][13]
-
Nutritional Consequences: The reaction can lead to a decrease in nutritional quality by causing the loss of essential amino acids (especially lysine) and reducing protein digestibility.[5][6]
-
Advanced Glycation End-products (AGEs): In biological systems, the uncontrolled reaction between sugars like fructose and proteins can lead to the formation and accumulation of AGEs, which are implicated in diabetic complications and aging.[9]
Table 3: Antioxidant Activity of Fructose-Derived Maillard Reaction Products
| System | Assay | Result | Citation(s) |
|---|---|---|---|
| Fructose-Histidine | DPPH Scavenging | Activity increased significantly with temperature (8.86% at 50°C to 92.42% at 90°C). | [12] |
| Fructose-Glycine | DPPH Scavenging | Activity development followed logarithm-order kinetics with fructose concentration. |[10] |
Experimental Protocols
Studying the Maillard reaction in a controlled manner typically involves model systems and a suite of analytical techniques to monitor its progress and characterize the products.
Protocol: Preparation of Fructose-Amino Acid Model System
-
Reagent Preparation: Prepare a stock solution of the desired amino acid (e.g., 0.2 M L-Histidine) and D-fructose (e.g., 0.2 M) in a phosphate buffer (e.g., 0.1 M, pH 7.0).
-
Mixing: Combine equal volumes of the fructose and amino acid solutions to achieve the desired final concentrations (e.g., 0.1 M each).
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 3.0 to 10.0) using 1 M HCl or 1 M NaOH.[10]
-
Incubation: Dispense aliquots of the final solution into sealed vials and incubate in a controlled temperature water bath or oven for the specified duration, with samples taken at various time points.[3]
Protocol: Measurement of Browning Index by UV-Vis Spectroscopy
-
Sample Preparation: Cool the collected sample aliquots immediately in an ice bath to stop the reaction. Dilute the samples with distilled water as necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.[14]
-
Measurement: Measure the absorbance of the diluted samples at 420 nm using a UV-Vis spectrophotometer. Use distilled water or the unheated model solution as a blank.[12]
-
Intermediate Measurement: To monitor the formation of colorless intermediates, measure absorbance at 294 nm.[15]
Protocol: Quantification of 5-HMF by HPLC
-
Sample Preparation: Filter the collected sample aliquots through a 0.22 or 0.45 µm membrane filter prior to injection.[16]
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD).[13]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[17]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 15:85 v/v).[17]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Column Temperature: 25°C.[17]
-
-
Quantification: Prepare a standard curve using known concentrations of a 5-HMF standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[13]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) or ethanol. This solution should be freshly made and protected from light.[18][19]
-
Reaction:
-
In a test tube or microplate well, mix a specific volume of the sample solution (e.g., 2 mL) with an equal volume of the DPPH working solution (e.g., 2 mL).[12]
-
Prepare a control containing the solvent instead of the sample.
-
Prepare a blank for each sample containing the sample and solvent (e.g., ethanol) instead of the DPPH solution to correct for background absorbance.[18]
-
-
Incubation: Incubate the mixtures in the dark at room temperature (or 37°C) for a defined period (e.g., 30-60 minutes).[12][18]
-
Measurement: Measure the absorbance of the solutions at 517 nm.[12]
-
Calculation: Calculate the scavenging activity using the formula:
Conclusion
This compound plays a unique and significant role in the Maillard reaction. Its higher reactivity compared to glucose, particularly in the initial stages and in the formation of key intermediates like 5-HMF, makes it a critical factor in determining the final properties of both food and biological systems. The reaction is finely controlled by parameters such as temperature, pH, and reactant concentration, which dictate the profile of products formed, from desirable flavor and antioxidant compounds to potentially deleterious substances like AGEs. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively investigate these complex interactions, enabling better control over processes in food manufacturing and providing deeper insights into the mechanisms of glycation in drug development and clinical research.
References
- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Regiochemistry in the Heyns Rearrangement [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Comparison of the Effects of 5-Hydroxymethylfurfural in Milk Powder Matrix and Standard Water on Oxidative Stress System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant, aroma, and sensory characteristics of Maillard reaction products from Urechis unicinctus hydrolysates: development of food flavorings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Beta-D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574), a simple ketonic monosaccharide, is a key molecule in carbohydrate chemistry and metabolism.[1] In solution, D-fructose exists as an equilibrium mixture of several tautomers, with the beta-D-fructopyranose form being the most abundant.[2] Understanding the chemical properties and reactivity of beta-D-fructose is crucial for various fields, including food science, where it influences texture, sweetness, and browning reactions, and in drug development, where it can be a precursor for synthesizing biologically active compounds.[3][4] This guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Chemical Properties of this compound Anomers
This compound, along with its other anomers, possesses distinct physical and chemical properties. In aqueous solution, an equilibrium exists between the pyranose (six-membered ring) and furanose (five-membered ring) forms, with the beta-pyranose form being the most stable and predominant.[2]
Structure and Isomerism
Fructose is a ketohexose, meaning it is a six-carbon sugar with a ketone functional group. In solution, it cyclizes to form hemiketals, resulting in the formation of a new chiral center at the anomeric carbon (C2). This gives rise to different anomers: alpha and beta, which can exist as either furanose or pyranose rings. The beta configuration is defined by the hydroxyl group on the anomeric carbon being on the same side as the exocyclic CH₂OH group in a Haworth projection.[5]
Physical Properties
The physical properties of the primary anomers of D-fructose are summarized in the table below. Beta-D-fructopyranose is a white, odorless, crystalline solid that is highly soluble in water.[6][7]
| Property | β-D-fructopyranose | β-D-fructofuranose | α-D-fructopyranose | α-D-fructofuranose |
| Molecular Formula | C₆H₁₂O₆[1] | C₆H₁₂O₆[3] | C₆H₁₂O₆[8] | C₆H₁₂O₆[9] |
| Molar Mass | 180.16 g/mol [1] | 180.16 g/mol [3] | 180.16 g/mol [8] | 180.16 g/mol [9] |
| Melting Point (°C) | 103-105[10] | N/A | N/A | N/A |
| Solubility in Water | 3750 g/L (20°C)[6] | Highly soluble | Highly soluble | Highly soluble |
| Specific Rotation ([(\alpha)]D) | -133.5°[11] | -17°[11] | +21° | +32° |
Reactivity of this compound
The presence of hydroxyl groups and the anomeric carbon makes this compound a reactive molecule, participating in several important chemical reactions.
Mutarotation
In aqueous solution, D-fructose undergoes mutarotation, which is the change in optical rotation as the different anomers interconvert until an equilibrium is reached.[12] This process occurs through the opening of the cyclic hemiketal to the open-chain keto form, followed by re-cyclization to form either the alpha or beta anomer in either the pyranose or furanose ring form.[13]
At equilibrium in water at 20°C, the approximate composition of D-fructose tautomers is:
-
β-D-fructopyranose: ~70%[2]
-
β-D-fructofuranose: ~23%
-
α-D-fructofuranose: ~7%
-
α-D-fructopyranose and open-chain keto form: <1%
The mutarotation of fructose is influenced by factors such as temperature and pH.
Glycosylation
The anomeric hydroxyl group of this compound can react with alcohols or other hydroxyl-containing molecules to form glycosides. This reaction, known as glycosylation, results in the formation of a glycosidic bond. The synthesis of glycosides is a fundamental reaction in carbohydrate chemistry and is essential for the formation of disaccharides, oligosaccharides, and polysaccharides. Enzymatic synthesis is often preferred over chemical synthesis to achieve specific glycosidic linkages and avoid the need for extensive protection and deprotection steps.[14]
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar, such as fructose, and the amino group of an amino acid or protein.[15] This complex series of reactions is responsible for the desirable color and flavor of many cooked foods. Fructose is more reactive in the Maillard reaction than glucose.[15] The reaction proceeds through three main stages:
-
Initial Stage: Condensation of fructose with an amino acid to form a Schiff base, which then rearranges to form a Heyns product.
-
Intermediate Stage: Degradation of the Heyns product through various pathways, leading to the formation of numerous reactive intermediates, including dicarbonyl compounds.
-
Final Stage: Polymerization of the reactive intermediates to form brown nitrogenous polymers and copolymers known as melanoidins.
Caramelization
Caramelization is another non-enzymatic browning reaction that occurs when sugars are heated to high temperatures in the absence of amino acids.[16] Fructose caramelizes at a lower temperature (around 110°C) compared to other sugars like glucose and sucrose.[17] The process involves a complex series of reactions including:
-
Dehydration and Fragmentation: Removal of water molecules and breaking of the fructose molecule into smaller, reactive fragments.
-
Isomerization: Conversion of aldoses to ketoses.
-
Polymerization: Condensation of the fragments to form a variety of flavor and color compounds, including caramelans, caramelens, and caramelins.[16]
Experimental Protocols
Monitoring Mutarotation of Fructose by Polarimetry
Objective: To determine the rate of mutarotation of D-fructose by measuring the change in optical rotation over time.
Materials:
-
Polarimeter
-
Polarimeter cell (1 dm)
-
Volumetric flask (50 mL)
-
Analytical balance
-
Spatula
-
Beaker
-
Distilled water
-
Crystalline α-D-fructose (or β-D-fructose)
Procedure:
-
Calibrate the polarimeter with a blank (distilled water).
-
Accurately weigh approximately 5 g of crystalline D-fructose and record the mass.
-
Dissolve the fructose in a small amount of distilled water in a beaker.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
-
Immediately fill the polarimeter cell with the fructose solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the initial optical rotation and the time.
-
Continue to record the optical rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until a constant reading is obtained (equilibrium).
-
The rate constant for mutarotation can be determined by plotting ln(αt - α∞) versus time, where αt is the rotation at time t and α∞ is the equilibrium rotation. The slope of the line will be -k.[12]
Analysis of Fructose Tautomers by ¹H NMR Spectroscopy
Objective: To identify and quantify the different tautomeric forms of D-fructose in an aqueous solution.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
D₂O (Deuterium oxide)
-
D-fructose
-
Internal standard (optional, e.g., TSP)
Procedure:
-
Weigh approximately 10-20 mg of D-fructose directly into an NMR tube.
-
Add approximately 0.6 mL of D₂O to the NMR tube.
-
If using an internal standard, add a known amount to the solution.
-
Cap the tube and gently shake until the fructose is completely dissolved.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotational equilibrium is reached.
-
Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans for good signal-to-noise (e.g., 64 scans), a spectral width covering the range of sugar protons (e.g., 0-6 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for each tautomer. The anomeric protons are often well-resolved and can be used for quantification.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations.[18]
Analysis of Maillard Reaction Products by HPLC-MS
Objective: To identify and quantify the products formed during the Maillard reaction between fructose and an amino acid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
D-fructose
-
Amino acid (e.g., lysine)
-
Phosphate (B84403) buffer (pH 7.0)
-
Heating block or water bath
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a solution of D-fructose and the chosen amino acid in phosphate buffer in a sealed vial.
-
Heat the solution at a specific temperature (e.g., 100°C) for a defined period.
-
At various time points, withdraw an aliquot of the reaction mixture and immediately cool it on ice to stop the reaction.
-
Dilute the sample with the mobile phase starting conditions.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Inject the sample into the HPLC-MS system.
-
Separate the components using a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
The MS detector will provide mass-to-charge ratio (m/z) information for the eluting compounds, allowing for their identification.
-
Quantification can be achieved by creating calibration curves with known standards of the expected products.
Conclusion
This compound is a fundamentally important monosaccharide with a rich and complex chemistry. Its existence as an equilibrium of different tautomers in solution governs its physical properties and reactivity. The key reactions of mutarotation, glycosylation, Maillard reaction, and caramelization are of significant interest in both academic research and industrial applications. The provided data, protocols, and visualizations offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile sugar. Further research into the quantitative aspects of its reactivity, particularly in complex systems, will continue to enhance our understanding and utilization of this compound.
References
- 1. beta-D-Fructopyranose CAS#: 7660-25-5 [m.chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. β-D-Fructofuranose | CAS#:53188-23-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Please explain how we can differentiate beta and alphaDfructopyranose class 12 chemistry CBSE [vedantu.com]
- 6. Page loading... [wap.guidechem.com]
- 7. alpha-D-fructofuranose | 10489-79-9 [chemicalbook.com]
- 8. alpha-D-Fructopyranose | C6H12O6 | CID 440545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alpha-D-Fructofuranose | C6H12O6 | CID 11105942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Beta-D-Fructopyranose [chemball.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Caramelization | American Society of Baking [asbe.org]
- 17. Showing Compound β-D-fructofuranose (FDB031286) - FooDB [foodb.ca]
- 18. Beta-D-Fructopyranose | C6H12O6 | CID 24310 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on beta-D-fructose Metabolism in Hepatic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core metabolic and signaling pathways involved in the hepatic metabolism of beta-D-fructose. It is designed to serve as a technical resource, offering detailed data, experimental protocols, and visual representations of the key processes.
Core Metabolic Pathway of Fructose (B13574) in Hepatocytes
Upon entering hepatocytes, primarily through the glucose transporter 2 (GLUT2), this compound is rapidly metabolized in a three-step pathway that bypasses the main regulatory checkpoints of glycolysis.
-
Phosphorylation by Fructokinase (Ketohexokinase): Fructose is first phosphorylated to fructose-1-phosphate (B91348) (F1P) by fructokinase (KHK), also known as ketohexokinase.[1] This reaction consumes ATP and is a critical entry point for fructose into hepatic metabolism. The primary isoform in the liver is KHK-C, which has a high affinity for fructose.[2]
-
Cleavage by Aldolase (B8822740) B: Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[3][4]
-
Phosphorylation of Glyceraldehyde: Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase.[5][6]
Both DHAP and G3P are intermediates of glycolysis and can enter various downstream metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis (DNL).
Diagram of Hepatic Fructose Metabolism
Caption: Core metabolic pathway of this compound in hepatic cells.
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in Hepatic Fructose Metabolism
| Enzyme | Substrate | Km | Vmax | kcat |
| Fructokinase (Ketohexokinase C) | Fructose | ~0.8 mM[7] | - | 7.6 s⁻¹[7] |
| Mg-ATP | ~0.15 mM[7] | - | - | |
| Aldolase B | Fructose-1-Phosphate | - | - | - |
| Fructose-1,6-Bisphosphate | - | - | - | |
| Triose Kinase | Glyceraldehyde | - | - | - |
Table 2: Changes in Hepatic Metabolite Concentrations Following Fructose Administration
| Metabolite | Condition | Change from Baseline | Time Point |
| ATP | Intravenous fructose bolus in rats | Decrease to 23% of initial value[8] | 10 minutes[8] |
| Fructose-1-Phosphate | Perfusion with 10mM fructose in rat liver | Accumulation up to 8.7 µmol/g of liver[8] | 10 minutes[8] |
| Phosphoenolpyruvate (B93156) | Intravenous fructose infusion in rats | Halved to 51% of baseline[9] | 10 minutes[9] |
| Glycerol-3-Phosphate | Intravenous fructose infusion in rats | Halved to 47% of baseline[9] | 10 minutes[9] |
| Dihydroxyacetone Phosphate | Fructose administration in rat liver | Increase[9] | 10 minutes[9] |
| Acetyl-CoA | Fructose consumption in mice | - | - |
| Malonyl-CoA | Fructose feeding on a high-fat diet in mice | No significant increase[10] | - |
Note: The quantitative changes in metabolite concentrations can vary depending on the experimental model, fructose dose, and analytical method used.
Signaling Pathways Regulating Hepatic Fructose Metabolism
The metabolic fate of fructose is tightly regulated by key transcription factors that respond to the influx of carbohydrate metabolites. These transcription factors orchestrate the expression of genes involved in glycolysis, gluconeogenesis, and de novo lipogenesis.
Carbohydrate Response Element-Binding Protein (ChREBP)
ChREBP is a key glucose-activated transcription factor that is also potently activated by fructose metabolites.[11] The activation of ChREBP is a multi-step process:
-
Dephosphorylation: In the presence of high carbohydrate levels, xylulose-5-phosphate (X5P), an intermediate of the pentose (B10789219) phosphate pathway, activates protein phosphatase 2A (PP2A).[3]
-
Nuclear Translocation: PP2A dephosphorylates ChREBP, leading to its translocation from the cytoplasm to the nucleus.[3][12]
-
DNA Binding: In the nucleus, ChREBP forms a heterodimer with Mlx (Max-like protein X) and binds to carbohydrate response elements (ChoREs) in the promoter regions of its target genes.[12]
Activated ChREBP upregulates the expression of genes involved in glycolysis (e.g., L-PK) and de novo lipogenesis (e.g., ACC, FAS).[8]
Diagram of ChREBP Activation Pathway
Caption: Activation of ChREBP by fructose metabolites.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
SREBP-1c is a master regulator of lipogenesis and its activation is primarily controlled by insulin (B600854) signaling.[13] Fructose can indirectly activate SREBP-1c by inducing insulin resistance and hyperinsulinemia. The activation of SREBP-1c involves a series of proteolytic cleavages:
-
Insulin Signaling: Insulin binding to its receptor activates the PI3K/Akt signaling pathway, which in turn activates mTORC1.[9][14]
-
ER to Golgi Transport: The SREBP-1c precursor is held in the endoplasmic reticulum (ER) by SCAP (SREBP cleavage-activating protein). Insulin signaling promotes the transport of the SREBP-SCAP complex from the ER to the Golgi apparatus.[13]
-
Proteolytic Cleavage: In the Golgi, SREBP-1c is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[13]
-
Nuclear Translocation and DNA Binding: The cleaved N-terminal domain of SREBP-1c (nSREBP-1c) translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes.[13][15]
Diagram of SREBP-1c Activation Pathway
Caption: Insulin-mediated activation of SREBP-1c.
Experimental Protocols
Fructokinase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature.[16]
Principle: Fructokinase activity is determined by a coupled enzyme assay. The ADP produced from the phosphorylation of fructose is used to convert phosphoenolpyruvate to pyruvate (B1213749) by pyruvate kinase. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the fructokinase activity.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
ATP solution (e.g., 100 mM)
-
Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)
-
NADH solution (e.g., 10 mM)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
Fructose solution (e.g., 1 M)
-
Liver tissue homogenate or hepatocyte lysate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, PEP, NADH, and PK/LDH mix.
-
Add the liver homogenate or cell lysate to the reaction mixture and incubate for a few minutes to allow for the consumption of any endogenous pyruvate.
-
Initiate the reaction by adding the fructose solution.
-
Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Fructokinase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute.
Aldolase B Activity Assay (Hydrazine Method)
This protocol is based on the method described by Jagannathan et al. (1956) and is commonly used for assaying aldolase activity.[13]
Principle: Aldolase B cleaves fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate. In the presence of hydrazine (B178648), the glyceraldehyde formed reacts to form a hydrazone, which absorbs light at 240 nm. The rate of increase in absorbance at 240 nm is proportional to the aldolase B activity.
Reagents:
-
Hydrazine-EDTA Buffer (e.g., 0.0035 M hydrazine sulfate, 0.0001 M EDTA, pH 7.5)
-
Fructose-1-phosphate (F1P) substrate solution (e.g., 0.1 M)
-
Liver tissue homogenate or hepatocyte lysate
Procedure:
-
Prepare a reaction mixture by combining the Hydrazine-EDTA Buffer and the F1P substrate solution.
-
Add the liver homogenate or cell lysate to the reaction mixture.
-
Immediately monitor the increase in absorbance at 240 nm in a spectrophotometer at a constant temperature (e.g., 25°C).
-
Calculate the rate of hydrazone formation from the linear portion of the absorbance curve.
-
Aldolase B activity is expressed as units per milligram of protein, where one unit is defined as a change in absorbance of 1.00 per minute under the specified conditions.
Western Blot Analysis of ChREBP and SREBP-1c
This protocol provides a general workflow for analyzing the protein levels of ChREBP and SREBP-1c in liver tissue or hepatocytes.[17][18]
Principle: Proteins from liver lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies against ChREBP and SREBP-1c.
Procedure:
-
Protein Extraction: Homogenize liver tissue or lyse hepatocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ChREBP and SREBP-1c overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Subcellular Fractionation for Nuclear and Cytoplasmic Proteins
This protocol allows for the separation of nuclear and cytoplasmic fractions to study the translocation of transcription factors like ChREBP and SREBP-1c.[19]
Principle: Cells are lysed in a hypotonic buffer that disrupts the plasma membrane but leaves the nuclear membrane intact. Centrifugation then separates the cytoplasmic fraction (supernatant) from the nuclear fraction (pellet).
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing a mild detergent (e.g., NP-40) and protease inhibitors.
-
Incubate on ice to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the lysis buffer to remove any remaining cytoplasmic contaminants.
-
Lyse the nuclear pellet using a nuclear extraction buffer to release the nuclear proteins.
-
Centrifuge at a high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Analyze the protein content of both fractions by Western blotting using antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to confirm the purity of the fractions.
Diagram of Experimental Workflow for Studying Transcription Factor Translocation
Caption: Workflow for analyzing transcription factor translocation.
This guide provides a foundational understanding of hepatic fructose metabolism, supported by quantitative data and detailed experimental protocols. It is intended to be a valuable resource for researchers and professionals in the field, facilitating further investigation into the complex roles of fructose in health and disease.
References
- 1. Fructose-induced hepatic gluconeogenesis: effect of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldolase B - Wikipedia [en.wikipedia.org]
- 5. Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triokinase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 9. Insulin‐dependent and ‐independent regulation of sterol regulatory element‐binding protein‐1c - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose impairs fat oxidation: Implications for the mechanism of western diet-induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. Finding branched pathways in metabolic network via atom group tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Transport Mechanisms of Beta-D-Fructose Across Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of beta-D-fructose across cellular membranes is a critical physiological process with significant implications for nutrition, metabolism, and the pathogenesis of various diseases, including metabolic syndrome, non-alcoholic fatty liver disease, and certain cancers. Unlike glucose, which is utilized by nearly every cell in the body, fructose (B13574) metabolism is primarily localized to specific tissues. This is largely dictated by the expression and activity of a specialized set of membrane transport proteins. Understanding the molecular mechanisms governing fructose transport is therefore of paramount importance for developing therapeutic strategies targeting fructose-related pathologies.
This technical guide provides a comprehensive overview of the primary protein transporters involved in this compound uptake and efflux across cell membranes. It details their kinetic properties, tissue distribution, and the signaling pathways that regulate their function. Furthermore, this guide offers detailed protocols for key experimental techniques used to investigate fructose transport, providing a valuable resource for researchers in the field.
Key Fructose Transporter Proteins
The transport of fructose across the plasma membrane is mediated by two main families of solute carriers: the facilitated-diffusion glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).
-
GLUT5 (SLC2A5): GLUT5 is a high-affinity, specific transporter for fructose.[1] It operates via facilitated diffusion, moving fructose down its concentration gradient.[2] GLUT5 is most prominently expressed on the apical membrane of enterocytes in the small intestine, where it plays a crucial role in the absorption of dietary fructose.[2][3] Lower levels of GLUT5 expression are also found in the kidney, brain, adipose tissue, and skeletal muscle.[4][5]
-
GLUT2 (SLC2A2): GLUT2 is a low-affinity, high-capacity transporter for glucose, galactose, and fructose.[1][6] In the context of fructose metabolism, GLUT2 is primarily located on the basolateral membrane of enterocytes, where it facilitates the efflux of fructose from the intestinal cells into the portal circulation.[3][5] Interestingly, under high fructose conditions, GLUT2 can be recruited to the apical membrane of enterocytes, increasing the capacity for fructose absorption.[7]
-
SGLT5 (SLC5A10): SGLT5 is a sodium-dependent cotransporter that has been identified as a high-affinity fructose transporter, particularly in the kidney.[8][9] It is primarily expressed on the apical membrane of the S2 segment of renal proximal tubules and is responsible for the reabsorption of fructose from the glomerular filtrate.[10][11]
Quantitative Data on Fructose Transporter Kinetics
The kinetic parameters of fructose transporters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and capacity for fructose transport. These parameters can vary depending on the tissue, species, and experimental system used for measurement.
| Transporter | Substrate | Tissue/System | Km (mM) | Vmax (pmol/mg protein/min) | Reference(s) |
| GLUT5 | Fructose | Human Skeletal Muscle Sarcolemmal Vesicles | 8.3 ± 1.2 | 477 ± 37 | [5] |
| Fructose | Rat Renal Brush Border Membrane | 12.6 | 106,000 (pmol/s/mg protein) | [12] | |
| Fructose | Xenopus laevis oocytes (human GLUT5) | 11 - 15 | Not specified | [12] | |
| Fructose | Human Erythrocytes | ~10 | Not specified | [13] | |
| Fructose | Xenopus laevis oocytes | 30.1 ± 2.7 | 317,400 ± 8,400 (pmol/oocyte/min) | ||
| GLUT2 | Fructose | Rat Intestinal Basolateral Membrane Vesicles | 16 | 66,000 (pmol/s/mg protein) | [14] |
| Fructose | General (low affinity) | ~76 | Not specified | [6] | |
| SGLT5 | Fructose | General (high affinity) | 0.62 | Not specified | [9] |
| Fructose | HEK293 cells (human SGLT5) | IC50 = 2.2 | Not specified | [8] |
Signaling Pathways Regulating Fructose Transport
The expression and activity of fructose transporters are tightly regulated by complex signaling networks that respond to dietary fructose levels and other metabolic cues.
Carbohydrate Response Element-Binding Protein (ChREBP) Pathway
Fructose metabolism in the liver and intestine robustly activates the transcription factor ChREBP.[10][15][16] Fructose-1-phosphate, a key intermediate in fructolysis, is a potent activator of ChREBP. Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, including those involved in fructose transport and metabolism. This leads to the increased expression of GLUT5 and enzymes of the fructolytic and lipogenic pathways.[3][17]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is implicated in the regulation of GLUT5 expression and trafficking. Studies in neonatal rats have shown that luminal fructose perfusion activates the PI3K/Akt pathway, leading to an increase in GLUT5 protein abundance at the brush border membrane.[15][16] This suggests a role for this pathway in the post-transcriptional regulation of GLUT5, potentially by promoting its synthesis and/or translocation to the plasma membrane.
Protein Kinase C (PKC) Pathway and GLUT2 Translocation
High luminal concentrations of monosaccharides, including fructose, can trigger the translocation of GLUT2 to the apical membrane of enterocytes, a process mediated by Protein Kinase C (PKC), specifically the βII isoform.[7][18] This rapid recruitment of GLUT2 significantly increases the capacity for sugar absorption. The activation of SGLT1 by glucose is a known trigger for this pathway, and it is plausible that high fructose concentrations can also initiate this signaling cascade, leading to apical GLUT2 insertion.[7][19]
Experimental Protocols
Radioactive Fructose Uptake Assay in Cultured Cells (e.g., Caco-2)
This assay measures the initial rate of fructose transport into cultured cells.
Materials:
-
Caco-2 cells (or other relevant cell line) cultured on permeable supports (e.g., Transwell inserts)
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, pH 7.4
-
[14C]-D-fructose (radiolabeled fructose)
-
Unlabeled D-fructose
-
Stop Solution: Ice-cold PBS with 0.5 mM phloretin
-
Lysis Buffer: 0.1 M NaOH or 1% SDS
-
Scintillation cocktail and scintillation counter
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Wash the cell monolayers twice with pre-warmed Uptake Buffer.
-
Prepare uptake solutions containing a fixed concentration of [14C]-D-fructose and varying concentrations of unlabeled D-fructose.
-
Initiate the uptake by adding the uptake solution to the apical side of the cell monolayer.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Stop Solution.
-
Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysates for normalization.
Everted Intestinal Sac/Ring Assay
This ex vivo method allows for the study of fructose transport across the intact intestinal epithelium.
Materials:
-
Rat or mouse small intestine segment (jejunum is commonly used)
-
Krebs-Ringer bicarbonate buffer (or similar), gassed with 95% O2/5% CO2
-
[14C]-D-fructose
-
Unlabeled D-fructose
-
Surgical instruments (scissors, forceps)
-
Glass rod for eversion
-
Incubation bath with temperature control and shaking
Procedure:
-
Euthanize the animal and excise a segment of the small intestine.
-
Gently flush the intestinal segment with ice-cold buffer to remove luminal contents.
-
Evert the intestinal segment over a glass rod.
-
Cut the everted intestine into rings of approximately 2-3 mm in width.
-
Pre-incubate the rings in gassed buffer at 37°C for 15 minutes.
-
Prepare incubation media containing [14C]-D-fructose and varying concentrations of unlabeled D-fructose.
-
Transfer the intestinal rings to the incubation media and incubate with shaking for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by transferring the rings to ice-cold buffer.
-
Wash the rings thoroughly with ice-cold buffer to remove extracellular radioactivity.
-
Blot the rings dry, weigh them, and then solubilize the tissue.
-
Measure the radioactivity in the solubilized tissue using a scintillation counter.
Vesicular Transport Assay
This in vitro assay uses isolated membrane vesicles (e.g., brush border membrane vesicles) to study the transport of fructose in a system devoid of cellular metabolism.
Materials:
-
Isolated brush border membrane vesicles (BBMVs) from intestinal or renal tissue
-
Transport Buffer (e.g., HEPES-Tris buffer with mannitol)
-
[14C]-D-fructose
-
Unlabeled D-fructose
-
Stop Solution (ice-cold Transport Buffer with a transport inhibitor like phloretin)
-
Filtration apparatus with nitrocellulose filters
-
Scintillation counter
Procedure:
-
Prepare BBMVs from the tissue of interest using established protocols involving differential centrifugation and divalent cation precipitation.
-
Pre-load the vesicles with the desired intravesicular buffer.
-
Initiate the transport by mixing a small volume of the vesicle suspension with the Transport Buffer containing [14C]-D-fructose and unlabeled fructose.
-
Incubate for a very short time (seconds to a few minutes) at the desired temperature.
-
Terminate the transport by adding a large volume of ice-cold Stop Solution.
-
Rapidly filter the mixture through a nitrocellulose filter to separate the vesicles from the incubation medium.
-
Wash the filter with additional ice-cold Stop Solution.
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
Conclusion
The transport of this compound across cell membranes is a complex and highly regulated process mediated by a specific set of transporter proteins. GLUT5, GLUT2, and SGLT5 are the key players in intestinal absorption and renal reabsorption of fructose. The expression and activity of these transporters are intricately controlled by signaling pathways, with ChREBP, PI3K/Akt, and PKC playing pivotal roles. A thorough understanding of these transport mechanisms and the methodologies to study them is essential for advancing our knowledge of fructose metabolism and for the development of novel therapeutic interventions for fructose-related metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in this critical area of biomedical science.
References
- 1. The role of GLUT2 in glucose metabolism in multiple organs and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUT5 expression and fructose transport in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Knocking Out Sodium Glucose-Linked Transporter 5 Prevents Fructose-Induced Renal Oxidative Stress and Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regulation of the fructose transporter GLUT5 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human erythrocytes express GLUT5 and transport fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLUT2 is the transporter for fructose across the rat intestinal basolateral membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [repository.escholarship.umassmed.edu]
- 16. caloriecontrol.org [caloriecontrol.org]
- 17. JCI - Lipogenic transcription factor ChREBP mediates fructose-induced metabolic adaptations to prevent hepatotoxicity [jci.org]
- 18. researchgate.net [researchgate.net]
- 19. Absence of Evidence of Translocation of GLUT2 to the Apical Membrane of Enterocytes in Everted Intestinal Sleeves - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of β-D-Fructose Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of β-D-fructose in various samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This method is suitable for the accurate and precise quantification of fructose (B13574) in complex matrices such as food products, beverages, and pharmaceutical formulations.
Introduction
β-D-fructose is a simple sugar commonly found in fruits, honey, and as a component of sucrose. Its quantification is crucial for nutritional labeling, quality control in the food and beverage industry, and for various research applications in metabolism and drug formulation. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and widely used technique for the analysis of sugars that lack a UV chromophore.[1][2][3] The RID measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column, providing a universal detection method for such compounds.[4]
Principle of the Method
The method is based on the separation of fructose from other components in a sample matrix using an HPLC system. An amino or a specialized carbohydrate column is typically employed for the separation of sugars.[5][6] The mobile phase, commonly a mixture of acetonitrile (B52724) and water, carries the sample through the column.[5][7][8] Different sugars interact with the stationary phase to varying degrees, leading to their separation.[2] The eluted components then pass through the RID, which generates a signal proportional to the concentration of the analyte. Quantification is achieved by comparing the peak area of fructose in the sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow
The overall workflow for the quantitative analysis of β-D-fructose using HPLC-RID is depicted below.
Caption: Workflow for β-D-fructose quantification.
Experimental Protocols
Materials and Reagents
-
β-D-Fructose standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
-
Analytical column: Amino column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[4][5][7]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 1.0 g of β-D-fructose and dissolve it in a 100 mL volumetric flask with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).[9][10]
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Liquid Samples (e.g., Fruit Juices, Beverages):
-
Solid or Semi-Solid Samples (e.g., Food Products):
-
Accurately weigh a representative amount of the homogenized sample.
-
Add a known volume of deionized water and sonicate or vortex to extract the sugars.[4]
-
Centrifuge the mixture and collect the supernatant.
-
Dilute the supernatant as necessary with deionized water.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.[4]
-
HPLC-RID Method Parameters
The following table summarizes typical HPLC-RID parameters for fructose analysis. These may require optimization depending on the specific column and system used.
| Parameter | Typical Value |
| Column | Amino Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v)[5][7][8] |
| Flow Rate | 0.9 - 1.2 mL/min[7] |
| Injection Volume | 10 - 20 µL[5] |
| Column Temperature | 35 °C[7] |
| RID Temperature | 35 °C[4] |
| Run Time | 20 - 25 minutes[5][7] |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak areas for fructose. Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.99).[7]
-
Sample Analysis: Inject the prepared samples and identify the fructose peak by comparing its retention time with that of the standard.
-
Quantification: Integrate the peak area of fructose in the sample chromatogram. Calculate the concentration of fructose in the sample using the linear regression equation from the calibration curve.
Quantitative Data Summary
The following tables present typical quantitative data obtained from the HPLC-RID analysis of fructose.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) |
| β-D-Fructose | 5.8 - 8.9 |
Retention times can vary based on the specific column and chromatographic conditions.[4][5]
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity Range (mg/mL) | 0.05 - 10.0[8] |
| Correlation Coefficient (R²) | > 0.999[12] |
| Limit of Detection (LOD) (mg/mL) | 0.01 - 0.17[9][10] |
| Limit of Quantitation (LOQ) (mg/mL) | 0.03 - 0.56[9][10] |
| Precision (%RSD) | < 2.0%[8] |
| Accuracy (% Recovery) | 96.78 - 108.88%[4][8] |
Troubleshooting
-
Peak Tailing or Splitting: May indicate column degradation or contamination. Washing the column or replacing it may be necessary.
-
Baseline Drift: Ensure the RID is properly warmed up and the mobile phase is degassed. Temperature fluctuations can significantly affect the RID baseline.[4]
-
Variable Retention Times: Check for leaks in the system and ensure a consistent mobile phase composition and flow rate.
Conclusion
The HPLC-RID method described provides a reliable and accurate approach for the quantitative analysis of β-D-fructose. Proper sample preparation and method optimization are key to achieving high-quality data. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their laboratories.
References
- 1. lcms.cz [lcms.cz]
- 2. offers.the-scientist.com [offers.the-scientist.com]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. agronomy.emu.ee [agronomy.emu.ee]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
Application Notes and Protocols for the Enzymatic Assay of Beta-D-Fructose Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-fructose, a monosaccharide commonly found in fruits and honey, plays a significant role in cellular metabolism and is increasingly implicated in various metabolic disorders. Accurate quantification of fructose (B13574) in biological samples and food products is crucial for research in nutrition, metabolic diseases, and drug development. This document provides a detailed protocol for the enzymatic determination of this compound concentration using a coupled enzyme assay. The method is sensitive, specific, and can be adapted for both colorimetric and fluorometric detection.
Principle of the Assay
The enzymatic assay for this compound involves a series of coupled reactions.[1] Fructose is first phosphorylated to fructose-6-phosphate (B1210287) (F6P) by hexokinase (HK) in the presence of adenosine (B11128) triphosphate (ATP). The F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Subsequently, G6P is oxidized to 6-phosphogluconate by glucose-6-phosphate dehydrogenase (G6PDH). This final step is coupled to the reduction of a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) to NADH or NADPH, respectively.[1] The amount of reduced cofactor generated is directly proportional to the initial fructose concentration and can be quantified by measuring the increase in absorbance at 340 nm for UV detection, or through a coupled colorimetric or fluorometric reaction.[1][2]
Data Presentation
The following table summarizes key quantitative data for the enzymatic assay of this compound, compiled from various commercially available kits and protocols.
| Parameter | Colorimetric Assay | Fluorometric Assay | UV Assay (340 nm) |
| Linear Detection Range | 2–10 nmole/well[2] | 0.2–1.0 nmole/well[2] | 4–80 µ g/assay [3] |
| Detection Limit | ~12 µM[4][5] | Not explicitly stated, but higher sensitivity than colorimetric[6] | Not explicitly stated, but absorbance differences of 0.005 to 0.010 may occur[3] |
| Wavelength (Detection) | 570 nm[2] or 565 nm[5][7] | λex = 535 nm / λem = 587 nm[2][6] | 340 nm[1][3][8] |
| Incubation Time | 60 - 120 minutes[2][7] | 60 - 120 minutes[2] | ~15 minutes[1] |
| Incubation Temperature | 37 °C[2] or Room Temperature[7] | 37 °C[2] | Room Temperature (18-35 °C)[1] |
Experimental Protocols
This section provides a detailed methodology for determining this compound concentration using a spectrophotometric plate reader. The protocol is based on principles common to commercially available kits.[1][2][6]
Materials and Reagents
-
Fructose Assay Buffer (e.g., 25 mL)
-
Fructose Probe (e.g., in DMSO for fluorescent assays)
-
Fructose Enzyme Mix (containing hexokinase and glucose-6-phosphate dehydrogenase)
-
Fructose Converting Enzyme (Phosphoglucose Isomerase)
-
Fructose Standard (e.g., 100 mM)
-
96-well flat-bottom plates (clear for colorimetric, black for fluorometric assays)
-
Spectrophotometric or fluorometric multiwell plate reader
-
Pipettes and pipette tips
-
Ultrapure water
-
Sample deproteinization kit (e.g., 10 kDa MWCO spin filter), if required[9][10]
Reagent Preparation
-
Fructose Assay Buffer: Allow the buffer to come to room temperature before use.
-
Fructose Probe (for fluorometric/colorimetric assays): Warm to room temperature to thaw completely. For fluorometric assays, it may be necessary to dilute the probe 5 to 10-fold with Assay Buffer just before use to reduce background fluorescence.[2]
-
Fructose Enzyme Mix: Reconstitute the lyophilized powder in Fructose Assay Buffer (e.g., 220 µL). Mix gently by pipetting. Do not vortex. Keep on ice during use and store at -20°C.[2]
-
Fructose Converting Enzyme (PGI): If provided as a suspension, centrifuge briefly and reconstitute the pellet in an equal volume of Fructose Assay Buffer. Store at 2–8 °C.[2]
-
Fructose Standard Solution:
-
For Colorimetric Assay: Prepare a 1 nmole/µL standard solution by diluting the 100 mM Fructose Standard 1:100 with Assay Buffer (e.g., 10 µL of 100 mM standard + 990 µL of Assay Buffer).[2]
-
For Fluorometric Assay: Prepare a 0.1 nmole/µL standard solution by diluting the 1 nmole/µL standard solution 1:10 with Assay Buffer (e.g., 10 µL of 1 nmole/µL standard + 90 µL of Assay Buffer).[2]
-
For UV Assay: Prepare a standard solution with a concentration range suitable for the expected sample concentrations (e.g., 100 - 1000 µg/mL).[1]
-
Sample Preparation
-
Liquid Samples (e.g., fruit juices, cell culture supernatants): Samples can often be assayed directly after appropriate dilution with the Assay Buffer.[7] Strongly colored or turbid samples should be clarified by centrifugation or filtration.[8]
-
Solid Samples (e.g., tissues, food): Homogenize the sample in ice-cold PBS or the Fructose Assay Buffer. Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to remove insoluble material.[9]
-
Samples Containing Proteins: Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to prevent enzyme interference.[9][10]
-
Samples Containing Glucose: If high levels of glucose are present, they can be removed by pre-treatment with glucose oxidase and catalase.[1]
Assay Procedure (96-well plate format)
-
Standard Curve Preparation:
-
Colorimetric: Add 0, 2, 4, 6, 8, and 10 µL of the 1 nmole/µL fructose standard solution to separate wells to generate 0, 2, 4, 6, 8, and 10 nmole/well standards.[2]
-
Fluorometric: Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 nmole/µL fructose standard solution to separate wells to generate 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmole/well standards.[2]
-
Bring the volume of all standard wells to 50 µL with Fructose Assay Buffer.
-
-
Sample Preparation: Add 1-50 µL of your prepared sample to duplicate wells. Bring the final volume to 50 µL with Fructose Assay Buffer.
-
Master Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine:
-
Fructose Assay Buffer
-
Fructose Probe (if applicable)
-
Fructose Enzyme Mix
-
Fructose Converting Enzyme
-
Note: The specific volumes of each component will be provided in the manufacturer's protocol. A typical mix for one reaction might be around 50 µL total.
-
-
Reaction Initiation and Incubation:
-
Measurement:
Data Analysis
-
Background Subtraction: Subtract the 0 (blank) standard reading from all other standard and sample readings.
-
Standard Curve Generation: Plot the background-corrected standard readings against the known fructose concentrations to generate a standard curve.
-
Fructose Concentration Calculation: Determine the fructose concentration in the samples from the standard curve. Remember to account for any dilution factors used during sample preparation.
The concentration of fructose can be calculated using the following formula:
Fructose Concentration = (Fructose amount from standard curve / Sample volume) * Dilution Factor
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. novusbio.com [novusbio.com]
- 6. abcam.cn [abcam.cn]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. vintessential.com.au [vintessential.com.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Utilizing β-D-Fructose as a Carbon Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-fructose, a monosaccharide naturally present in fruits and a component of sucrose, serves as a critical carbon and energy source for a wide array of microorganisms.[1][2] Its metabolism in microbial fermentation is of significant interest in various industries, including biofuel production, food and beverage manufacturing, and the synthesis of pharmaceuticals and other biochemicals.[3][4][] Understanding the nuances of fructose (B13574) utilization by different microbial species is paramount for process optimization, yield enhancement, and quality control.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of β-D-fructose as a carbon source in microbial fermentation. It covers key metabolic pathways, comparative data on fructose versus glucose utilization, and standardized experimental protocols.
Fructose Metabolism in Microorganisms
Fructose metabolism can differ significantly from that of glucose.[6] In many microorganisms, particularly yeasts, fructose is phosphorylated to fructose-6-phosphate (B1210287) by hexokinase, directly entering the glycolytic pathway. However, in some organisms, an alternative pathway exists where fructokinase phosphorylates fructose to fructose-1-phosphate. This is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which subsequently enter the glycolytic pathway.[6] This bypass of the main regulatory step of glycolysis (phosphofructokinase-1) can lead to rapid flux through the lower part of the pathway.[6]
Signaling Pathway for Fructose Metabolism
Caption: Fructose metabolism via the Fructose-1-Phosphate pathway.
Glucophilic vs. Fructophilic Microorganisms
Microorganisms exhibit varied preferences for glucose and fructose. Most yeasts, including the widely used Saccharomyces cerevisiae, are "glucophilic," meaning they consume glucose at a higher rate than fructose when both are present.[7][8][9] This can lead to sluggish or stuck fermentations, particularly in industries like winemaking where grape must contains roughly equal amounts of both sugars, leaving residual fructose.[7][8]
Conversely, "fructophilic" yeasts, such as Saccharomyces bailii and Zygosaccharomyces rouxii, preferentially or equally utilize fructose.[1][10] These organisms are of particular interest for applications requiring complete sugar utilization, especially in fructose-rich media.
Data Presentation: Fructose vs. Glucose Utilization
The following tables summarize quantitative data on the consumption of fructose and glucose by various microorganisms under different fermentation conditions.
Table 1: Sugar Consumption in Saccharomyces cerevisiae Wine Yeast Strains
| Strain | Pre-treatment | Glucose Consumed (g/L) | Fructose Consumed (g/L) | Ethanol Produced (g/L) |
| S. cerevisiae 2 | Control | 90.05 - 102.18 | 75.38 - 90.45 | 66.93 - 92.43 |
| S. cerevisiae 7 | Control | 90.05 - 102.18 | 75.38 - 90.45 | 66.93 - 92.43 |
| S. cerevisiae 47 | Control | 90.05 - 102.18 | 75.38 - 90.45 | 66.93 - 92.43 |
| S. cerevisiae S122 | Control | 90.05 - 102.18 | 75.38 - 90.45 | 66.93 - 92.43 |
| S. cerevisiae 7 | Temperature | 80.58 - 103.18 | 60.18 - 98.15 | 58.70 - 75.89 |
Data adapted from a study on mild pretreatments to increase fructose consumption. The ranges represent data collected between 0 and 48 hours of fermentation.[11]
Table 2: Sugar Utilization in Lactobacillus plantarum during Cucumber Juice Fermentation
| Condition | Glucose Utilized (mM) | Fructose Utilized (mM) | Lactic Acid Produced (mM) | Final pH |
| Natural Juice | ~23 | ~36 | ~135 | ~3.49 |
| Fructose Supplemented | ~23 | ~50 | ~165 | ~3.37 |
This data highlights that L. plantarum can continue to ferment fructose even when glucose utilization has ceased, leading to higher acid production.[12]
Experimental Protocols
Protocol 1: General Carbohydrate Fermentation Test for Fructose Utilization
This protocol is a general method to determine if a microbe can ferment β-D-fructose.
1. Media Preparation: Phenol (B47542) Red Fructose Broth
-
Composition:
-
Nutrient Broth: 8 g/L
-
β-D-Fructose: 5-10 g/L
-
Phenol Red pH Indicator: 0.018 g/L
-
Distilled Water: 1 L
-
-
Procedure:
-
Dissolve all components in distilled water.
-
Adjust the pH to a neutral range (e.g., 7.3 ± 0.2) where the phenol red indicator is red.[13]
-
Dispense the medium into test tubes.
-
(Optional) Add a Durham tube to each test tube to detect gas production.
-
Autoclave at 121°C for 15 minutes.
-
2. Inoculation and Incubation
-
Aseptically inoculate the sterile Phenol Red Fructose Broth with a pure culture of the test microorganism.[13]
-
Incubate the tubes at the optimal temperature for the microorganism (e.g., 35-37°C for many bacteria) for 24-48 hours.[13]
3. Interpretation of Results
-
Positive for Fructose Fermentation: A color change from red to yellow indicates acid production, signifying fermentation.[13]
-
Negative for Fructose Fermentation: The broth remains red or changes to a magenta/hot pink color (indicating alkaline byproducts).[13]
-
Gas Production: A bubble trapped in the Durham tube indicates gas production as a byproduct of fermentation.
Protocol 2: Shake Flask Fermentation for Quantitative Analysis
This protocol outlines a method for quantifying substrate consumption and product formation in a shake flask culture using β-D-fructose as the primary carbon source.
1. Media and Inoculum Preparation
-
Fermentation Medium:
-
Prepare a defined or complex medium suitable for the specific microorganism. A common defined medium for yeast could include:
-
Yeast Nitrogen Base (without amino acids): 6.7 g/L
-
β-D-Fructose: 20-100 g/L (depending on the experimental goal)
-
Amino Acid Supplement as required
-
Distilled Water: 1 L
-
-
Sterilize by autoclaving or filtration.
-
-
Inoculum Culture:
-
Grow a seed culture of the microorganism in a suitable medium (e.g., YPD for yeast) to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash with sterile water or saline to remove residual medium.
-
Resuspend the cells to a desired concentration to be used as the inoculum.
-
2. Fermentation
-
Add the prepared inoculum to the sterile fermentation medium in shake flasks. The inoculum volume should typically be 5-10% of the total culture volume.
-
Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the microorganism.
-
Take samples aseptically at regular time intervals for analysis.
3. Analytical Methods
-
Cell Growth: Measure the optical density (OD) at 600 nm using a spectrophotometer or determine cell dry weight.
-
Substrate and Product Analysis:
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for residual fructose and the concentration of key fermentation products (e.g., ethanol, organic acids) using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an ion-exchange column) and a refractive index (RI) detector.
-
Experimental Workflow
Caption: General workflow for a microbial fermentation experiment.
Conclusion
The choice of carbon source is a critical parameter in designing and optimizing microbial fermentation processes. While glucose is the most commonly studied hexose, β-D-fructose presents unique metabolic characteristics that can be leveraged for specific applications. For instance, the use of fructophilic yeasts can be advantageous in preventing stuck fermentations in wine production.[8][10] Furthermore, the distinct metabolic entry point of fructose can be exploited in metabolic engineering to channel carbon flux towards desired products. A thorough understanding of the microbial physiology and genetics related to fructose transport and metabolism is essential for the successful implementation of fructose-based fermentation strategies in research and industrial settings.
References
- 1. D-Fructose Assimilation and Fermentation by Yeasts Belonging to Saccharomycetes: Rediscovery of Universal Phenotypes and Elucidation of Fructophilic Behaviors in Ambrosiozyma platypodis and Cyberlindnera americana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose fermentation and assimilation by yeasts | Microbe Division (JCM) (RIKEN BRC) [jcm.brc.riken.jp]
- 3. mdpi.com [mdpi.com]
- 4. prog.lmu.edu.ng [prog.lmu.edu.ng]
- 6. microbenotes.com [microbenotes.com]
- 7. academic.oup.com [academic.oup.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. mdpi.com [mdpi.com]
- 12. ars.usda.gov [ars.usda.gov]
- 13. vumicro.com [vumicro.com]
Application Notes and Protocols for the Use of beta-D-Fructose in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing beta-D-fructose as a substrate in enzyme kinetics studies. The information is intended to guide researchers in accurately determining the kinetic parameters of enzymes that metabolize this key monosaccharide.
Introduction
This compound, a prevalent ketohexose in human diets, serves as a crucial substrate for several key enzymes involved in carbohydrate metabolism.[1] Understanding the kinetics of these enzymes is fundamental for elucidating metabolic pathways, identifying potential drug targets, and developing therapeutic interventions for metabolic disorders. Fructose (B13574) metabolism primarily occurs in the liver, where it is phosphorylated by fructokinase to fructose-1-phosphate (B91348), subsequently entering the glycolytic pathway.[1][2] Unlike glucose metabolism, fructose processing bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid metabolic flux.[1] This document outlines detailed protocols for studying the kinetics of key enzymes that utilize this compound as a substrate.
Key Enzymes Utilizing this compound
Several enzymes play pivotal roles in the metabolism of this compound. The kinetic parameters of these enzymes, such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat), provide insights into their efficiency and affinity for fructose.[3]
-
Fructokinase (FK): Also known as ketohexokinase, this enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial step in hepatic fructose metabolism.[1][4]
-
Hexokinase (HK): While primarily responsible for glucose phosphorylation, hexokinase can also phosphorylate fructose to fructose-6-phosphate (B1210287) in extrahepatic tissues like muscle and adipose tissue.[5][6]
-
Sucrose (B13894) Phosphorylase (SP): This enzyme catalyzes the reversible phosphorolysis of sucrose into D-fructose and α-D-glucose-1-phosphate.[7]
-
Invertase (β-fructofuranosidase): Invertase hydrolyzes sucrose into a mixture of glucose and fructose.[8][9]
Quantitative Data Summary
The following tables summarize the kinetic parameters of various enzymes with this compound as a substrate. These values are compiled from multiple studies and can vary depending on the enzyme source and experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for Fructokinases with Fructose
| Enzyme Source | Isozyme | Km for Fructose (µM) | Reference |
| Arabidopsis thaliana | FRK1 | 470 ± 77 | [10] |
| Arabidopsis thaliana | FRK2 | 230 ± 56 | [10] |
| Arabidopsis thaliana | FRK3 | 260 - 480 | [10] |
| Arabidopsis thaliana | FRK4 | 260 - 480 | [10] |
| Arabidopsis thaliana | FRK5 | 260 - 480 | [10] |
| Arabidopsis thaliana | FRK6 | 260 - 480 | [10] |
| Arabidopsis thaliana | FRK7 | 12 ± 8 | [10] |
Table 2: Kinetic Parameters of Hexokinase with Fructose and Glucose
| Substrate | Km | Vmax | Reference |
| D-Glucose | Lower Affinity | - | [6] |
| D-Fructose | Higher Affinity | Higher | [6] |
Note: Specific quantitative values for hexokinase with fructose can vary significantly between different isoforms and organisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fructokinase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay for fructokinase activity by coupling the production of fructose-1-phosphate to the oxidation of NADH.[10][11]
Principle:
Fructokinase (FK) phosphorylates fructose to fructose-1-phosphate. This product is then cleaved by aldolase (B8822740) into glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP). Triose-phosphate isomerase converts DHAP to glyceraldehyde-3-phosphate (G3P). Glyceraldehyde is phosphorylated by triose kinase to G3P. Finally, G3P is oxidized by glyceraldehyde-3-phosphate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The decrease in NADH absorbance at 340 nm is monitored to determine the fructokinase activity. To ensure the overall rate is governed by fructokinase, the auxiliary enzymes are used in excess.[12]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Substrate Stock Solution: 1 M this compound in deionized water
-
ATP Stock Solution: 100 mM ATP in deionized water
-
MgCl2 Stock Solution: 1 M MgCl2 in deionized water
-
NADP+ Stock Solution: 50 mM NADP+ in deionized water
-
Coupling Enzymes:
-
Phosphoglucoisomerase (1 U/mL)
-
Glucose-6-phosphate dehydrogenase (1 U/mL)
-
-
Enzyme Sample: Purified or partially purified fructokinase
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents in the specified order:
-
800 µL Assay Buffer
-
12.5 µL MgCl2 Stock Solution (final concentration: 12.5 mM)
-
12.5 µL ATP Stock Solution (final concentration: 1.25 mM)
-
30 µL NADP+ Stock Solution (final concentration: 1.5 mM)
-
10 µL Phosphoglucoisomerase
-
10 µL Glucose-6-phosphate dehydrogenase
-
Variable volumes of Fructose Stock Solution to achieve final concentrations ranging from 0.1 mM to 10 mM.
-
Add deionized water to bring the total volume to 990 µL.
-
-
Equilibration: Incubate the reaction mixture at 35°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 10 µL of the fructokinase enzyme sample to the cuvette and mix thoroughly by inversion.
-
Measure Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate Initial Velocity: Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of NADH production is proportional to the fructokinase activity.
-
Data Analysis: Plot the initial velocities against the corresponding fructose concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Experimental Workflow for Fructokinase Assay
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fructose Metabolism Mnemonic for USMLE [pixorize.com]
- 3. benchchem.com [benchchem.com]
- 4. Fructokinase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. tycmhoffman.com [tycmhoffman.com]
- 7. A one-step enzymatic assay for sucrose with sucrose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 10. Identification and biochemical characterization of the fructokinase gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 13C-Labeled beta-D-Fructose in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as 13C-labeled substrates, provides a quantitative map of cellular metabolism, offering critical insights into physiology and disease.[1][2] While glucose is a commonly used tracer, there is increasing interest in understanding the metabolic fate of fructose (B13574), a monosaccharide implicated in various metabolic disorders and cancer.[1] 13C-labeled beta-D-fructose serves as a crucial tool to trace the intricate pathways of fructose metabolism, revealing how cells utilize this sugar for energy production, biosynthesis, and redox homeostasis. These application notes provide a comprehensive overview of the principles, applications, and protocols for conducting metabolic flux analysis using 13C-labeled this compound.
Application Notes
Principles of 13C-Labeled Fructose Metabolic Flux Analysis
The core principle of 13C-MFA involves introducing a 13C-labeled substrate, such as uniformly labeled [U-13C6]-beta-D-fructose, into a cell culture or in vivo model.[1] As cells metabolize the labeled fructose, the 13C atoms are incorporated into downstream metabolites.[1] The specific pattern of 13C enrichment, known as the Mass Isotopomer Distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This MID data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[1]
Key Metabolic Pathways of Fructose
Fructose metabolism differs significantly from that of glucose, primarily in its entry into glycolysis. In hepatic tissues, fructose is phosphorylated to fructose-1-phosphate (B91348) by fructokinase, bypassing the key regulatory enzyme phosphofructokinase.[1] This unregulated influx of carbon can lead to increased de novo lipogenesis and uric acid production. In other tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate, allowing it to enter the glycolytic pathway directly.[1]
Applications in Research and Drug Development
-
Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. Studies have shown that some cancer cells preferentially utilize fructose to fuel proliferation, particularly through the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleic acid synthesis.[3] 13C-fructose MFA can help identify these metabolic dependencies, providing potential targets for novel cancer therapies.
-
Metabolic Diseases: The role of fructose in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance is an active area of research. 13C-MFA can quantify the contribution of fructose to hepatic de novo lipogenesis and other metabolic dysregulations.
-
Drug Discovery and Development: By providing a detailed picture of metabolic rewiring in disease states, 13C-fructose MFA can be used to assess the mechanism of action of drugs that target metabolic pathways and to identify novel therapeutic strategies.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a 13C-MFA experiment comparing the metabolic fluxes in cancer cells cultured with either [U-13C6]-glucose or [U-13C6]-fructose. The flux values are normalized to the respective hexose (B10828440) uptake rate.
Table 1: Relative Fluxes in Central Carbon Metabolism
| Metabolic Pathway | Reaction | Relative Flux (Glucose) | Relative Flux (Fructose) |
| Glycolysis | Hexokinase/Fructokinase | 100 | 100 |
| Phosphofructokinase | 95 | 50 | |
| Pyruvate Kinase | 180 | 120 | |
| Pentose Phosphate Pathway | G6PDH (Oxidative) | 10 | 5 |
| Transketolase (Non-oxidative) | 15 | 45 | |
| TCA Cycle | Citrate Synthase | 80 | 60 |
| Isocitrate Dehydrogenase | 75 | 55 | |
| Anaplerosis | Pyruvate Carboxylase | 20 | 15 |
| Biomass Synthesis | Ribose-5-Phosphate Synthesis | 5 | 25 |
| Fatty Acid Synthesis | 30 | 50 |
Table 2: Isotopic Enrichment in Key Metabolites
| Metabolite | Predominant Isotopologue (Glucose) | % Enrichment (Glucose) | Predominant Isotopologue (Fructose) | % Enrichment (Fructose) |
| Ribose-5-Phosphate | M+5 | 25% | M+5 | 75% |
| Palmitate | M+16 | 40% | M+16 | 65% |
| Lactate | M+3 | 85% | M+3 | 70% |
| Citrate | M+2 | 70% | M+2 | 50% |
Experimental Protocols
Protocol 1: Cell Culture and 13C-Labeling
Materials:
-
Adherent mammalian cells of interest
-
Complete culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Culture medium lacking glucose and fructose
-
[U-13C6]-beta-D-fructose
-
Unlabeled this compound
-
6-well culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (typically 70-80% confluency).
-
Media Preparation: Prepare the experimental labeling medium by supplementing the glucose- and fructose-free base medium with dFBS, antibiotics, and the desired concentrations of unlabeled and 13C-labeled fructose. For example, for a final concentration of 10 mM fructose with 50% labeling, add 5 mM unlabeled fructose and 5 mM [U-13C6]-fructose.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add 2 mL of the pre-warmed 13C-labeling medium to each well.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for each cell line but is often between 18 and 24 hours.[4]
-
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727) (80% v/v in water)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Place the 6-well plate on a bed of dry ice to rapidly halt metabolic activity.[1]
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution.
-
Aspirate the NaCl solution completely.
-
-
Extraction:
-
Immediately add 1 mL of -80°C 80% methanol to each well.
-
Incubate the plate on dry ice for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). Store the dried pellet at -80°C until analysis.
-
Protocol 3: LC-MS Sample Preparation and Analysis
Materials:
-
Optima LC-MS grade water
-
Optima LC-MS grade methanol
-
LC-MS vials with inserts
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in water). Vortex briefly and centrifuge to pellet any insoluble material.
-
LC-MS Analysis:
-
Transfer the reconstituted sample to an LC-MS vial with an insert.
-
Inject the sample onto a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify the mass isotopologues of target metabolites using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data to obtain the mass isotopomer distributions (MIDs) for each metabolite.
-
Correct the MIDs for the natural abundance of 13C.
-
Use the corrected MIDs as input for MFA software (e.g., INCA, 13CFLUX2) to calculate metabolic fluxes.
-
Visualizations
Caption: Metabolic fate of 13C-labeled this compound.
Caption: Experimental workflow for 13C-MFA.
Caption: Logical framework of 13C-MFA.
References
Synthesis of Beta-D-Fructose Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of beta-D-fructose derivatives as potential therapeutic agents. Fructose (B13574), a ubiquitous monosaccharide, presents a unique scaffold for the development of novel drugs targeting a range of diseases, including cancer, viral infections, and inflammatory conditions. Its distinct metabolic pathways and transporters, which are often dysregulated in disease states, offer opportunities for selective therapeutic intervention.
Introduction
The metabolic reprogramming of diseased cells, particularly cancer cells, often involves an increased reliance on fructose as an energy source. This is frequently mediated by the overexpression of specific fructose transporters, such as GLUT5. This differential expression between healthy and diseased tissues provides a therapeutic window for fructose-based drugs. Furthermore, the inherent chirality and functionality of the fructose molecule make it an attractive starting point for the synthesis of complex and stereochemically diverse small molecules with potential inhibitory activity against various enzymes and signaling pathways.
This document outlines the synthesis of several classes of this compound derivatives and provides detailed protocols for assessing their biological activity in key disease models.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data for the biological activity of various this compound derivatives.
Table 1: Inhibitory Activity of Fructose Derivatives against Cancer Cell Proliferation and Fructose Transporters
| Compound Class | Derivative Example | Cell Line | Assay Type | Target | IC50 | Reference |
| C-3 Modified 2,5-Anhydro-D-mannitols | N-(4-fluorophenyl)-3-amino-2,5-anhydro-D-mannitol | EMT6 (murine breast cancer) | 6-[¹⁸F]FDF Uptake Inhibition | GLUT5 | Low µM range | [1] |
| C-3 Modified 2,5-Anhydro-D-mannitols | 3-(4-Fluorobenzamido)-2,5-anhydro-D-mannitol | EMT6 (murine breast cancer) | 6-NBDF Uptake Inhibition | GLUT5 | Single-digit µM | [2] |
| Fructosamine Derivatives | 1-Deoxy-1-morpholino-D-fructose | - | - | - | - | [3] |
Table 2: Antiviral Activity of Fructose-Based Compounds
| Compound Class | Derivative Example | Virus | Assay Type | EC50/IC50 | Reference |
| Azole-Carbohydrate Conjugates | Imidazo[2,1-b]thiazole derivative | Dengue virus, Junin virus | Plaque Reduction Assay | Lower than CC50 | [4] |
Table 3: Enzyme Inhibitory Activity of Fructose Derivatives
| Compound Class | Derivative Example | Enzyme Target | Assay Type | IC50/Ki | Reference |
| 1-Deoxy-D-fructose Derivatives | 1-Deoxy-D-fructose 6-phosphate | Phosphoglucose Isomerase | Enzyme Kinetics | Ki = 1.1 mM | [5] |
| Mannitol Bis-phosphate Analogs | 5-O-Methyl-mannitol bis-phosphate | Fructose 1,6-Bisphosphate Aldolase (T. brucei) | Enzyme Kinetics | - | [6] |
Table 4: Anti-inflammatory Activity of Fructose Derivatives
| Compound Class | Derivative Example | Cell Line | Assay Type | Target | IC50 | Reference |
| 1,5-Anhydro-D-fructose Derivatives | 2-keto form compounds | Mouse bone marrow-derived macrophages, Human THP-1 cells | NLRP3 Inflammasome Activation | NLRP3 | Significantly lower than 1,5-AF | [7] |
Experimental Protocols
Synthesis Protocols
1. Synthesis of β-D-Fructopyranosyl-(2→6)-D-glucopyranose [8][9][10]
This protocol describes a thermal synthesis method for a disaccharide derivative.
-
Materials: D-glucose, D-fructose, Carbon-Celite column, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Mix equal amounts of D-glucose and D-fructose.
-
Heat the mixture under melting conditions at 140°C for 60 to 90 minutes.
-
Isolate the resulting disaccharide from the reaction mixture using carbon-Celite column chromatography.
-
Further purify the product by preparative HPLC.
-
Confirm the structure of β-D-fructopyranosyl-(2→6)-D-glucopyranose using Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (NMR) analyses.
-
2. General Procedure for Synthesis of C-3-Modified 2,5-Anhydro-D-mannitol Analogs [1]
This protocol outlines a general method for synthesizing derivatives of 2,5-anhydro-D-mannitol, which act as fructose mimics.
-
Materials: 3-Amino-3-deoxy-2,5-anhydro-D-mannitol (starting material), desired sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride), acetonitrile, sodium carbonate (Na₂CO₃).
-
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve 3-amino-3-deoxy-2,5-anhydro-D-mannitol in acetonitrile.
-
Add the desired sulfonyl chloride derivative to the solution.
-
Add an excess of sodium carbonate to the heterogeneous mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Filter the solid precipitate and wash with excess acetonitrile.
-
The filtrate contains the C-3 modified 2,5-anhydro-D-mannitol derivative, which can be further purified by chromatography.
-
Biological Assay Protocols
1. Plaque Reduction Assay for Antiviral Activity [11][12][13][14]
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.
-
Materials: Confluent monolayer of susceptible host cells (e.g., Vero cells), virus stock, serum-free medium, overlay medium (e.g., containing methylcellulose), test compound (fructose derivative), crystal violet solution, formaldehyde (B43269) solution.
-
Procedure:
-
Cell Preparation: Seed host cells in 6-well plates to achieve a confluent monolayer.
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (50-100 plaques/well).
-
Antiviral Assay: a. Pre-treat the cell monolayers with various concentrations of the fructose derivative for 1 hour. b. Infect the cells with the virus at the predetermined multiplicity of infection (MOI). c. After a 1-hour adsorption period, remove the virus-containing medium. d. Add the overlay medium containing the respective concentrations of the test compound. e. Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: a. Fix the cells with formaldehyde. b. Stain the cells with crystal violet. c. Wash the plates and allow them to air dry. d. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
2. Ketohexokinase (KHK) Activity Assay [15][16]
This protocol describes a luminescence-based assay to measure KHK activity.
-
Materials: Cell or tissue lysate, recombinant human KHK-C protein (optional, for standard curve), ADP-Glo™ Kinase Assay kit (Promega), fructose, ATP, potassium-containing assay buffer.
-
Principle: KHK phosphorylates fructose to fructose-1-phosphate, consuming ATP and producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to KHK activity.
-
Procedure:
-
Prepare the cell or tissue lysate on ice.
-
In a 384-well plate, add the protein homogenate to the assay buffer.
-
Initiate the reaction by adding a solution containing fructose and ATP.
-
Incubate for 1 hour at room temperature.
-
Add the ADP-Glo™ reagent and incubate for 40 minutes.
-
Add the Kinase Detection Reagent (developer solution) and incubate for another 40 minutes in the dark.
-
Read the luminescence signal using a plate reader.
-
Calculate the relative KHK activity by normalizing the relative light units (RLU) to the amount of protein and reaction time. Use samples without fructose or with a non-metabolizable fructose analog as a negative control to subtract background ADP levels.
-
3. GLUT5-Mediated Uptake Inhibition Assay using a Fluorescent Fructose Analog [2][17][18]
This assay measures the ability of test compounds to inhibit the uptake of a fluorescent fructose derivative into cancer cells overexpressing GLUT5.
-
Materials: EMT6 murine breast cancer cells (or other GLUT5-expressing cell line), 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) or another suitable fluorescent fructose analog, test compounds (fructose derivatives), Krebs-Ringer buffer.
-
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with Krebs-Ringer buffer.
-
Incubate the cells with varying concentrations of the test compound for a predetermined time.
-
Add the fluorescent fructose analog to the wells and incubate for a short period (e.g., 10-30 minutes).
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the fluorescent fructose analog uptake (IC50).
-
4. NLRP3 Inflammasome Activation Assay [7][19][20][21][22]
This protocol assesses the ability of fructose derivatives to inhibit the activation of the NLRP3 inflammasome in macrophages.
-
Materials: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells, Lipopolysaccharide (LPS), Nigericin (B1684572) or ATP, test compounds (fructose derivatives), ELISA kits for IL-1β, LDH cytotoxicity assay kit.
-
Procedure:
-
Priming (Signal 1): Treat the macrophages with LPS for 3-5 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibition: Add the fructose derivative at various concentrations and incubate for a specified period.
-
Activation (Signal 2): Stimulate the cells with a NLRP3 activator such as nigericin or ATP for 1-2 hours.
-
Measurement of Inflammasome Activation: a. Collect the cell culture supernatant. b. Measure the concentration of secreted IL-1β using an ELISA kit. c. Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Data Analysis: Determine the IC50 of the fructose derivative for the inhibition of IL-1β secretion and LDH release.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of bioactive this compound derivatives.
Caption: Workflow for the biological evaluation of synthesized fructose derivatives.
Caption: Simplified signaling pathways of fructose metabolism in cancer cells.[23][24]
Caption: The canonical two-step activation of the NLRP3 inflammasome.[20]
References
- 1. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fructose 2,6-Bisphosphate in Cancer Cell Metabolism [frontiersin.org]
- 5. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannitol Bis-phosphate Based Inhibitors of Fructose 1,6-Bisphosphate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 20. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis [xiahepublishing.com]
Application of Beta-D-Fructose in the Cryopreservation of Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of viable cells, crucial for research, cell-based therapies, and drug development. The process, however, can induce significant cellular stress, leading to reduced viability and functionality upon thawing. Cryoprotective agents (CPAs) are therefore vital to mitigate cryoinjury. Beta-D-fructose, a natural monosaccharide, has emerged as a promising non-permeating cryoprotectant. As a small molecule, it can effectively increase the extracellular osmolarity, promoting controlled cell dehydration and minimizing intracellular ice formation. Furthermore, evidence suggests that fructose (B13574) may offer additional protective benefits, including acting as an energy source and potentially modulating cellular stress pathways. This document provides detailed application notes and protocols for the use of this compound in the cryopreservation of various cell types.
Mechanism of Action
This compound primarily functions as an extracellular cryoprotectant. Its mechanism of action involves several key aspects:
-
Osmotic Dehydration: By increasing the solute concentration in the extracellular medium, fructose creates an osmotic gradient that draws water out of the cells before freezing. This controlled dehydration reduces the amount of intracellular water available to form damaging ice crystals.
-
Vitrification: The increased solute concentration also helps to promote vitrification—a glass-like, amorphous solidification of the cryopreservation medium—rather than crystallization, further protecting cells from mechanical damage.
-
Membrane Stabilization: Sugars like fructose can interact with the polar head groups of phospholipids (B1166683) in the cell membrane, helping to maintain membrane integrity and fluidity at low temperatures.
-
Energy Source: Fructose can serve as an energy substrate for cells, potentially aiding in the maintenance of essential metabolic functions during the stressful cryopreservation and thawing processes.
-
Antioxidant Properties: Some studies suggest that fructose may possess antioxidant properties, helping to mitigate the oxidative stress induced by the freeze-thaw cycle.
Application Notes
The utility of this compound as a cryoprotectant has been demonstrated for several cell types. Below are specific application notes based on available research.
Hepatocytes (Primary Rat and HepG2 Cell Line)
Pre-incubation with fructose has been shown to significantly improve the post-thaw viability of both primary rat hepatocytes and the human hepatoma cell line, HepG2.[1][2][3]
-
Concentration: A pre-incubation concentration of 200 mM this compound for one hour at 37°C prior to cryopreservation has been shown to be effective.[2][3]
-
Combined Use: Fructose is typically used as a pre-incubation agent before freezing in a standard cryopreservation medium containing dimethyl sulfoxide (B87167) (DMSO).
-
Post-Thaw Function: While pre-incubation with fructose has been shown to improve viability, its effect on specific metabolic functions like albumin and urea (B33335) production in primary rat hepatocytes was not significant in one study.[3] However, for HepG2 cells, it may not significantly alter key metabolic activities.[1]
Ovarian Tissue (Rat)
Fructose has been investigated as a component of vitrification solutions for the cryopreservation of whole rat ovaries.
-
Concentration: Fructose at a concentration of 0.2 M has been used in combination with 3.0 M DMSO in the vitrification solution.[4]
-
Comparative Efficacy: In a comparative study, while fructose provided some protection, trehalose (B1683222) was found to be more effective in preserving the histological structure of ovarian follicles and reducing apoptosis.[4] The fructose group showed more abnormal follicles, including wrinkled oocytes and disorganized granulosa cells.[4]
-
Apoptosis: Immunohistochemical analysis revealed a widespread distribution of the pro-apoptotic protein BAX in the ovarian follicles of the fructose group, suggesting a higher level of apoptosis compared to sucrose (B13894) and trehalose groups.[4]
Sperm (Bovine)
The addition of fructose to semen extenders has been shown to have a positive impact on the post-thaw quality of bull sperm.[5][6][7]
-
Concentration: Low concentrations of fructose, around 10 mM, in the extender have been shown to improve the viability of sperm cells after thawing.[5][6] Higher concentrations (20 mM) did not show a similar benefit and in some cases led to a decrease in viability.[5][6]
-
Energy Source: Fructose is considered an efficient energy source for sperm cells, which can help maintain motility and viability during the cryopreservation process.[5]
-
Motility: While cryopreservation generally leads to a decrease in sperm motility, the inclusion of 10 mM fructose in the extender resulted in post-thaw motility comparable to the control group.[5][6]
Data Presentation
Summary of Quantitative Data on this compound in Cryopreservation
| Cell Type | Species | Fructose Concentration | Co-Cryoprotectant | Key Findings | Reference |
| Primary Hepatocytes | Rat | 200 mM (pre-incubation) | 10% DMSO | Post-thaw viability increased from 44% (control) to 55%. | [2][3] |
| HepG2 | Human | 200 mM (pre-incubation) | 10% DMSO | Post-thaw viability significantly increased (specific values not provided). | [1][3] |
| Ovarian Tissue | Rat | 0.2 M | 3.0 M DMSO | Less effective than sucrose and trehalose in preserving follicle morphology and reducing apoptosis. | [4] |
| Sperm | Bovine | 10 mM | Egg yolk-based extender | Post-thaw viability maintained at 45.4% (similar to control). | [5][6] |
| Sperm | Bovine | 20 mM | Egg yolk-based extender | Post-thaw viability decreased to 38.2%. | [5][6] |
Experimental Protocols
The following are detailed protocols for the cryopreservation of cells using this compound, based on published methodologies.
Protocol 1: Cryopreservation of Hepatocytes with Fructose Pre-incubation
This protocol is adapted from studies on primary rat hepatocytes and HepG2 cells.[1][2][3]
Materials:
-
Complete cell culture medium
-
This compound solution (sterile, to prepare 200 mM final concentration)
-
Cryopreservation medium (e.g., 90% Fetal Bovine Serum (FBS), 10% DMSO)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
37°C water bath
-
Post-thaw culture medium
Procedure:
-
Cell Preparation: Harvest hepatocytes when they are in a healthy, log-phase of growth.
-
Pre-incubation with Fructose:
-
Resuspend the cell pellet in complete culture medium containing 200 mM this compound.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator.
-
-
Cryopreservation:
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the fructose-containing medium.
-
Resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials in a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer for at least 4 hours (or overnight).
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
-
Thawing Protocol:
-
Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile hood, slowly transfer the contents of the vial to a centrifuge tube containing 10 mL of pre-warmed post-thaw culture medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh post-thaw culture medium.
-
Plate the cells in a suitable culture vessel and incubate under standard conditions.
Protocol 2: Cryopreservation of Sperm with Fructose-supplemented Extender
This protocol is based on studies on bovine sperm.[5][6][7]
Materials:
-
Semen extender (e.g., Tris-citric acid-egg yolk based)
-
This compound solution (to prepare a final concentration of 10 mM)
-
Semen straws
-
Programmable freezer or liquid nitrogen vapor
-
Liquid nitrogen storage tank
-
37°C water bath
Procedure:
-
Semen Collection and Initial Assessment: Collect semen and perform initial quality assessment (motility, viability, concentration).
-
Extender Preparation: Prepare the semen extender and supplement it with 10 mM this compound.
-
Dilution and Equilibration:
-
Dilute the semen with the fructose-supplemented extender to the desired sperm concentration.
-
Cool the extended semen to 4°C over a period of 2 hours.
-
Add glycerol to the extended semen in a stepwise manner to reach the final desired concentration and allow for equilibration.
-
-
Freezing:
-
Load the extended semen into straws.
-
Freeze the straws using a programmable freezer with a controlled cooling rate or by placing them in liquid nitrogen vapor for a specified time before plunging into liquid nitrogen.
-
-
Storage: Store the straws in a liquid nitrogen tank.
Thawing Protocol:
-
Transfer the straw from the liquid nitrogen tank directly into a 37°C water bath for 30-60 seconds.
-
Dry the straw and carefully cut off the sealed end.
-
Expel the semen into a pre-warmed tube for immediate use or further analysis.
Post-Thaw Assessment Protocols
Viability Assessment (Trypan Blue Exclusion Assay):
-
Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Apoptosis Assessment (TUNEL Assay):
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fix the thawed cells with a cross-linking fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Functional Assessment of Hepatocytes (Metabolic Activity):
-
Plate the thawed hepatocytes in a 96-well plate.
-
After a recovery period, replace the medium with fresh medium containing a metabolic indicator dye (e.g., resazurin (B115843) or MTT).
-
Incubate for a specified period (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
The signal is proportional to the metabolic activity of the cells. Compare the results to fresh, non-cryopreserved cells.
Signaling Pathways
The precise signaling pathways modulated by this compound during cryopreservation are not yet fully elucidated. However, based on the known effects of cryoinjury and the protective roles of sugars, a hypothetical model can be proposed. Cryopreservation induces cellular stress through osmotic shock, oxidative stress from the generation of reactive oxygen species (ROS), and the initiation of apoptotic pathways. Fructose, as an extracellular cryoprotectant, can mitigate these effects.
Experimental Workflows
References
- 1. Evaluating the Effects of Dithiothreitol and Fructose on Cell Viability and Function of Cryopreserved Primary Rat Hepatocytes and HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Evaluating the Effects of Dithiothreitol and Fructose on Cell Viability and Function of Cryopreserved Primary Rat Hepatocytes and HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: β-D-Fructose as a Standard for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of carbohydrates is crucial in various fields, including food science, clinical diagnostics, and pharmaceutical development. The choice of an appropriate analytical standard is paramount for achieving reliable results. β-D-fructose, a naturally occurring monosaccharide, serves as an excellent primary standard for the analysis of various carbohydrates. Its high purity, stability, and well-characterized physical and chemical properties make it a reliable calibrant for a range of analytical techniques.
These application notes provide detailed protocols and performance data for the use of β-D-fructose as a standard in three common analytical methods for carbohydrate analysis: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Properties of β-D-Fructose as an Analytical Standard
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Purity (HPLC) | ≥99% |
| Melting Point | 119-122 °C (decomposes) |
| Solubility in Water | Highly soluble |
| Storage | Stable when stored in a cool, dry place |
Section 1: Enzymatic Assay for Fructose (B13574) Quantification
Enzymatic assays offer high specificity for the quantification of D-fructose. The following protocol is based on a coupled-enzyme reaction where the formation of a chromophore is directly proportional to the fructose concentration.
Experimental Protocol
1. Principle:
D-Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287) (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). In the presence of glucose-6-phosphate dehydrogenase (G6PDH), G6P is oxidized by NADP⁺ to gluconate-6-phosphate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial D-fructose concentration.
2. Reagents and Materials:
-
β-D-Fructose standard stock solution (e.g., 1 mg/mL in deionized water)
-
Assay Buffer (e.g., Triethanolamine buffer, pH 7.6)
-
ATP solution
-
NADP⁺ solution
-
Hexokinase (HK) / Glucose-6-phosphate dehydrogenase (G6PDH) enzyme mixture
-
Phosphoglucose isomerase (PGI) enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
3. Standard Curve Preparation:
Prepare a series of β-D-fructose standards by diluting the stock solution with deionized water to achieve concentrations ranging from a low to high expected sample concentration (e.g., 0.04 - 0.8 g/L).
4. Sample Preparation:
-
Liquid Samples: Dilute the sample with deionized water to bring the fructose concentration within the range of the standard curve.
-
Solid Samples: Weigh a known amount of the homogenized sample, extract with deionized water, and dilute the extract as necessary.
-
Protein-containing samples: Deproteinize the sample using a suitable method (e.g., Carrez clarification) before analysis.
5. Assay Procedure:
-
Pipette a known volume of the standard or sample solution into a cuvette.
-
Add the assay buffer, ATP solution, and NADP⁺ solution. Mix well and measure the initial absorbance (A1) at 340 nm.
-
Add the HK/G6PDH enzyme mixture. Mix and incubate for the recommended time (e.g., 5 minutes) to allow for the conversion of any endogenous glucose. Read the absorbance (A2). The difference (A2 - A1) corresponds to the glucose concentration.
-
Add the PGI enzyme to the cuvette. Mix and incubate for the recommended time (e.g., 10 minutes) to allow for the conversion of fructose. Read the final absorbance (A3).
-
Calculate the change in absorbance for fructose (ΔA_fructose = A3 - A2).
-
Plot a standard curve of ΔA_fructose versus the concentration of the β-D-fructose standards.
-
Determine the fructose concentration in the samples from the standard curve.
Quantitative Data
The following table summarizes the performance characteristics of an enzymatic assay for D-fructose using a β-D-fructose standard.[1][2]
| Parameter | D-Fructose |
| Linearity | |
| Working Range (in cuvette) | 4 - 80 µg |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.067 mg/L |
| Limit of Quantification (LOQ) | 0.201 mg/L |
| Trueness & Precision | |
| Relative Bias (%) | 1.13 |
| Reproducibility (%CV using kit standard) | 1.23 |
| Repeatability (%CV using white wine) | 1.79 |
| Repeatability (%CV using red wine) | 1.75 |
| Recovery | |
| Spiked Wine, Beer, Soft Drinks, Juices | 93 - 105% |
Enzymatic Assay Workflow
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC with a refractive index detector (RID) is a widely used method for the simultaneous analysis of multiple sugars. β-D-fructose is an ideal standard for the calibration of this system.
Experimental Protocol
1. Principle:
Carbohydrates are separated on a dedicated carbohydrate analysis column (e.g., an amino-bonded silica (B1680970) column) using an isocratic mobile phase. The separated sugars are detected by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components. The peak area of the analyte is proportional to its concentration.
2. Reagents and Materials:
-
β-D-Fructose standard stock solution (e.g., 10 mg/mL in HPLC-grade water)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a refractive index detector (RID)
-
Carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
3. Standard Curve Preparation:
Prepare a series of β-D-fructose standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.05 - 10 mg/mL).[3]
4. Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Weigh a known amount of the homogenized sample, extract with a suitable solvent (e.g., water or a water/acetonitrile mixture), centrifuge, and filter the supernatant through a 0.45 µm syringe filter.
5. HPLC Conditions:
| Parameter | Setting |
| Column | Amino Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 10 µL |
6. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the fructose peak in the chromatograms based on the retention time of the β-D-fructose standard.
-
Integrate the peak area for fructose in both standards and samples.
-
Generate a standard curve by plotting the peak area versus the concentration of the β-D-fructose standards.
-
Determine the fructose concentration in the samples from the standard curve.
Quantitative Data
The following table summarizes the validation parameters for the HPLC-RID analysis of fructose using a β-D-fructose standard.[3][4][5]
| Parameter | Fructose |
| Linearity | |
| Concentration Range | 0.05024 - 10.048 mg/mL |
| Regression Coefficient (r²) | 0.9998 |
| Limits of Detection & Quantification | |
| Limit of Detection (LOD) | 0.001 - 0.124 mg/mL |
| Limit of Quantification (LOQ) | 0.414 mg/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 89.4 - 108.88% |
HPLC Analysis Workflow
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For carbohydrate analysis, a derivatization step is required to increase the volatility of the sugars.
Experimental Protocol
1. Principle:
Carbohydrates are first derivatized to increase their volatility. Common derivatization methods include oximation followed by silylation or acetylation. The derivatized sugars are then separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides both quantitative data (based on ion intensity) and qualitative data (based on the mass fragmentation pattern).
2. Reagents and Materials:
-
β-D-Fructose standard
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Internal standard (optional, e.g., a stable isotope-labeled fructose)
-
Organic solvents (e.g., pyridine, hexane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Standard and Sample Preparation:
-
Accurately weigh a known amount of β-D-fructose standard or sample into a reaction vial.
-
Dry the sample completely (e.g., under a stream of nitrogen or in a vacuum oven).
-
Derivatization (Oximation followed by Silylation):
-
Add methoxyamine hydrochloride in pyridine to the dried sample. Incubate to form the methoxime derivatives.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS). Incubate to form the trimethylsilyl (B98337) (TMS) derivatives.
-
4. GC-MS Conditions:
| Parameter | Setting |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | e.g., Initial 150°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
5. Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Identify the fructose derivative peaks based on their retention times and mass spectra compared to the standard.
-
For quantification, use the peak area of a characteristic ion in SIM mode or the total ion chromatogram (TIC) in full scan mode.
-
Generate a standard curve by plotting the peak area (or area ratio to an internal standard) versus the concentration of the derivatized β-D-fructose standards.
-
Determine the fructose concentration in the samples from the standard curve.
Quantitative Data
The following table presents typical performance data for the GC-MS analysis of fructose.[6][7]
| Parameter | Fructose |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.3 µM (in serum) |
| Limit of Quantification (LOQ) | 15 µM (in serum) |
| Recovery | 98.41 ± 2.33 % (for D-glucose) to 99.12 ± 3.88 % (for D-fructose) |
| Intra-assay Variability (%CV) | < 10% |
| Inter-assay Variability (%CV) | < 15% |
GC-MS Derivatization and Analysis Workflow
Conclusion
β-D-fructose is a versatile and reliable standard for the quantitative analysis of carbohydrates. Its use in enzymatic assays, HPLC, and GC-MS provides accurate and reproducible results, making it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for the implementation of these analytical methods.
References
- 1. libios.fr [libios.fr]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 4. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for the Extraction of β-D-Fructose from Plant Tissues
Introduction
β-D-fructose, commonly known as fruit sugar, is a simple monosaccharide found in a variety of plant sources, including fruits, vegetables, and honey.[1] Within plant tissues, it exists as a free monosaccharide, as a component of the disaccharide sucrose (B13894), or as the primary building block of polysaccharides called fructans (e.g., inulin).[1][2] The extraction of β-D-fructose is a critical process for its utilization in the food, pharmaceutical, and beverage industries as a low-calorie sweetener and functional ingredient.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the primary methods for extracting β-D-fructose from plant materials. The methods covered range from simple solvent extraction for free sugars to more complex enzymatic hydrolysis techniques required to liberate fructose (B13574) from its polymeric forms.
Method 1: Hot Solvent Extraction of Free Soluble Sugars
Application Note: This method is ideal for the extraction of free monosaccharides (including β-D-fructose and glucose) and small oligosaccharides from fresh, frozen, or freeze-dried plant tissues. It is a foundational technique for initial carbohydrate analysis and is often the first step before enzymatic hydrolysis or chromatographic purification. Hot 80% ethanol (B145695) is commonly used as it effectively precipitates larger molecules like proteins and polysaccharides while solubilizing simple sugars.[5][6][7] For tissues rich in fructans, hot water extraction is also highly effective due to the high solubility of these polymers in water.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Initial Extraction:
-
Incubation:
-
Incubate the tubes in a water bath or heating block at 80°C for 20-30 minutes.[5][6] If using snap-cap tubes, place a weight on the rack to prevent caps (B75204) from opening due to pressure.[6]
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully decant or pipette the supernatant, which contains the soluble sugars, into a clean collection tube. Be careful not to disturb the pellet.
-
-
Repeated Extraction (Optional but Recommended):
-
To maximize yield, repeat steps 2-5 on the remaining pellet at least two more times, combining the supernatants from each extraction.[6]
-
-
Final Processing:
-
The combined supernatant can be concentrated using an evaporator-concentrator or by drying under a stream of nitrogen.
-
The dried extract is then re-dissolved in a known volume of ultrapure water for subsequent analysis (e.g., HPLC) or further purification.
-
Workflow for Hot Solvent Extraction:
Caption: Workflow for hot solvent extraction of soluble sugars.
Method 2: Enzymatic Hydrolysis of Fructans for Fructose Production
Application Note: This method is essential for extracting fructose from plants that store carbohydrates as fructans, such as Jerusalem artichoke, chicory, and agave.[3][12][13] Fructans are polymers of fructose that must be broken down (hydrolyzed) into individual fructose and glucose molecules. Enzymatic hydrolysis using inulinase (B15287414) is highly specific and efficient, operating under mild conditions which prevents the formation of undesirable byproducts that can occur with acid hydrolysis.[4][14] This method is widely used for producing high-fructose syrups.[4]
Experimental Protocol:
-
Initial Extract Preparation:
-
Perform a hot water extraction as described in Method 1 to obtain a crude extract rich in fructans. For agave, this may involve pressing the juice from the plant's core (piña).[9][15]
-
Adjust the pH of the aqueous extract to the optimal range for the chosen inulinase, typically between pH 4.5 and 5.5.[13]
-
-
Enzyme Preparation:
-
Prepare a solution of a commercial inulinase (e.g., from Aspergillus niger) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0). The exact concentration will depend on the enzyme's activity units.
-
-
Hydrolysis Reaction:
-
Add the inulinase solution to the fructan extract. The enzyme-to-substrate ratio is a critical parameter to optimize; a starting point could be 20-40 units of inulinase per gram of substrate.
-
Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme, typically between 50°C and 60°C.[13]
-
Allow the reaction to proceed for 6 to 24 hours. The reaction time can be monitored by taking aliquots at different time points and measuring the concentration of released fructose.
-
-
Enzyme Inactivation:
-
To stop the reaction, heat the mixture to 90-100°C for 10-15 minutes to denature and inactivate the enzyme.
-
-
Clarification:
-
Centrifuge the hydrolyzed solution to remove any precipitated proteins or other solids.
-
The resulting clear supernatant is a fructose-rich syrup. This can be further purified or analyzed directly.
-
Workflow for Enzymatic Hydrolysis:
Caption: Workflow for enzymatic hydrolysis of plant fructans.
Quantitative Data from Enzymatic Hydrolysis:
| Plant Source | Substrate Conc. (mg/mL) | Temperature (°C) | Hydrolysis Time (h) | Fructose Yield (%) | Reference(s) |
| Jerusalem Artichoke | - | - | - | ~77% of total sugars | [3] |
| Agave salmiana | 40 - 60 | 50 - 60 | 6 | 77 - 96.4% | [13] |
| Chicory Inulin (B196767) | 40 - 60 | 50 - 60 | 6 | Up to 99% hydrolysis | [13] |
Method 3: Chromatographic Separation and Purification of Fructose
Application Note: Following extraction and hydrolysis, the resulting solution contains a mixture of fructose, glucose, and potentially other sugars. For applications requiring high-purity fructose, a separation step is necessary. Simulated Moving Bed (SMB) chromatography is the industrial standard, but at the lab scale, column chromatography with a strong cation exchange resin in the calcium (Ca2+) form is highly effective.[16][17] This method exploits the differential formation of weak complexes between the sugars and the calcium ions on the resin, which causes fructose to be retained longer than glucose.[16][18]
Experimental Protocol:
-
Column Preparation:
-
Use a chromatographic column packed with a strong cation exchange resin (e.g., Dowex 50W-X8) that has been converted to the Ca2+ form.
-
Equilibrate the column by flushing it with several bed volumes of deionized, degassed water at the operating temperature (e.g., 60-70°C).[19]
-
-
Sample Loading:
-
Prepare the fructose-glucose mixture (from Method 2 or a commercial source) at a concentration of 20-40% (w/v).[19]
-
Carefully load a defined volume of the sugar solution onto the top of the column.
-
-
Elution:
-
Fraction Collection:
-
Analysis and Pooling:
-
Analyze the collected fractions for glucose and fructose content using an appropriate method (e.g., HPLC-RI or an enzymatic assay).
-
Pool the fractions containing high-purity fructose.
-
Logical Diagram for Chromatographic Separation:
Caption: Separation of fructose and glucose via column chromatography.
Quantitative Data for Chromatographic Separation:
| Feedstock | Resin | Temperature (°C) | Flow Rate (BV/min) | Fructose Purity Achieved | Reference(s) |
| Date Syrup | Dowex Cation Exchange (Ca2+) | 70 | 0.025 | High Yield | [19] |
| Corn Syrup (42% Fructose) | AmberLite™ CR99 (Ca2+) | ~60 | - | >90% | [16][17] |
Methods for Quantification
Accurate quantification is crucial to determine the efficiency of the extraction and purification processes.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This is a robust and widely used method for the simultaneous separation and quantification of multiple sugars, including fructose, glucose, and sucrose.[20][21] The separation is typically achieved on an amine- or ligand-exchange-based column, and the refractive index detector provides a response proportional to the concentration of each sugar.[20][22]
-
Enzymatic Assays: Commercial kits are available for the specific and accurate determination of D-fructose and D-glucose.[23][24][25] These assays are based on a series of coupled enzymatic reactions that lead to the formation of NADPH, which can be measured spectrophotometrically at 340 nm. The amount of NADPH produced is stoichiometric to the amount of fructose present.[23][25]
References
- 1. Fructose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Non-Structural Carbohydrates (Total Soluble Sugars + Starch) in Plant Tissues [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Structural Characterisation, and Bioactivities of Fructans: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agave fructans: a review of their technological functionality and extraction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Study of Enzymatic Hydrolysis of Fructans from Agave salmiana Characterization and Kinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Hydrolysis-Derived Water-Soluble Carbohydrates from Cacalia firma: Evaluation of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EPC, Engineering and equipment for Agave syrup and agave inulin [tomsadestil.com.mx]
- 16. dupont.com [dupont.com]
- 17. Chromatographic Separation Process | www.purolite.com [purolite.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatographic separation of fructose from date syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of glucose, fructose, sucrose and sorbitol in the leaf and fruit peel of different apple cultivars by the HPLC-RI optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. High-Throughput Extraction and Enzymatic Determination of Sugars and Fructans in Fructan-Accumulating Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application Note & Protocol: Quantification of beta-D-fructose in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574), a simple ketonic monosaccharide, is a prevalent component in a wide array of food products, either naturally occurring in fruits and honey or added as a sweetener in processed foods and beverages. The accurate quantification of beta-D-fructose is crucial for nutritional labeling, quality control, and various research applications in food science and metabolic studies. This document provides detailed protocols for the quantification of this compound in diverse food matrices using enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the typical this compound content in various food matrices, as determined by the methods described in this document. These values can vary depending on the specific product, ripeness, and processing methods.
| Food Matrix | Fructose Content ( g/100g or g/100mL) | Method of Analysis | Reference |
| Apple | 5.79 - 10.4 | HPLC-ELSD | [1] |
| Cherry | 5.69 | HPLC-RI | [2] |
| Peach | 8.70 - 19.13 (sorbitol co-elution) | HPLC-ELSD | [1] |
| Watermelon | 5.79 - 10.4 | HPLC-ELSD | [1] |
| Watermelon Peel Juice | 0.06 | RP-HPLC-RID | [3] |
| Honey | 35.99 - 42.57 | GC | [4] |
| Date Juice | 26.375 - 27.535 | Enzymatic Assay / GC-MS | [5][6] |
| Cranberry Juice | (NIST SRM 3282) | Enzymatic Assay | [7] |
| Various Fruit Juices | Variable | UPLC-RI | [8] |
Experimental Protocols
Enzymatic Assay for Fructose Quantification
Enzymatic methods offer high specificity and are suitable for samples with minimal preparation.[9] This protocol is based on the conversion of fructose to a product that can be measured spectrophotometrically.
Principle: Fructose is phosphorylated to fructose-6-phosphate (B1210287) (F6P) by hexokinase (HK). Phosphoglucose (B3042753) isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the fructose concentration.[9][10]
Materials:
-
Fructose Assay Kit (e.g., Megazyme K-FRUGL or similar)[10]
-
Spectrophotometer (capable of reading at 340 nm)
-
Cuvettes
-
Pipettes
-
Deionized water
-
Sample clarification reagents (if necessary, e.g., Carrez reagents)
Procedure:
-
Sample Preparation:
-
Liquid Samples (e.g., fruit juices, soft drinks):
-
Degas carbonated samples.
-
Filter turbid samples through a 0.45 µm syringe filter.[3]
-
Dilute the sample with deionized water to obtain a fructose concentration in the range of the assay kit (typically 0.1 - 1.5 g/L).[11]
-
If the sample is strongly colored, decolorize using polyamide powder or polyvinylpolypyrrolidone (PVPP).[11]
-
-
Solid and Semi-Solid Samples (e.g., fruits, jams):
-
Homogenize a known weight of the sample.
-
Extract with a known volume of deionized water, potentially heating to aid extraction (up to 60°C).[12]
-
Centrifuge the extract to remove solid particles.
-
Dilute the supernatant as described for liquid samples.
-
-
-
Assay:
-
Prepare reagents according to the manufacturer's instructions. This typically involves dissolving buffer and enzyme mixtures in deionized water.[10]
-
Pipette the buffer/NADP+/ATP solution and the sample (or standard) into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after 3 minutes.
-
Add the hexokinase/glucose-6-phosphate dehydrogenase enzyme mixture.
-
Mix and incubate for the time specified in the kit protocol (e.g., 5-10 minutes) to allow for the completion of the glucose reaction.
-
Read the absorbance (A2) at 340 nm. The difference (A2 - A1) corresponds to the glucose concentration.
-
Add the phosphoglucose isomerase enzyme.
-
Mix and incubate for the time specified in the kit protocol (e.g., 10-15 minutes) to allow for the completion of the fructose reaction.[10]
-
Read the final absorbance (A3) at 340 nm.
-
-
Calculation:
-
The absorbance difference for fructose is (A3 - A2).
-
Calculate the fructose concentration based on the absorbance difference of the fructose standard and the sample, accounting for any dilution factors.
-
Workflow Diagram:
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous quantification of multiple sugars.[13][14] Different column and detector combinations can be employed depending on the specific requirements of the analysis.
Principle: Sugars are separated based on their interaction with a stationary phase (column) as a mobile phase carries the sample through the system. A common approach for sugar analysis is using an amino-bonded column with an acetonitrile (B52724)/water mobile phase.[3] Detection is often achieved with a Refractive Index (RI) detector, which measures the change in the refractive index of the eluent as the sugar passes through.[13]
Materials:
-
HPLC system with a pump, autosampler, column oven, and RI detector.
-
Amino-bonded column (e.g., ZORBAX NH2, Phenomenex Luna NH2).[1][3]
-
Acetonitrile (HPLC grade).
-
Deionized water (HPLC grade).
-
Fructose standard.
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of fructose in the mobile phase (e.g., 10 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 5 mg/mL).[3]
-
-
Sample Preparation:
-
Follow the sample preparation steps outlined in the enzymatic assay section (homogenization, extraction, centrifugation).
-
Filter the final diluted sample extract through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the fructose peak in the sample chromatogram by comparing its retention time with that of the fructose standard.
-
Generate a calibration curve by plotting the peak area of the fructose standards against their known concentrations.
-
Quantify the fructose concentration in the sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram:
References
- 1. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fructose, glucose and sucrose contents in cherry by HPLC [manu61.magtech.com.cn]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. aafco.org [aafco.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Application Notes and Protocols: The Use of β-D-Fructose in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-fructose, a monosaccharide and a primary dietary sugar, is emerging as a significant alternative carbon source to glucose in cell culture media formulations.[1][2] While glucose is the conventional energy source for most in vitro cell culture, fructose (B13574) metabolism, or fructolysis, follows a distinct biochemical pathway that can offer unique advantages in specific research and bioproduction applications.[1][3] Understanding the nuances of fructose utilization by different cell types is crucial for optimizing cell growth, studying metabolic diseases, and developing novel therapeutic strategies.[4][5]
Unlike glucose, which is metabolized by virtually all cell types, fructose metabolism is predominantly carried out in the liver, intestine, and kidneys.[3][5] However, many cancer cell lines and other specific cell types can efficiently utilize fructose, especially under conditions of glucose deprivation or hypoxia.[6][7] The metabolic reprogramming induced by fructose can influence cell proliferation, differentiation, and susceptibility to therapeutic agents.[8] These application notes provide a comprehensive guide to the use of β-D-fructose in cell culture, including detailed protocols and data to facilitate its integration into your research.
Key Metabolic Principles of Fructose Utilization
Fructose enters cells primarily through the GLUT5 transporter, and to a lesser extent, GLUT2.[9][10] Once inside the cell, it is rapidly phosphorylated to fructose-1-phosphate (B91348) (F1P) by ketohexokinase (KHK), also known as fructokinase.[10][11] This initial step bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid influx of carbons into the glycolytic pathway.[12] F1P is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which are intermediates of glycolysis.[10][12]
Some cancer cells, particularly under hypoxic conditions, can also endogenously produce fructose from glucose via the polyol pathway, which involves the enzymes aldose reductase and sorbitol dehydrogenase.[6][13] This pathway provides an alternative carbon source to sustain tumor growth.[6]
Data Presentation: Comparative Effects of Fructose and Glucose
The choice between fructose and glucose as a carbon source can significantly impact cellular metabolism and growth. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Fructose and Glucose Metabolism in Human Fibroblast and Liver Cell Cultures [14]
| Parameter | 5.5 mmol/L Glucose | 5.5 mmol/L Fructose |
| Sugar Consumption (Day 3) | 4-fold higher than fructose | Lower than glucose |
| Lactate Production | High | 4 to 5-fold lower than glucose |
| Medium pH | Lower | Higher |
| Cell Growth | Standard | Stimulated |
| [3H]thymidine Incorporation (Day 6) | Baseline | Increased |
| Protein Levels (Day 6) | Baseline | Increased |
| Amino Acid Consumption (Day 6) | Baseline | Increased |
| ATP Levels (Day 6) | Baseline | Reduced |
Table 2: Effects of Fructose on Liver Cancer Cell Lines [8]
| Cell Line | Condition | Observation |
| HepG2 | High Glucose | No proliferation |
| Huh-7 | High Glucose | Increased proliferation compared to untreated |
| HepG2 & Huh-7 | Low Glucose + 1 mM Fructose | Improved cell proliferation and survival |
Table 3: Effects of Fructose on Mesenchymal Stem Cells (MSCs) [15][16]
| Parameter | Glucose | Fructose |
| Cellular Growth | Standard | Dampened (except at 25 mM) |
| Senescence Marker Production (IL-4, IL-8, IL-10) | Lower | Significantly higher |
| Adipogenic Differentiation | Promoted | Not promoted |
Experimental Protocols
Protocol 1: Preparation of β-D-Fructose Supplemented Cell Culture Medium
This protocol describes the preparation of a standard cell culture medium, such as DMEM, supplemented with β-D-fructose.
Materials:
-
DMEM powder (or other basal medium)
-
Sodium Bicarbonate (NaHCO₃)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1 N HCl and 1 N NaOH for pH adjustment
-
Tissue culture grade water
-
0.22 µm sterile filter unit
Procedure:
-
In a sterile container, dissolve the DMEM powder in 80-90% of the final volume of tissue culture grade water with gentle stirring. Do not heat the water.[19]
-
Weigh the appropriate amount of β-D-fructose to achieve the desired final concentration (e.g., for a 5.5 mM solution, add 0.99 g of fructose to 1 L of medium). Add the fructose to the DMEM solution and stir until completely dissolved.
-
Add the required amount of sodium bicarbonate (typically 3.7 g/L for DMEM, but refer to the manufacturer's instructions).[20] Stir until dissolved.
-
Adjust the pH of the medium to 0.1-0.2 units below the desired final pH (e.g., 7.2-7.4) using 1 N HCl or 1 N NaOH. The pH may rise slightly after filtration.[19][20]
-
Add tissue culture grade water to bring the medium to the final volume.
-
Sterilize the medium by passing it through a 0.22 µm filter unit.[20]
-
Aseptically add FBS to the desired final concentration (e.g., 10%) and Penicillin-Streptomycin to a 1X final concentration.
-
Store the complete medium at 2-8°C, protected from light.
Protocol 2: Cell Proliferation Assay using MTT
This protocol measures cell proliferation and viability in response to fructose supplementation.
Materials:
-
Cells of interest
-
Fructose-supplemented complete medium (from Protocol 1)
-
Control medium (e.g., glucose-based)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the experimental media (control and fructose-supplemented media).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At each time point, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100-200 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Protocol 3: Fructose Uptake Assay using a Fluorescent Analog
This high-throughput protocol measures fructose uptake using a fluorescent fructose analog like 6-NBDG (a fluorescent glucose analog that can also be used to study fructose uptake in some contexts) or a more specific fluorescent fructose analog if available.[9]
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
Fluorescent fructose analog (e.g., 6-NBDG)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
D-Fructose and D-Glucose (for competition/control experiments)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in the 96-well plate to achieve a confluent monolayer on the day of the experiment.[9]
-
Wash the cells twice with warm Assay Buffer.
-
Add the fluorescent fructose analog solution (at a predetermined optimal concentration) to the wells. For competition experiments, pre-incubate the cells with a high concentration of unlabeled D-fructose or D-glucose for 15-30 minutes before adding the fluorescent analog.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Remove the fluorescent analog solution and wash the cells three times with ice-cold Assay Buffer to stop the uptake.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
Mandatory Visualizations
Caption: The Fructolysis Pathway.
Caption: The Polyol Pathway for Endogenous Fructose Production.
Caption: General Experimental Workflow for Studying Fructose Metabolism.
References
- 1. Fructolysis - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media [cytion.com]
- 3. mdpi.com [mdpi.com]
- 4. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 6. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]
- 8. Fructose induces metabolic reprogramming in liver cancer cells, promoting aggressiveness and chemotherapy resistance [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis [xiahepublishing.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative use of fructose and glucose in human liver and fibroblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Fructose vs. glucose: modulating stem cell growth and function through sugar supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cenmed.com [cenmed.com]
- 18. D- (-)-果糖 ≥99% (HPLC), BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 19. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Separation of Fructose Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of fructose (B13574) isomers, focusing on prevalent chromatographic and electrophoretic techniques. The information is intended to guide researchers in selecting and implementing appropriate methods for the quantification and analysis of fructose and its isomers in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars due to its versatility and the variety of available stationary phases and detectors. Common approaches for fructose isomer separation include hydrophilic interaction liquid chromatography (HILIC) and the use of amino-bonded columns.
Application Note:
HPLC offers robust and reliable methods for the separation of fructose from other monosaccharides like glucose and sucrose (B13894). The choice of column and detector is critical and depends on the sample matrix and the desired sensitivity. Amino columns are widely used for sugar separations.[1] For detection, Refractive Index Detectors (RID) are common for carbohydrate analysis; however, Evaporative Light Scattering Detectors (ELSD) and UV detectors (at low wavelengths) can also be employed.[1][2][3] Isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water is a frequently used method.[1][2]
Quantitative Data: HPLC
| Parameter | Method 1: HPLC-ELSD[2] | Method 2: HPLC-UV[3] | Method 3: RP-HPLC-RID[1] |
| Column | Phenomenex Luna 5u NH₂ 100A (250 mm × 4.60 mm, 5 µm) | Supelco Kromasil NH2 (250 mm x 4.5 mm, 5 µm) | ZORBAX NH2 (250 mm x 4.5 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (82.5:17.5, v/v) | Acetonitrile:Deionized Water (80:20, v/v) | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | - | 0.6 mL/min | 1 mL/min |
| Temperature | - | 30°C | 23°C (Column), 35°C (Detector) |
| Detector | ELSD (Drift tube: 82°C, Nitrogen flow: 2.0 L/min) | UV at 195 nm | Refractive Index Detector (RID) |
| Injection Volume | - | 20 µL | 20 µL |
| Retention Time (Fructose) | Not specified | ~4.5 min | Not specified |
| LOD/LOQ | LOD: 0.07-0.27 mg/L, LOQ: 0.22-0.91 mg/L | Not specified | Not specified |
Experimental Protocol: HPLC-UV Separation of Fructose and Glucose[3]
-
Sample Preparation:
-
Prepare standard solutions of fructose and glucose in deionized water at various concentrations.
-
For unknown samples, perform necessary extraction and dilution to fit within the calibration range. Filter samples through a 0.45 µm filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: Agilent 1100 with a diode array detector or equivalent.
-
Column: Supelco Kromasil NH2 column (250mm x 4.5mm, 5 μm).
-
Guard Column: Use a suitable guard column to protect the analytical column.
-
Mobile Phase: 80% Acetonitrile and 20% Deionized Water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 195 nm.
-
-
Data Analysis:
-
Identify fructose and glucose peaks based on their retention times from standard injections.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of fructose and glucose in the unknown samples using the calibration curve.
-
HPLC Experimental Workflow
Caption: General workflow for HPLC analysis of fructose isomers.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since sugars like fructose are non-volatile, they require derivatization to increase their volatility before GC analysis.[4][5] Common derivatization methods include silylation, acetylation, and oximation.[5][6]
Application Note:
GC, especially when coupled with Mass Spectrometry (GC-MS), provides high sensitivity and specificity for the analysis of fructose isomers. Derivatization is a critical step; for instance, N-Methyl-bis(trifluoroacetamide) (MBTFA) can be used for acylation.[4] To separate the anomers that form during derivatization, a mid-polarity column is often necessary.[4] Methoximation followed by silylation is another widely used two-step derivatization process that prevents the formation of multiple isomers in the subsequent silylation step.[5]
Quantitative Data: GC-MS
| Parameter | Method 1: Acylation with MBTFA[4] | Method 2: Methoximation and TMS Silylation[5] |
| Derivatization Reagents | N-Methyl-bis(trifluoroacetamide) (MBTFA), Pyridine (B92270) | Methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | TRACE TR-1701 (14% cyanopropylphenyl polysiloxane) | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Not specified | Helium at 1 mL/min |
| Injector Temperature | Not specified | 250°C |
| Oven Program | Not specified | Initial: 150°C (2 min), Ramp 1: 5°C/min to 200°C, Ramp 2: 15°C/min to 300°C (hold 5 min) |
| Detector | FID | Mass Spectrometer (EI at 70 eV) |
| Monitored Ions (m/z) | Not applicable | Full scan (50-650) or SIM |
Experimental Protocol: GC-MS with Methoximation and Silylation[5]
-
Sample Preparation and Derivatization:
-
Dry a known amount of the sample (e.g., 1 mg) under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 30 minutes.
-
Silylation: Add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS System and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5975C or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Ramp to 300°C at 15°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Identify derivatized fructose based on its retention time and mass spectrum.
-
For quantification, use a stable isotope-labeled internal standard and create a calibration curve based on the peak area ratios.
-
GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis of fructose isomers.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral sugars like fructose, separation is often achieved in alkaline conditions, which induces a negative charge on the hydroxyl groups.
Application Note:
CE offers a rapid and efficient method for the separation of fructose from other carbohydrates with minimal sample preparation.[7] The use of an alkaline electrolyte is key to ionizing the sugars, allowing them to migrate in the electric field.[7][8] Indirect UV detection is a common approach where a chromophoric compound is added to the background electrolyte.[7] The separation provides complete resolution of components, and common interfering substances like anions and glycols do not affect the results.[8]
Quantitative Data: CE
| Parameter | Method 1[7][8] |
| Electrolyte | 0.5% potassium sorbate, 0.62% cetyltrimethylammonium bromide, 0.02% potassium hydroxide |
| Capillary | Fused silica (B1680970) |
| Voltage | -16 kV |
| Temperature | 24°C |
| Detection | Indirect UV at 254 nm |
| Injection | Hydrodynamic (30 mbar, 5 sec) |
| Analysis Time | 15 min |
| Migration Time (Fructose) | ~12.5 min |
| Detection Limit (Fructose) | 0.03 g/dm³ |
| Linearity | Up to 5.0 g/dm³ |
| Electrophoretic Mobility (10⁻⁴ cm²V⁻¹s⁻¹) | Fructose: 3.12, Glucose: 3.03, Sucrose: 2.74 |
Experimental Protocol: Capillary Electrophoresis[7][8]
-
Sample Preparation:
-
Dilute samples with deionized water.
-
If necessary, filter the sample through a 0.45 µm filter.
-
-
CE System and Conditions:
-
CE System: P/ACE MDQ Capillary Electrophoresis system or equivalent.
-
Capillary: Fused silica capillary.
-
Electrolyte: Aqueous solution containing 0.5% potassium sorbate, 0.62% cetyltrimethylammonium bromide, and 0.02% potassium hydroxide.
-
Voltage: -16 kV (negative polarity).
-
Capillary Temperature: 24°C.
-
Injection: Hydrodynamic injection at 30 mbar for 5 seconds.
-
Detection: Indirect UV detection at 254 nm.
-
-
Data Analysis:
-
Identify fructose based on its migration time.
-
Quantify fructose by comparing its peak area to that of standards run under the same conditions.
-
Capillary Electrophoresis Experimental Workflow
Caption: General workflow for Capillary Electrophoresis analysis of fructose.
Enzymatic Methods
Enzymatic methods offer high specificity for the quantification of individual sugars, including fructose. These methods are typically based on a series of coupled enzyme reactions that lead to a change in absorbance of a cofactor like NADPH.
Application Note:
Enzymatic assays are highly specific and can be used to determine the concentration of fructose even in the presence of other isomers like glucose.[9] The principle involves the phosphorylation of fructose to fructose-6-phosphate (B1210287), which is then converted to glucose-6-phosphate. The subsequent oxidation of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[9]
Experimental Protocol: Enzymatic Determination of Fructose[9]
-
Reagents:
-
Buffer solution (e.g., triethanolamine (B1662121) buffer).
-
ATP solution.
-
NADP+ solution.
-
Hexokinase (HK) and Glucose-6-phosphate dehydrogenase (G6PDH) enzyme mixture.
-
Phosphoglucose isomerase (PGI) enzyme.
-
-
Procedure:
-
To a cuvette, add the buffer solution, NADP+ solution, ATP solution, and the sample.
-
Mix and measure the initial absorbance at 340 nm (A1).
-
Start the first reaction by adding the HK/G6PDH enzyme mixture. This will measure the glucose present.
-
Wait for the reaction to complete (absorbance becomes stable) and measure the absorbance again (A2). The difference (A2 - A1) is proportional to the glucose concentration.
-
Start the second reaction by adding the PGI enzyme. This will convert fructose-6-phosphate to glucose-6-phosphate, which will then be oxidized.
-
Wait for the reaction to complete and measure the final absorbance (A3). The difference (A3 - A2) is proportional to the fructose concentration.
-
-
Calculation:
-
Calculate the concentration of fructose based on the change in absorbance and the molar extinction coefficient of NADPH.
-
Enzymatic Assay Signaling Pathway
Caption: Coupled enzymatic reactions for the determination of fructose.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 7. researchgate.net [researchgate.net]
- 8. [The determination of glucose, sucrose and fructose by the method of capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose and fructose (enzymatic method) (Type-II) | OIV [oiv.int]
Application Notes and Protocols for Real-Time Monitoring of beta-D-Fructose in Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The real-time monitoring of beta-D-fructose concentrations in enzymatic reactions is critical across various scientific disciplines, from fundamental metabolic research to industrial bioprocessing and drug development. Fructose (B13574), a key monosaccharide, plays a central role in numerous biological pathways. Its metabolism is distinct from that of glucose, bypassing key regulatory steps in glycolysis, which has significant implications for cellular energy balance and the synthesis of lipids and other biomolecules.[1][2][3] Consequently, the ability to track fructose levels dynamically provides invaluable insights into enzyme kinetics, metabolic flux, and the efficacy of therapeutic interventions targeting these pathways.
In drug development, monitoring fructose metabolism can be crucial for understanding the mechanism of action of drugs targeting metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and diabetes.[4][5] For instance, inhibitors of fructokinase or other enzymes in the fructolytic pathway can be evaluated by directly measuring their impact on fructose consumption in real-time.
This document provides detailed application notes and protocols for three distinct methods for the real-time or near real-time monitoring of this compound: a continuous spectrophotometric enzymatic assay, an amperometric biosensor based on fructose dehydrogenase, and a fluorometric assay for monitoring invertase activity.
Signaling Pathway: Hepatic Fructose Metabolism
The primary site of dietary fructose metabolism is the liver.[1][2] The pathway, known as fructolysis, involves a series of enzymatic steps that convert fructose into intermediates of glycolysis and gluconeogenesis.[1][2][6] Understanding this pathway is essential for interpreting data from fructose monitoring experiments.
Caption: Overview of the hepatic fructose metabolism pathway (fructolysis).
Method 1: Continuous Spectrophotometric Enzymatic Assay
This method provides near real-time data by coupling the consumption of fructose to the reduction of NADP+, which can be continuously monitored by measuring the increase in absorbance at 340 nm. This assay is suitable for transparent, non-turbid samples and is widely used in academic and industrial labs.
Experimental Workflow
Caption: Workflow for continuous spectrophotometric fructose assay.
Protocol
1. Principle: This assay is based on a series of coupled enzymatic reactions. Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287) (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is directly proportional to the initial fructose concentration and is measured spectrophotometrically at 340 nm.[7]
2. Materials:
-
Fructose Assay Kit (e.g., Megazyme K-SUFRG, R-Biopharm ENZYTEC™ D-Glucose/D-Fructose/Sucrose (B13894), Abcam ab83380) or individual enzymes and reagents.[7][8][9]
-
Triethanolamine (B1662121) buffer (pH 7.6)
-
ATP solution
-
NADP+ solution
-
Magnesium chloride (MgCl2)
-
Hexokinase (HK) / Glucose-6-phosphate dehydrogenase (G6PDH) enzyme mix
-
Phosphoglucose isomerase (PGI)
-
UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes (1 cm path length)
-
Micro-pipettes
-
This compound standard solution
3. Reagent Preparation:
-
Assay Buffer: Prepare a solution containing triethanolamine buffer, NADP+, ATP, and MgCl2. Commercial kits often provide a pre-mixed buffer solution.[7]
-
Enzyme Solutions: Prepare solutions of HK/G6PDH mix and PGI according to the manufacturer's instructions. Keep enzyme solutions on ice.
4. Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in distilled water.
-
Create a series of dilutions from the stock solution to generate standards ranging from approximately 5 mg/L to 200 mg/L.
5. Assay Procedure:
-
Set the spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
Pipette the following into a cuvette:
-
Assay Buffer
-
Sample or Fructose Standard
-
Distilled water to bring to the final volume.
-
-
Mix gently and incubate for 3-5 minutes to allow any endogenous glucose to react.
-
Read the initial absorbance (A1). This reading accounts for the absorbance of the sample and any glucose present.
-
Start the fructose reaction by adding the PGI enzyme solution.
-
Immediately start monitoring the absorbance at 340 nm in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds. The final stable absorbance is A2.
6. Data Analysis:
-
Calculate the change in absorbance (ΔA) for each standard and sample: ΔA = A2 - A1.
-
Determine the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Plot the rate of reaction for the fructose standards against their known concentrations to create a standard curve.
-
Determine the fructose concentration in the unknown samples by interpolating their reaction rates on the standard curve.
Performance Characteristics
| Parameter | Typical Value | Reference |
| Measurement Range | 5.6 - 1000 mg/L | [10] |
| Limit of Detection (LOD) | ~2.1 mg/L | [10] |
| Wavelength | 340 nm | [7][11] |
| Specificity | High for D-Fructose and D-Glucose | [10][11] |
Method 2: Amperometric Fructose Biosensor
Amperometric biosensors offer true real-time monitoring with high sensitivity and specificity. They are particularly useful for integration into bioreactors or flow-injection analysis systems. This protocol is based on the use of fructose dehydrogenase (FDH).
Experimental Workflow
Caption: Workflow for amperometric fructose biosensor measurement.
Protocol
1. Principle: Fructose dehydrogenase (FDH) is an enzyme that catalyzes the oxidation of D-fructose to 5-keto-D-fructose.[4] In an amperometric biosensor, the FDH is immobilized on an electrode surface. When fructose is present, the enzyme oxidizes it, transferring electrons to the electrode either directly (Direct Electron Transfer, DET) or via a mediator molecule.[12][13] This electron transfer generates a measurable electrical current that is proportional to the fructose concentration.
2. Materials:
-
Fructose Dehydrogenase (FDH) from Gluconobacter japonicus or other sources.[4][13]
-
Working electrode (e.g., screen-printed carbon, gold, or glassy carbon electrode).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., Platinum wire).
-
Potentiostat.
-
Immobilization matrix/linker (e.g., polyethylenimine (PEI), 4-mercaptobenzoic acid).[12][14]
-
McIlvaine buffer (Citrate-Phosphate buffer), pH 4.5.[15]
-
This compound standard solution.
3. Electrode Preparation and Enzyme Immobilization:
-
Polish and clean the working electrode surface according to standard procedures.
-
(Optional, for enhanced performance) Modify the electrode surface with nanomaterials like gold nanoparticles or reduced graphene oxide.[16]
-
Immobilize FDH onto the electrode surface. This can be achieved by various methods, including:
-
Physical Adsorption: Simple drop-casting of an FDH solution onto the electrode and allowing it to dry.
-
Covalent Attachment: Using cross-linkers like glutaraldehyde (B144438) or self-assembled monolayers (SAMs) of thiols on a gold electrode to form a stable bond with the enzyme.[14]
-
Entrapment: Mixing FDH with a polymer or hydrogel matrix (e.g., PEI and poly(carbamoylsulphonate)) and depositing it on the electrode.[12]
-
-
Allow the enzyme to stabilize on the electrode as per the chosen method's requirements.
4. Measurement Procedure:
-
Assemble the three-electrode system in an electrochemical cell containing a stirred buffer solution (e.g., McIlvaine buffer, pH 4.5).
-
Connect the electrodes to the potentiostat.
-
Apply a constant working potential (e.g., +400 mV vs Ag/AgCl) and allow the background current to stabilize.[12]
-
Inject a known volume of the fructose-containing sample or standard into the cell.
-
Record the change in current over time (chronoamperometry). The current will increase and reach a steady state. The difference between the steady-state current and the baseline current is the response.
-
Rinse the electrode with buffer between measurements.
5. Data Analysis:
-
Generate a calibration curve by plotting the steady-state current response versus the concentration of the fructose standards.
-
Determine the fructose concentration in unknown samples by measuring their current response and comparing it to the calibration curve.
Performance Characteristics
| Parameter | Typical Value | Reference |
| Measurement Range | 0.05 - 5 mM | |
| Limit of Detection (LOD) | 0.3 µM - 0.65 µM | [17] |
| Response Time | Seconds to a few minutes | - |
| Stability | Can retain >90% activity for 90 days | [14] |
| Operating pH | ~4.5 (optimal for FDH) | [15] |
Method 3: Real-Time Fluorometric Assay for Invertase Activity
This method is designed to monitor enzymatic reactions that produce fructose, such as the hydrolysis of sucrose by invertase. It uses a fluorescent probe that selectively binds to fructose, providing a "turn-on" signal.
Protocol
1. Principle: This assay utilizes a fluorescent sensor, 8-Isoquinolinylboronic acid (8-IQBA), which selectively forms a fluorescent complex with fructose.[18] In an enzymatic reaction where sucrose is hydrolyzed by invertase to produce glucose and fructose, the rate of fructose generation can be monitored in real-time by measuring the increase in fluorescence intensity.[18] This allows for the continuous determination of invertase activity.
2. Materials:
-
Invertase enzyme.
-
Sucrose (substrate).
-
8-Isoquinolinylboronic acid (8-IQBA) fluorescent sensor.
-
Buffer solution (e.g., Acetate buffer, pH 4.5).
-
Fluorometer or plate reader with fluorescence capability.
-
This compound standard solution.
3. Assay Procedure:
-
Prepare a reaction mixture in a fluorescence cuvette or microplate well containing:
-
Buffer solution.
-
Sucrose at a desired concentration.
-
8-IQBA sensor.
-
-
Place the cuvette/plate in the fluorometer and set the excitation and emission wavelengths appropriate for the 8-IQBA-fructose complex.
-
Initiate the reaction by adding a specific amount of invertase to the mixture.
-
Immediately begin recording the fluorescence intensity over time in a kinetic mode.
4. Data Analysis:
-
The progress curve of fructose production is obtained by plotting fluorescence intensity against time.
-
The initial velocity (v₀) of the reaction is determined from the initial linear slope of this curve. This velocity is a direct measure of the invertase activity.
-
A calibration curve can be generated by measuring the fluorescence of known fructose concentrations with the 8-IQBA sensor to convert the fluorescence signal into molar concentrations.
-
Enzyme kinetic parameters like Kₘ and Vₘₐₓ can be determined by measuring initial velocities at various substrate (sucrose) concentrations.[18]
Performance Characteristics
| Parameter | Typical Value | Reference |
| Fructose LOD | 0.07 mM | [18] |
| Invertase Assay LOD | 0.10 U/mL | [18] |
| Invertase Kₘ (for sucrose) | 7.70 mM | [18] |
| Application | Real-time enzyme kinetics, inhibitor screening | [18] |
Conclusion
The choice of method for monitoring this compound depends on the specific application, required sensitivity, and the nature of the sample matrix. Spectrophotometric assays are robust and widely available but provide data at discrete time points or as a near real-time rate measurement. Amperometric biosensors offer the advantage of true real-time, continuous monitoring and are highly sensitive, making them ideal for process control and detailed kinetic studies. Fluorometric assays using specific probes provide an elegant solution for continuously monitoring reactions that produce fructose. Each of these methods provides valuable tools for researchers and drug development professionals seeking to understand and manipulate enzymatic pathways involving fructose.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fructose dehydrogenase characterization in the pursuit of creating a fructose biosensor [minds.wisconsin.edu]
- 5. longdom.org [longdom.org]
- 6. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.cn [abcam.cn]
- 10. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nzytech.com [nzytech.com]
- 12. researchgate.net [researchgate.net]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Highly Sensitive Membraneless Fructose Biosensor Based on Fructose Dehydrogenase Immobilized onto Aryl Thiol Modified Highly Porous Gold Electrode: Characterization and Application in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Reagentless D-Tagatose Biosensors Based on the Oriented Immobilization of Fructose Dehydrogenase onto Coated Gold Nanoparticles- or Reduced Graphene Oxide-Modified Surfaces: Application in a Prototype Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Real-time assay of invertase activity using isoquinolinylboronic acid as turn-on fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of beta-D-Fructose
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of accurately quantifying beta-D-fructose, with a specific focus on overcoming matrix effects in various sample types.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: In the context of analytical chemistry, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound). Matrix effects are the influence of these other components on the analytical signal of the analyte.[1] This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the fructose (B13574) concentration.[2][3] These effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]
Q2: How can I determine if my this compound measurement is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: In this qualitative method, a constant flow of a fructose standard is introduced into the liquid chromatography (LC) eluent after the analytical column but before the mass spectrometer (MS) detector. A blank sample extract is then injected. Any dip or rise in the constant fructose signal as the blank matrix components elute indicates regions of ion suppression or enhancement, respectively.[2][4]
-
Post-Extraction Spike: This quantitative approach involves comparing the signal response of a fructose standard in a clean solvent to the response of the same standard spiked into a blank sample matrix that has already undergone the entire extraction procedure. A response in the matrix that is lower than in the clean solvent indicates ion suppression, while a higher response indicates enhancement.[6]
Q3: What is a stable isotope-labeled internal standard, and why is it recommended for fructose quantification?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., D-Fructose-d-1 or ¹³C₆-Fructose) where one or more atoms have been replaced with a heavier, non-radioactive isotope.[5][7] This makes it chemically and physically almost identical to the unlabeled fructose in your sample.[5] Because the SIL internal standard co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement, it is considered the most reliable method for correcting matrix effects.[4][5][8] By adding a known amount of the SIL internal standard to every sample and standard at the beginning of the sample preparation process, you can use the ratio of the analyte signal to the internal standard signal to accurately calculate the fructose concentration, effectively canceling out variability from matrix effects and sample loss during preparation.[5]
Q4: When is matrix-matched calibration a suitable alternative?
A4: Matrix-matched calibration is a technique where the calibration standards are prepared in a blank matrix that is identical or very similar to the samples being analyzed.[9][10] This approach helps to compensate for the influence of the matrix on the ionization process.[9] It is a useful strategy when a suitable SIL internal standard is not available or is cost-prohibitive. However, this method requires a large amount of a representative blank matrix that is free of the analyte, which is not always feasible.[4][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor reproducibility of fructose quantification, even with an internal standard. | Inconsistent sample preparation; the internal standard might be added too late in the workflow to account for analyte loss during extraction. | Ensure your sample preparation protocol is robust and consistently applied. Add the stable isotope-labeled internal standard as early as possible in the sample preparation workflow.[5] Automating liquid handling steps can also improve precision.[5][11] |
| Low or highly variable signal for the internal standard between samples. | Significant and variable matrix effects are present, causing strong ion suppression. The sample cleanup may be insufficient. | Optimize your sample cleanup procedure to more effectively remove interfering matrix components.[5] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, try diluting the sample, provided the fructose concentration remains above the limit of quantification.[1][4] |
| Peak tailing or fronting for the fructose peak in HPLC. | Secondary interactions with the analytical column, often due to residual silanol (B1196071) groups, or issues with the mobile phase. | To address secondary interactions, try reducing the mobile phase pH.[12] Peak tailing can also be caused by contamination of the column or guard column, which may need to be replaced.[13] Ensure the mobile phase composition is correct and that the column is properly equilibrated.[14] |
| High backpressure in the HPLC system. | Blockage in the system, which could be a plugged column frit, contaminated guard column, or obstruction in the tubing. | Systematically isolate the source of the high pressure by removing the column and then the guard column.[12] If the column pressure is high, try back-flushing it.[12] Ensure all samples are filtered before injection to prevent particulates from clogging the system.[15] |
| Shift in retention time for the fructose peak. | Changes in mobile phase composition, flow rate, or column temperature. The column may also not be sufficiently equilibrated. | Prepare fresh mobile phase and ensure it is properly degassed.[14] Use a column oven to maintain a stable temperature.[14] Increase the column equilibration time between injections.[14] |
Quantitative Data Summary
The following tables provide examples of quantitative data related to fructose analysis, highlighting the performance of analytical methods and the impact of matrix effects.
Table 1: Example Quantitative Performance for Fructose Analysis using LC-MS/MS
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995[16] |
| Limit of Detection (LOD) | 0.3 µM[17] |
| Limit of Quantification (LOQ) | 15 µM (in serum)[17] |
| Recovery (in Cocoa Matrix) | 77.8% - 120%[18] |
| Precision (RSD) | < 15% |
| Note: These values are representative and may vary depending on the specific matrix, instrumentation, and method. |
Table 2: Matrix Effect Evaluation in Fermented and Dried Cocoa Samples
| Analyte | Matrix Effect (%) in Fermented Cocoa | Matrix Effect (%) in Dried Cocoa |
| Fructose | 10.5 | 13.6 |
| Glucose | 10.3 | 12.5 |
| Sucrose | -14.2 | -13.9 |
| Maltose | 10.9 | 11.4 |
| Mannitol (B672) | 10.2 | 11.7 |
| Data adapted from a study on cocoa bean analysis.[18] A positive value indicates signal enhancement, while a negative value indicates signal suppression. |
Experimental Protocols
Protocol 1: Protein Precipitation for Fructose Extraction from Plasma/Serum
This protocol is a common and straightforward method for preparing biological fluids for LC-MS/MS analysis.[7]
-
Sample Aliquoting: Transfer 100 µL of plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add a known amount of stable isotope-labeled internal standard (e.g., D-Fructose-d-1 or ¹³C₆-Fructose) to the sample.[5] This should be done at the very beginning to account for any analyte loss during the procedure.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample.[19]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[19]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Fructose for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sugars like fructose need to be derivatized to increase their volatility.[19] This protocol describes a two-step oximation and silylation process.
-
Sample Preparation: Start with a dried extract obtained from a procedure like Protocol 1.
-
Oximation:
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.[19]
-
Vortex the mixture and incubate at 60°C for 60 minutes.[19]
-
-
Silylation:
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualized Workflows
Caption: Workflow for Fructose Quantification using a Stable Isotope-Labeled Internal Standard.
Caption: Troubleshooting Logic for Overcoming Matrix Effects in Fructose Quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. info.asistandards.com [info.asistandards.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. lcms.cz [lcms.cz]
- 16. youtube.com [youtube.com]
- 17. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
troubleshooting low yield in beta-D-fructose extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction and purification of beta-D-fructose, with a focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound extraction?
Low yield can stem from several stages of the extraction and purification process. Key factors include incomplete hydrolysis of the source material (e.g., sucrose (B13894), inulin), degradation of fructose (B13574) under harsh pH or high-temperature conditions, high viscosity of concentrated solutions hindering crystallization, and losses during purification steps like chromatography or solid-phase extraction (SPE).[1][2] The high solubility of fructose in water also makes crystallization from purely aqueous solutions inherently challenging, often resulting in yields below 40%.[1][2]
Q2: How does the choice of solvent impact crystallization yield?
The solvent system is critical for achieving high-yield crystallization. While fructose is highly soluble in water, this leads to viscous solutions and low crystal yields.[1] Using a mixed solvent system, such as water-ethanol, is a common strategy to overcome this. The addition of alcohols like ethanol (B145695) or isopropanol (B130326) reduces fructose solubility and lowers the viscosity of the solution, which improves both the crystallization and centrifugation processes.[1][3] A water-ethanol mixture with a water mole fraction of 0.39 has been shown to produce yields of over 78.2%.[4]
Q3: What is the optimal pH for fructose crystallization and why is it important?
The optimal pH for fructose crystallization is between 4.5 and 5.5.[3] Maintaining the pH within this range before evaporation and crystallization is essential to prevent the degradation of fructose that can occur under more acidic or alkaline conditions, thereby maximizing the yield of the final crystalline product.[3][5]
Q4: Can the mother liquor be recycled to improve the overall process yield?
Yes, recycling the mother liquor is a viable strategy to improve overall yield and reduce costs associated with reisomerization.[6] The mother liquor, which remains after the crystallized fructose is harvested, can be used as a source of fructose for subsequent batches or for the preparation of liquid-phase sweeteners.[6]
Troubleshooting Guides
Guide 1: Low Yield During Crystallization
Q: My fructose solution is not crystallizing effectively, resulting in a very low yield. What are the common causes?
A: This is a frequent issue primarily due to the unique properties of fructose. The most common causes are:
-
High Water Solubility: Fructose is extremely soluble in water, which can prevent it from precipitating out of the solution effectively.[1][2]
-
High Viscosity: Concentrated aqueous fructose solutions are highly viscous, which can impede molecular movement and hinder the formation of crystal lattices.[1]
-
Suboptimal Supersaturation: Achieving and maintaining the correct level of supersaturation is crucial. The optimal supersaturation range for fructose is approximately 1.1 to 1.2.[3] If the solution is not sufficiently supersaturated, crystallization will be slow or non-existent.
-
Improper Cooling Rate: The rate at which the solution is cooled significantly impacts crystal growth. A non-optimized cooling profile can lead to the formation of very small crystals or prevent crystallization altogether.[6] Some processes benefit from a varied cooling rate—slowing down during the main growth phase and then increasing the rate again.[6]
Q: How can I optimize my cooling crystallization protocol to increase yield?
A: Optimizing the cooling process is key. Consider the following steps:
-
Utilize a Co-Solvent: Introduce ethanol to the aqueous solution. This reduces fructose solubility and solution viscosity.[1][3]
-
Control pH: Before initiating cooling, adjust the solution's pH to between 4.5 and 5.5.[3]
-
Seeding: Introduce fructose seed crystals to the saturated solution at the start of the cooling process. This provides a template for crystal growth and helps prevent spontaneous, uncontrolled nucleation.[3][6]
-
Programmed Cooling: Implement a controlled cooling curve designed to maintain the optimal supersaturation level (1.1-1.2).[3] A typical process might involve cooling the mass from an initial temperature of 58-65°C down to 25-35°C over approximately 50 hours.[3]
Guide 2: Poor Recovery During Sample Purification
Q: I am using Solid-Phase Extraction (SPE) for sample cleanup, but my recovery of fructose is consistently low. What am I doing wrong?
A: Significant analyte loss can occur during SPE if the protocol is not properly optimized. Investigate these common pitfalls:
-
Incorrect Sorbent Selection: Fructose is a polar compound. Using a non-polar sorbent like C18 (reversed-phase) is often unsuitable as it may result in poor retention, especially if the sample is loaded in a highly aqueous solution. A normal-phase or mixed-mode cation exchange sorbent is generally more appropriate.[5]
-
Improper Sample Loading: The flow rate during sample loading should be slow and steady, around 1 mL/min, to ensure adequate interaction between the analyte and the sorbent.[5]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the fructose from the sorbent. You may need to use a stronger solvent system or increase the elution volume.[5]
-
Matrix Effects: Components in your sample matrix could interfere with the binding of fructose to the sorbent. Diluting the sample may help, but this could also reduce the analyte signal.[5]
Guide 3: Suspected Product Degradation
Q: My final product is discolored, and the yield is lower than expected. I suspect the fructose is degrading. What conditions cause this?
A: Fructose is sensitive to certain chemical conditions, and degradation can be a significant source of yield loss.
-
Strong Acids: The use of strong acids like Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) for protein precipitation can cause the degradation of acid-labile compounds like fructose.[5]
-
High Temperatures: Excessive heat during processing steps, such as evaporation to concentrate the solution, can lead to the degradation of sugars and the formation of byproducts like hydroxymethylfurfural (HMF), resulting in discoloration and reduced yield.[6][7]
Q: What steps can I take to prevent fructose degradation during my extraction protocol?
A: To minimize degradation:
-
Neutralize After Acid Precipitation: If you must use strong acids for protein removal, ensure the final pH is neutralized before proceeding to subsequent steps.[5]
-
Control Temperature: When concentrating the fructose solution, use a vacuum to lower the boiling point and maintain a bath temperature around 40°C.[8]
-
Maintain Optimal pH: As mentioned previously, keeping the solution pH between 4.5 and 5.5 during crystallization helps ensure stability.[3]
Data and Protocols
Data Summary
Table 1: Comparison of Fructose Crystallization Methods
| Parameter | Aqueous Crystallization | Aqueous-Ethanolic Crystallization |
| Typical Yield | < 40%[2] | > 78%[4] |
| Solution Viscosity | High[1] | Lower[1] |
| Fructose Solubility | Very High[1] | Reduced[3] |
| Crystallization Time | Long[1] | Shorter |
| Key Advantage | Simpler solvent system | Higher yield and purity[4] |
| Key Disadvantage | Low yield, difficult separation[1] | Requires solvent handling/recovery |
Table 2: Key Parameters for Optimizing Fructose Crystallization
| Parameter | Recommended Range/Value | Rationale |
| pH | 4.5 - 5.5[3] | Prevents fructose degradation. |
| Supersaturation | 1.1 - 1.2[3] | Optimal driving force for crystal growth. |
| Solvent System | Water-Ethanol[1][4] | Reduces solubility and viscosity. |
| Cooling Rate | Slow, controlled (e.g., 0.4-0.8 °C/h)[2] | Maintains optimal supersaturation for large crystal growth. |
| Seeding | Yes[3][6] | Promotes controlled crystal growth over spontaneous nucleation. |
| Agitation | > 800 rpm (lab scale)[1] | Overcomes mass transfer limitations. |
Experimental Protocols
Protocol 1: Optimized Cooling Crystallization in a Water-Ethanol System This protocol is adapted from methodologies described in scientific literature.[2][3][4]
-
Solution Preparation: Prepare a fructose syrup with a high dry solids concentration (e.g., >90%).
-
pH Adjustment: Adjust the pH of the fructose solution to fall within the range of 4.5 to 5.5.[3]
-
Solvent Addition: Add ethanol to the solution to achieve the desired water-ethanol ratio. A mole fraction of water around 0.39 has been shown to be effective.[4]
-
Initial Cooling: Cool the syrup from ~60°C to a temperature between 52°C and 58°C.[2]
-
Seeding: Add fructose seed crystals to the supersaturated solution to initiate controlled crystallization.
-
Controlled Cooling: Implement a slow, programmed cooling ramp from the seeding temperature down to 25-30°C. A constant cooling rate between 0.4°C/h and 0.8°C/h is recommended to maintain optimal supersaturation.[2]
-
Crystal Harvesting: Separate the fructose crystals from the massecuite via centrifugation.
-
Drying: Wash the crystals and dry them under appropriate conditions.
Protocol 2: General Guideline for Sample Cleanup using Solid-Phase Extraction (SPE) This protocol is a general guideline and requires optimization for specific applications.[5]
-
Sorbent Selection: Choose a normal-phase or mixed-mode cation exchange SPE cartridge suitable for polar analytes.
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically involving washing with an organic solvent followed by an aqueous solution.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, controlled rate (~1 mL/min).[5]
-
Washing: Wash the cartridge with a weak solvent (e.g., 95:5 acetonitrile:water) to remove unbound impurities.[5]
-
Elution: Elute the retained fructose from the cartridge using a stronger solvent (e.g., 50:50 acetonitrile:water) into a clean collection tube.[5]
-
Downstream Processing: Dry the eluate using a vacuum concentrator and reconstitute in an appropriate solvent for analysis.
Visual Guides
Caption: A logical workflow for troubleshooting low fructose yield.
Caption: Key interconnected factors affecting fructose crystallization.
Caption: General workflow for fructose extraction and purification.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. US7150794B2 - Process for the production of crystalline fructose of high purity utilizing fructose syrup having a low content of fructose made from sucrose and product obtained - Google Patents [patents.google.com]
- 3. US3883365A - PH adjustment in fructose crystallization for increased yield - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
- 8. US3256270A - Process for the manufacture of d-fructose - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Stability of Beta-D-Fructose in Research Samples
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing the degradation of beta-D-fructose during sample storage. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation during storage?
A1: this compound can degrade through several pathways, primarily:
-
Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the carbonyl group of fructose (B13574) and the amino group of amino acids, peptides, or proteins.[1][2] Fructose is more reactive in the Maillard reaction than glucose.[2] This reaction is a significant concern in samples containing both fructose and proteins or amino acids.
-
Caramelization: At elevated temperatures (starting around 110°C for fructose), fructose can undergo caramelization, a process of thermal decomposition that leads to browning and the formation of various complex compounds.[3] While less of a concern at typical storage temperatures, it's relevant for any heat-involved sample preparation steps.
-
Acid and Base-Catalyzed Degradation: Fructose is susceptible to degradation in both acidic and alkaline conditions, leading to the formation of various smaller molecules, including organic acids (like formic, acetic, and levulinic acid) and reactive carbonyl compounds (such as 5-hydroxymethylfurfural (B1680220) (HMF), glyoxal, and methylglyoxal).[4][5][6] The specific degradation products are highly dependent on the pH of the solution.[6]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid, crystalline this compound is relatively stable if stored correctly. To ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Exposure to moisture can lead to clumping and may accelerate degradation, while light can potentially induce photochemical reactions. The material is stable under normal ambient temperatures but will decompose at temperatures above 103°C.[8]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For aqueous solutions of this compound, storage conditions are more critical to prevent degradation. The following table summarizes the recommended storage temperatures for short- and long-term storage.
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (days to weeks) | 2-8°C (Refrigerated) | Slows down chemical reactions and microbial growth. |
| Long-term (weeks to months) | -20°C (Frozen) | Significantly reduces the rate of degradation reactions. |
| Very long-term (months to years) | -80°C (Ultra-low freezer) | Provides the highest stability by minimizing molecular mobility and chemical reactions. |
Important Considerations for Solution Storage:
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing fructose solutions can impact their stability and should be avoided.[9] It is advisable to aliquot stock solutions into smaller, single-use volumes before freezing.
-
Container Type: Use well-sealed containers to prevent evaporation, which would alter the concentration of the solution. For alkaline solutions, polyethylene (B3416737) bottles are recommended over glass.[10]
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the solution is a critical factor in the stability of fructose. Both acidic and alkaline conditions can promote degradation.
-
Acidic Conditions (pH < 7): In acidic solutions, fructose degradation can lead to the formation of 5-hydroxymethylfurfural (HMF) and subsequently levulinic and formic acids.[6]
-
Neutral to Slightly Alkaline Conditions (pH 7-9): Fructose exhibits its greatest stability in the neutral to slightly alkaline pH range.
-
Alkaline Conditions (pH > 9): In alkaline solutions, fructose can undergo enolization and isomerization to glucose and mannose.[7] Strong alkaline conditions can lead to the formation of lactic acid and acetic acid.[6]
For optimal stability, it is recommended to maintain the pH of fructose solutions between 6.5 and 8.0.
Q5: Which buffer should I use for storing my fructose solutions?
A5: The choice of buffer can influence the stability of fructose. Phosphate (B84403) buffers are generally a good choice for maintaining a stable pH in the neutral range.[11] However, it is important to consider potential interactions between the buffer components and fructose or other components in your sample. Citrate buffers, for example, can act as a carbon source for microbial growth and can also chelate metal ions, which might be undesirable in certain experiments.[12] When possible, using a buffer with a pKa close to the desired storage pH will provide the best buffering capacity.
Troubleshooting Guides
Problem 1: My fructose solution has turned yellow or brown during storage.
| Possible Cause | Troubleshooting Steps |
| Maillard Reaction | If your sample contains amino acids or proteins, the discoloration is likely due to the Maillard reaction. • Store samples at -20°C or -80°C to minimize the reaction rate. • If possible, prepare fructose and amino acid/protein solutions separately and mix them just before the experiment. |
| Caramelization | If the sample was exposed to high temperatures during preparation or storage, caramelization may have occurred. • Review your sample preparation protocol to identify and minimize any heating steps. • Ensure storage is at recommended low temperatures. |
| Acid/Base Degradation | If the pH of your solution is outside the optimal range (6.5-8.0), degradation to colored compounds can occur. • Measure the pH of your solution. • If necessary, adjust the pH to the neutral range using a suitable buffer. |
Problem 2: I am observing a decrease in fructose concentration in my samples over time.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | Fructose is degrading due to inappropriate storage conditions (temperature or pH). • Refer to the recommended storage conditions in the FAQs and ensure your samples are stored correctly. • Use a buffered solution to maintain a stable pH. |
| Microbial Contamination | Microorganisms can utilize fructose as a carbon source, leading to a decrease in its concentration. • Prepare solutions using sterile water and under sterile conditions if possible. • Filter-sterilize the fructose solution before storage. • Store solutions at freezing temperatures to inhibit microbial growth. |
| Evaporation | Improperly sealed containers can lead to water evaporation, thus increasing the apparent concentration initially, but degradation can still occur. • Use tightly sealed containers for storage. • For long-term storage, consider using parafilm to seal the container lids. |
Problem 3: I am getting inconsistent results when analyzing my fructose samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Variations in sample preparation, storage time, and handling can lead to different levels of degradation between samples. • Standardize your sample handling and storage protocols. • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9] |
| Analytical Method Variability | The analytical method itself may have sources of variability. • Ensure your analytical instrument is properly calibrated and maintained. • Follow a validated, step-by-step protocol for your analysis. • Use an internal standard to correct for variations in sample preparation and instrument response. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-RID
This protocol provides a general method for the quantification of fructose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Materials:
-
HPLC system with a Refractive Index Detector
-
Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]
-
Mobile Phase: Acetonitrile (B52724) and HPLC-grade water (typically 75:25 v/v or 85:15 v/v)[13][14]
-
Fructose standard (high purity)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)[14]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and HPLC-grade water. Degas the mobile phase before use.[15]
-
Standard Solution Preparation:
-
Prepare a stock solution of fructose (e.g., 10 mg/mL) by accurately weighing the fructose standard and dissolving it in HPLC-grade water.
-
Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 mg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
If your sample is a solid, dissolve a known weight in HPLC-grade water to achieve a concentration within the calibration range.
-
If your sample is a liquid, dilute it with HPLC-grade water as needed.
-
Filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[14]
-
-
HPLC Analysis:
-
Set up the HPLC system with the amino column and the prepared mobile phase.
-
Set the column temperature (e.g., 35°C) and the flow rate (e.g., 1.0 mL/min).[16]
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the standards and samples.
-
-
Data Analysis:
-
Identify the fructose peak based on its retention time, which should be consistent with the fructose standard.
-
Create a calibration curve by plotting the peak area of the fructose standards against their concentrations.
-
Determine the concentration of fructose in your samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: Enzymatic Assay for this compound Quantification
This protocol is based on the principle of a coupled enzyme assay where fructose is converted to a product that can be measured spectrophotometrically.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Enzymatic fructose assay kit (containing hexokinase, phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase, ATP, and NADP+)
-
Fructose standard
-
Buffer solution (as specified in the kit)
-
Cuvettes or microplate
Procedure:
-
Reagent Preparation: Prepare the reagents according to the instructions provided in the enzymatic assay kit.
-
Standard Curve Preparation: Prepare a series of fructose standards in the recommended buffer to create a standard curve.
-
Sample Preparation: Dilute your samples with the assay buffer to bring the fructose concentration into the linear range of the assay.
-
Assay:
-
To a cuvette or microplate well, add the sample or standard.
-
Add the reaction mixture containing ATP, NADP+, and hexokinase.
-
Incubate for the recommended time to allow for the phosphorylation of fructose and any endogenous glucose.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add glucose-6-phosphate dehydrogenase and incubate to measure the absorbance change due to glucose (A2).
-
Add phosphoglucose isomerase to convert fructose-6-phosphate (B1210287) to glucose-6-phosphate.
-
Incubate and measure the final absorbance (A3).
-
-
Calculation:
-
The change in absorbance due to fructose is calculated as ΔA = A3 - A2.
-
Determine the concentration of fructose in your samples by comparing the ΔA to the standard curve.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for fructose quantification by HPLC-RID.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Decomposition Kinetics of Glucose and Fructose in Subcritical Water Containing Sodium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose and fructose (enzymatic method) (Type-II) | OIV [oiv.int]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citric acid - Wikipedia [en.wikipedia.org]
- 11. Isomerization and epimerization of fructose in phosphate buffer under subcritical water conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. agronomy.emu.ee [agronomy.emu.ee]
Technical Support Center: Optimization of Enzymatic Assays for High-Throughput Fructose Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays for high-throughput fructose (B13574) screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during high-throughput fructose screening assays.
Q1: What is the basic principle of a coupled enzymatic assay for fructose detection?
A1: In a typical coupled enzymatic assay for fructose, D-fructose is first converted to an intermediate product. This intermediate is then used in a subsequent reaction to produce a detectable signal, such as color or fluorescence.[1] For example, fructose can be enzymatically converted to beta-glucose, which is then oxidized to generate a product that reacts with a probe to produce a colorimetric (570 nm) or fluorescent (Ex/Em = 535/587 nm) signal.[1]
Q2: My sample readings are too low or show no signal. What are the possible causes and solutions?
A2: Low or no signal can result from several factors. First, ensure that all kit components have been properly stored and are not expired.[2] Reagents, especially enzymes, can lose activity if not stored at the recommended temperature (typically -20°C).[3][4] Always thaw all components completely and mix them gently before use.[2] It is also crucial to prepare the reaction mix fresh and immediately before use.[2] Finally, verify the correct incubation times and temperatures as specified in the protocol, as deviations can significantly impact results.[2]
Q3: My standard curve is not linear. How can I troubleshoot this?
A3: A non-linear standard curve is often due to pipetting errors or improperly prepared standards.[2] To ensure accuracy, avoid pipetting very small volumes and use calibrated pipettes.[2] Preparing a master mix for the reaction components can help minimize pipetting variability.[2] Ensure that all components, including the fructose standard, are fully thawed and homogenous before making dilutions.[2] Air bubbles in the wells can also interfere with readings, so pipette gently against the side of the well to avoid their formation.[2]
Q4: I am observing high background noise in my assay. What can I do to reduce it?
A4: High background can be caused by sample-specific factors or reagent issues. Some biological samples contain high levels of substances like NADH that can create a background signal.[5] To correct for this, you can run a sample blank for each sample, which contains all reagents except the conversion enzyme.[5] The reading from the sample blank can then be subtracted from the sample reading.[5] If glucose interference is suspected, some kits provide a sample cleanup mix to remove it.[3]
Q5: What are common interfering substances in enzymatic fructose assays, and how can they be avoided?
A5: Several substances can interfere with the enzymatic reactions. These include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40 (>1%), and Tween-20 (>1%).[2][4] It is important to avoid these substances in your sample preparation.[2][4] If your samples contain proteins or enzymes that might interfere, deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter is recommended.[5]
Q6: How can I optimize the enzyme concentration for my assay?
A6: The optimal enzyme concentration is crucial for achieving a linear reaction rate and maximum sensitivity. To determine this, you can perform an enzyme titration experiment. A study on the isomerization of glucose to fructose found that increasing the enzyme concentration from 0.04% to 0.07% increased fructose levels, but a further increase to 0.1% did not result in a significant change.[6] The optimal concentration will depend on the specific enzyme and substrate concentrations used in your assay.[7]
Q7: My results are inconsistent between replicates. What could be the cause?
A7: Inconsistent replicates are often a result of imprecise liquid handling or incomplete mixing.[2] Ensure that all reagents are thoroughly mixed before being dispensed into the wells. When adding reagents, especially the final reaction mix, it is important to mix the contents of the wells briefly and thoroughly, for example, by using a horizontal shaker or by pipetting.[4] Using a multichannel pipettor can help improve consistency when adding reagents to a 96-well plate.[4]
Experimental Protocols
General Protocol for a Fluorometric High-Throughput Fructose Assay
This protocol is a generalized procedure based on commercially available kits.[3][5]
-
Reagent Preparation:
-
Equilibrate all components to room temperature before use.[4]
-
Reconstitute lyophilized enzymes and substrate mixes with the provided assay buffer. Pipette up and down to dissolve completely. Aliquot and store at -20°C for future use to avoid repeated freeze-thaw cycles.[3]
-
Warm the fructose probe to >20°C to melt the frozen DMSO before use.[3]
-
-
Standard Curve Preparation:
-
Prepare a fresh set of standards for each experiment.
-
Dilute the provided fructose standard (e.g., 100 mM) to a working concentration (e.g., 1 nmol/µL) with distilled water.
-
Perform a serial dilution to generate standards ranging from, for example, 0 to 100 pmol/well. Adjust the final volume in each well to 50 µL with assay buffer.[3]
-
-
Sample Preparation:
-
For biological samples like tissue or cell culture, homogenize in assay buffer and centrifuge to remove insoluble material.
-
If high levels of glucose are expected, pre-treat the samples with a sample cleanup mix as per the kit instructions.[5]
-
Add 1-50 µL of your sample to duplicate wells in a 96-well plate. Bring the final volume to 50 µL with assay buffer.[5]
-
Prepare a sample background control for each sample by adding the same volume of sample to separate wells.[3]
-
-
Assay Procedure:
-
Prepare a Reaction Mix containing Fructose Assay Buffer, Fructose Probe, Conversion Enzyme, Fructose Enzyme Mix, and Fructose Substrate Mix according to the kit's protocol.
-
Prepare a Sample Background Mix containing all components except the Conversion Enzyme.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Add 50 µL of the Sample Background Mix to the sample background control wells.[3]
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[3][4]
-
-
Data Analysis:
-
Measure the fluorescence at an excitation/emission wavelength of approximately 535/587 nm.[3]
-
Subtract the 0 pmol standard reading from all standard readings.
-
Subtract the sample background control reading from the corresponding sample readings.
-
Plot the standard curve and determine the fructose concentration in the samples.
-
Quantitative Data Summary
Table 1: Performance Characteristics of Commercial Fructose Assay Kits
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Detection Method | Absorbance (570 nm) | Fluorescence (Ex/Em 535/587 nm) |
| Linear Detection Range | 12 to 1000 µM[4] | 5 to 500 picomoles/well[3] |
| Sample Type | Food, juice, beverages, biological fluids[4] | Tissues, cells, biological fluids (not serum/plasma)[3] |
| Assay Time | ~60 minutes[4] | ~30 minutes[3] |
Table 2: Potential Interfering Substances and Their Thresholds
| Substance | Interfering Concentration | Reference |
| Mannose | > 5.1 g/L | [8] |
| Sulphite | > 1.25 g/L | [8] |
| SDS | > 0.2% | [2][4] |
| Sodium Azide | > 0.2% | [2][4] |
| NP-40 | > 1% | [2][4] |
| Polysorbate-20 (Tween-20) | > 1% | [2][4] |
| Ascorbic Acid | > 0.2% | [2] |
Visualizations
Caption: High-throughput fructose assay experimental workflow.
Caption: Coupled enzymatic reaction for fructose detection.
Caption: Troubleshooting logic for common assay issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Fructose Assay Kit (Fluorometric) (ab241022) is not available | Abcam [abcam.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effect of substrate and enzyme concentration on isomerization process in fructose syrup production from sago starch -Food Science and Preservation | Korea Science [koreascience.kr]
- 7. Food Science and Preservation [ekosfop.or.kr]
- 8. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
addressing interference from other sugars in fructose analysis
Welcome to the Technical Support Center for Fructose (B13574) Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the accurate quantification of fructose, especially in the presence of interfering sugars.
Troubleshooting Guide
This section addresses specific problems you may encounter during fructose analysis, providing potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Poor Recovery of Fructose | Incomplete Derivatization (GC-MS): The derivatization reaction may be incomplete, leading to low yields.[1] | Ensure reaction conditions (temperature, time, reagent concentrations) are optimized. Analyze samples as soon as possible after derivatization as the derivative may not be stable.[2] |
| Matrix Effects: Components in the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[3] | Optimize your sample cleanup protocol (e.g., Solid Phase Extraction - SPE). Diluting the sample can also reduce the concentration of interfering substances.[3] | |
| Analyte Loss During Sample Preparation: Fructose may be lost during extraction or cleanup steps. | Validate the recovery for your specific matrix and method. Ensure a slow and steady flow rate during SPE.[2][4] | |
| Inconsistent or Non-Reproducible Results | Improper Use of Internal Standard: Variations in sample preparation, injection volume, and instrument response can lead to inconsistency.[5] | Utilize a stable isotope-labeled internal standard, such as ¹³C₆-Fructose, to correct for these variations.[5] |
| Sample Handling: Inconsistent sample handling can introduce variability. | Ensure consistent sample thawing (e.g., on ice) and precise pipetting of all reagents and samples.[2] | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Inadequate Derivatization (GC-MS): Incomplete capping of polar hydroxyl groups can cause unwanted interactions with the column.[5] | Review and optimize your derivatization protocol for appropriate reagent volumes, reaction time, and temperature.[5] |
| Inappropriate Column Choice: The column may not be suitable for separating highly polar compounds like fructose. | For LC-MS, HILIC (Hydrophilic Interaction Liquid Chromatography) columns are well-suited. For GC-MS, a mid-polarity column is often required to separate sugar anomers.[5] | |
| Co-elution with Isomers: Fructose has the same molecular weight as other monosaccharides like glucose and mannose, which can interfere with quantification if not chromatographically separated.[5] | Optimize the chromatographic gradient or temperature program to achieve better separation of isomers.[5][6] | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Instrument Parameters: Mass spectrometer or detector settings may not be optimized for fructose detection. | For LC-MS/MS, use Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. Optimize ionization source parameters.[5] |
| Sample Dilution: While dilution can mitigate matrix effects, it may also reduce the analyte signal below the limit of quantification.[3] | Concentrate the sample after cleanup if sensitivity is an issue. | |
| Interference from Other Sugars in Enzymatic Assays | Lack of Specificity of Enzymes: Some enzymes used in fructose assays may have side-activities with other sugars. | Use highly specific enzymes. For example, some kits use a series of enzymatic reactions to specifically quantify fructose.[3][7] |
| Presence of High Concentrations of Other Sugars: High levels of sugars like glucose or sucrose (B13894) can interfere with the assay.[1][8] | Sample dilution may be necessary. In some enzymatic methods, calculations are based only on fructose measurement to avoid interference from glucose released from other compounds.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying fructose?
The primary methods for accurate fructose quantification are mass spectrometry-based, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index, Evaporative Light Scattering, UV) is also widely used.[9][10][11] Enzymatic assays offer a simpler and often high-throughput alternative.[12][13]
Q2: How can I separate fructose from other sugars like glucose and sucrose before analysis?
Chromatographic techniques are the most common methods for separating fructose from other sugars.[14]
-
High-Performance Liquid Chromatography (HPLC): Different HPLC modes can be employed for sugar separation:
-
Partition (Normal-Phase) Chromatography: Often using an amino-bonded column, this method is suitable for separating monosaccharides and oligosaccharides.[14]
-
Ligand Exchange Chromatography: Uses a sulfonated polystyrene gel with a metal counterion (e.g., Ca²⁺) and is effective for separating up to disaccharides.[14]
-
Anion Exchange Chromatography: Can be used to separate sugars, especially when coupled with a borate (B1201080) buffer to form negatively charged complexes.[14]
-
-
Gas Chromatography (GC): Requires derivatization to make the sugars volatile but can provide excellent separation of isomers.[6]
Q3: What are the common interfering substances in fructose analysis?
Besides other sugars like glucose, sucrose, and mannose, other substances that can interfere depending on the analytical method include:
-
In Enzymatic Assays: D-mannose and sulfites have been shown to interfere at certain concentrations.[3] Organic acids and glycerol (B35011) generally do not interfere.[3]
-
In Chromatographic Methods: Any compound that co-elutes with fructose and has a similar detector response can be an interferent. Isomers are the most common issue.[5]
-
In Spectrophotometric Methods: Other aldoses can interfere, but methods have been developed to mitigate this, for instance, by selective reduction of ketoses.[15]
Q4: I am using an enzymatic assay kit. What should I do if my sample contains high levels of glucose?
Many commercial enzymatic assay kits have procedures to account for glucose interference. Some kits include a sample cleanup mix that can be used to pretreat samples and remove glucose.[16] Alternatively, the assay may be designed in a way that glucose does not interfere with the final fructose measurement.[1][8] Always refer to the specific kit's manual for instructions on handling samples with high glucose content.
Q5: My sample matrix is complex (e.g., biological fluids, food matrices). What sample preparation steps are recommended?
For complex matrices, a thorough sample preparation is crucial to remove interfering substances.
-
Protein Precipitation: For biological samples like plasma, protein precipitation using a cold solvent like acetonitrile (B52724) is a common first step.[2]
-
Solid Phase Extraction (SPE): SPE is an effective cleanup technique to remove interfering compounds and concentrate the analyte.[2]
-
Filtration: For samples with particulate matter, centrifugation and/or filtration are necessary.[17]
-
Deproteinization: For samples containing enzymes that might degrade fructose, deproteinization using a spin filter can be employed.[16]
Experimental Protocols
Protocol 1: Fructose Quantification in Plasma by LC-MS/MS
This protocol provides a general guideline and may require optimization for your specific application and instrumentation.
1. Sample Pre-treatment:
- Thaw plasma samples on ice.
- To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-Fructose).
- Add 600 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.[2]
2. Optional Solid Phase Extraction (SPE) Cleanup:
- Condition an appropriate SPE cartridge.
- Load the supernatant from the previous step onto the cartridge.
- Wash the cartridge to remove unbound, interfering compounds (e.g., with 1 mL of 95:5 acetonitrile:water).[4]
- Elute fructose with an appropriate solvent (e.g., 1 mL of 50:50 acetonitrile:water).[4]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).[4]
3. LC-MS/MS Analysis:
- LC Column: HILIC column (e.g., an amide-based column).[5]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a high percentage of organic solvent (e.g., 85% B) and gradually decrease to elute the polar fructose.
- Flow Rate: 0.3 - 0.5 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MS Analysis: Use Multiple Reaction Monitoring (MRM). The precursor ion for fructose is [M-H]⁻ at m/z 179.[5]
Protocol 2: Enzymatic Determination of Fructose
This protocol is based on a coupled enzyme assay. Specific reagent volumes and incubation times will vary depending on the commercial kit used.
1. Sample Preparation:
- Liquid samples can often be assayed directly after appropriate dilution.[16]
- Solid samples should be homogenized and extracted in a suitable buffer (e.g., ice-cold PBS).[16]
- Centrifuge samples to remove insoluble material.[16]
- For samples with high protein content, deproteinize using a 10 kDa MWCO spin filter.[16]
- If high levels of glucose are present, pretreat the sample with a glucose-removing enzyme mix if provided by the kit.[16]
2. Assay Procedure (in a 96-well plate format):
- Prepare a standard curve using the provided fructose standard.
- Add samples and standards to the wells.
- Add the reaction mix containing the necessary enzymes and substrates. A typical reaction involves the phosphorylation of fructose by hexokinase, followed by other enzymatic steps that lead to the production of a detectable product (e.g., NADPH or a fluorescent product).[13]
- Incubate the plate for the time specified in the kit protocol (e.g., 10-30 minutes) at the recommended temperature.
- Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.[13][16]
3. Calculation:
- Subtract the blank reading from all measurements.
- Plot the standard curve and determine the concentration of fructose in the samples from the standard curve, accounting for any dilution factors.
Visualizations
Caption: LC-MS/MS workflow for fructose analysis in plasma.
Caption: Decision workflow for handling glucose interference in enzymatic fructose assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatographic determination of fructose, glucose, and sucrose in molasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. biocompare.com [biocompare.com]
- 13. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 14. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Selective spectrophotometric determination of glucose and fructose in the presence of aldoses using phenol-acetone reagent and cerium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Control of beta-D-Fructose Crystallization
Welcome to the technical support center for the control of beta-D-fructose crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound crystallization.
Issue 1: Spontaneous and Uncontrolled Crystallization Leading to Poor Crystal Quality
-
Question: My fructose (B13574) solution is crystallizing too rapidly and forming small, irregular crystals or a glassy mass. How can I control the nucleation and growth process to obtain larger, more uniform crystals?
-
Answer: Rapid, uncontrolled crystallization is often a result of high supersaturation and the inherent viscosity of concentrated fructose solutions.[1] To achieve better control, consider the following strategies:
-
Temperature Control: Fructose solubility is highly dependent on temperature.[1] A carefully controlled cooling profile is crucial. Avoid rapid cooling, which promotes excessive nucleation. Instead, implement a gradual cooling process. For instance, a method involves cooling a highly supersaturated solution from a "first elevated temperature" (typically 52°C to 60°C) to a "second elevated temperature" (around 25°C to 30°C) at a controlled rate to promote crystal growth over new nucleation.[2]
-
Seeding: Introduce seed crystals of a specific size (e.g., 100-200 micrometers) to a supersaturated solution at an elevated temperature.[2] This provides a template for growth and helps control the final crystal size distribution. The amount of seed is typically 1-10% of the fructose in solution on a dry solids basis.[2]
-
Anti-Solvent Addition: The use of an anti-solvent like ethanol (B145695) can reduce fructose solubility and the viscosity of the solution, thereby improving crystallization yields and control.[3][4] Ethanol should be introduced at a temperature slightly lower than the aqueous solution's saturation temperature.[3]
-
pH Adjustment: The pH of the solution should be maintained within a range of 4.5 to 5.5 to increase the yield of large crystals and reduce crystallization time.[5]
-
Issue 2: Formation of Fructose Hydrates Instead of Anhydrous Crystals
-
Question: I am observing the formation of hemihydrate or dihydrate fructose crystals, which are highly hygroscopic and difficult to handle. How can I specifically target the crystallization of the anhydrous form?
-
Answer: The formation of fructose hydrates is a common issue. To favor the formation of anhydrous crystals, it is essential to control the crystallization conditions, specifically the concentration and temperature, to remain within the supersaturation area where the anhydrous form is stable and below the point where hydrates begin to crystallize out.[6] One patented method specifies concentrating the fructose solution to a water content of between 2% and 5%, cooling to 60°-85° C, and then seeding with anhydrous fructose crystals while maintaining the temperature.[2]
Issue 3: Low Yield of Crystalline Fructose
-
Question: My crystallization process is resulting in a very low yield of fructose crystals. What factors can I adjust to improve the yield?
-
Answer: Low yield can be attributed to several factors. Here are key parameters to optimize:
-
Supersaturation: Ensure your solution is sufficiently supersaturated to drive crystallization. This can be achieved by concentrating the fructose solution (e.g., to 83-95.5% dry basis) or by cooling.[2]
-
Anti-Solvent: The addition of an anti-solvent like ethanol significantly reduces fructose solubility in water, leading to higher yields.[3][4] Studies have shown that using a 90 wt.% ethanol aqueous solution can lead to yields as high as 97%.[4]
-
pH Optimization: Operating within a pH range of 4.5 to 5.5 has been shown to increase the yield of crystalline fructose.[5]
-
Minimizing Impurities: Impurities can inhibit crystallization. Ensure the starting fructose syrup is of high purity. Techniques like chromatographic separation can be used to purify the syrup.[1]
-
Issue 4: Inhibition of Crystallization
-
Question: My fructose solution is not crystallizing, even after seeding and cooling. What could be inhibiting the crystallization process?
-
Answer: Several factors can inhibit fructose crystallization:
-
Presence of Other Sugars: Sugars like glucose and corn syrup can inhibit sucrose (B13894) crystallization, and similar effects can be observed in fructose solutions.[7][8][9] The presence of these impurities can interfere with the crystal lattice formation.
-
Polysaccharides: Certain polysaccharides can act as crystallization inhibitors.[10][11] For instance, maltodextrin (B1146171) has been used to prevent the crystallization of high fructose corn syrup.[12]
-
Incorrect pH: While an optimal pH range exists to enhance crystallization, significant deviations can lead to the formation of degradation products that may inhibit crystal growth.[5][13]
-
High Viscosity: Highly viscous solutions can impede molecular diffusion to the crystal surface, thus hindering growth.[1] Using an anti-solvent like ethanol can help reduce viscosity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for cooling crystallization of this compound?
A1: The optimal temperature range for cooling crystallization depends on the concentration of the fructose solution. A common strategy involves starting with a highly supersaturated solution at an elevated temperature, typically between 52°C and 60°C, and then gradually cooling it to a lower temperature, around 25°C to 30°C.[2] A controlled cooling rate is critical to promote the growth of existing crystals rather than the formation of new nuclei.[2]
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the fructose solution is a critical parameter. An optimal pH range of 4.5 to 5.5 has been shown to increase the yield of large fructose crystals (200-600 µm) and reduce the total crystallization time significantly.[5] At lower pH values, the formation of degradation products like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid is favored, while higher pH values can lead to the production of lactic and acetic acids.[13]
Q3: Can I use additives to control fructose crystallization?
A3: Yes, certain additives can influence fructose crystallization.
-
Inhibitors: Small organic molecules, natural compounds, and synthetic analogs can inhibit crystallization.[14] For example, maltodextrin is used to prevent crystallization in high fructose corn syrup.[12] Other sugars like glucose can also inhibit crystallization.[8]
-
Anti-solvents: The addition of an anti-solvent like ethanol is a common technique to reduce fructose solubility and viscosity, thereby promoting and controlling crystallization.[3][4]
Q4: What is sonocrystallization and how can it be applied to fructose?
A4: Sonocrystallization, or ultrasound-assisted crystallization, is a technique that uses ultrasonic waves to induce and control crystallization.[15] Ultrasound can reduce the induction time for nucleation, narrow the metastable zone width, and lead to smaller, more uniform crystals.[15][16][17] This method can be beneficial for controlling the crystallization of fructose by providing better control over nucleation and crystal size distribution.[15]
Q5: What analytical techniques can be used to monitor the crystallization process?
A5: Several techniques can be employed to monitor fructose crystallization:
-
Microscopy: Polarized light microscopy can be used to observe crystal growth and structural changes.[8]
-
Particle Size Analysis: Laser particle size analyzers can determine the crystal size distribution.[18]
-
Water Activity Measurement: The water activity of the solution changes as crystallization progresses and can be used to characterize the process.[7][8][19]
-
Spectroscopy: Techniques like Near-Infrared Spectroscopy (NIRS) can be used for the simultaneous determination of fructose and other sugars in solution.[20] Gas Chromatography/Mass Spectrometry (GC/MS) can also be used for quantitative analysis.[21]
Data Presentation
Table 1: Influence of pH on this compound Crystallization Yield and Time
| pH Range | Effect on Crystallization | Average Crystal Size (µm) |
| 3.0 - 4.0 | Lower yield, longer crystallization time | Not specified |
| 4.5 - 5.5 | Increased yield (45-50% of dry substance), shorter crystallization time (reduced from 180 to 110 hours) | 200 - 600 |
Source:[5]
Table 2: Key Parameters for Aqueous Cooling Crystallization of this compound
| Parameter | Typical Value/Range | Purpose |
| Initial Fructose Concentration (% dry solids) | 83 - 95.5 | Achieve supersaturation |
| Seeding Temperature (°C) | 52 - 60 | Initiate controlled crystal growth |
| Final Cooling Temperature (°C) | 25 - 30 | Drive crystallization to completion |
| Seed Crystal Size (µm) | 100 - 200 | Control final crystal size |
| Seed Amount (% of fructose in solution) | 1 - 10 | Provide sufficient nuclei for growth |
Source:[2]
Table 3: Effect of Ethanol as an Anti-Solvent on Fructose Crystallization
| Ethanol Concentration in Aqueous Solution (wt.%) | Observed Effect |
| 90 | Best yields (up to 97%), well-defined crystal morphology |
Source:[4]
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of Anhydrous this compound
-
Solution Preparation: Prepare a high-purity aqueous fructose solution with a concentration of 90-95% on a dry solids basis. Adjust the pH of the solution to 5.0.[5]
-
Heating and Seeding: Heat the solution to a temperature between 52°C and 60°C to ensure all fructose is dissolved and to achieve a supersaturated state upon cooling.[2]
-
Seeding: Add 1-4% by weight (based on the total solution weight) of anhydrous fructose seed crystals with a mean particle size of 100-200 µm to the solution.[2]
-
Controlled Cooling: Initiate a gradual cooling process from the seeding temperature down to 25°C - 30°C. The cooling rate should be carefully controlled to maintain a supersaturation level that favors crystal growth over the formation of new nuclei. A stepwise cooling profile, where the rate is reduced in a critical temperature range (e.g., 46 ± 3°C), can improve product quality.[6]
-
Crystal Harvesting: Once the final temperature is reached and crystallization is complete, separate the crystals from the mother liquor via centrifugation or filtration.[2]
-
Drying: Wash the harvested crystals with a small amount of cold ethanol or isopropanol (B130326) and dry them under vacuum to obtain a free-flowing anhydrous crystalline product.[2]
Protocol 2: Anti-Solvent (Ethanol) Crystallization of this compound
-
Solution Preparation: Prepare an aqueous solution of fructose with a known concentration (e.g., 80-85% by mass).
-
Temperature Adjustment: Cool the fructose solution to a temperature approximately 2°C lower than its saturation temperature.[3]
-
Anti-Solvent Addition: Gradually add ethanol to the cooled fructose solution while stirring. A final solvent composition of 90 wt.% ethanol in water has been shown to provide high yields.[4]
-
Crystallization: Continue stirring the mixture at a constant temperature to allow for crystallization to occur. The presence of ethanol will significantly reduce the solubility of fructose, leading to precipitation.
-
Crystal Harvesting and Drying: Separate the fructose crystals from the solution by filtration or centrifugation. Wash the crystals with pure ethanol and dry under vacuum.[3]
Visualizations
Caption: Workflow for Controlled Cooling Crystallization.
Caption: Factors Influencing Fructose Crystallization Control.
References
- 1. Crystalline fructose | Meckey [meckey.com]
- 2. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. US3883365A - PH adjustment in fructose crystallization for increased yield - Google Patents [patents.google.com]
- 6. EP0613954A1 - Fructose crystallization - Google Patents [patents.google.com]
- 7. sei.org [sei.org]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Role of polysaccharides in food, digestion, and health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. CN1974790A - Method of preventing high fructose syrup from crystallizing - Google Patents [patents.google.com]
- 13. Influence of the pH Value on the Hydrothermal Degradation of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Application and development of ultrasound in industrial crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Effect of ultrasound on the kinetics of anti-solvent crystallization of sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. gcms.cz [gcms.cz]
- 21. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Beta-D-Fructose from Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of beta-D-fructose from complex mixtures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from complex mixtures like high-fructose corn syrup (HFCS) or molasses?
A1: The primary methods for industrial-scale and laboratory purification of this compound include chromatographic separation, particularly Simulated Moving Bed (SMB) chromatography, membrane filtration (nanofiltration and ultrafiltration), treatment with activated carbon for decolorization, and the use of ion-exchange resins for demineralization.[1][2][3][4][5] A combination of these techniques is often employed to achieve high-purity fructose (B13574).[6][7]
Q2: Why is it so challenging to separate this compound from glucose?
A2: Fructose and glucose are isomers, meaning they have the same chemical formula but different structural arrangements.[8] This similarity in their physical and chemical properties makes them difficult to separate using conventional methods.[8] The most effective industrial method is ligand exchange chromatography, where the sugars exhibit different affinities for a stationary phase, often a cation-exchange resin in the calcium form.[9][10] Fructose forms a stronger complex with the calcium ions on the resin, causing it to move more slowly through the column than glucose, thus enabling separation.[9][10]
Q3: What are common impurities found in crude fructose mixtures and why are they problematic?
A3: Besides glucose, common impurities include other sugars (like oligosaccharides), ash, proteins, color bodies, and degradation products like 5-Hydroxymethylfurfural (HMF).[5][9][11] These impurities can interfere with downstream processes, reduce the final product's purity and stability, and impact its taste and color.[5][12] HMF, for instance, is a color precursor that can form at high temperatures and low pH from the dehydration of fructose.[9]
Q4: What are the stability concerns for this compound during purification?
A4: this compound can be sensitive to high temperatures and acidic conditions, which can lead to degradation and the formation of undesirable byproducts like HMF.[9] It is also important to control the pH, as high pH in the presence of heat can also cause fructose degradation.[9] During sample handling of biological samples, enzymatic degradation can be a concern, necessitating quick processing or storage at low temperatures (e.g., -80°C).[13]
Troubleshooting Guides
Chromatographic Separation (Simulated Moving Bed - SMB)
Q1: I am observing poor separation efficiency between fructose and glucose in my SMB system. What are the likely causes and how can I troubleshoot this?
A1: Poor separation efficiency in an SMB system can stem from several factors. Here are some common causes and solutions:
-
Incorrect Operating Parameters: The flow rates and switching times are critical for effective separation.[3][4]
-
Solution: Optimize the internal flow rates and the switching period. A dual switching strategy, which involves periodically changing these parameters, can enhance flexibility and purity.[3]
-
-
Resin Aging or Fouling: The stationary phase (e.g., calcium-form cation exchange resin) can degrade over time due to oxidative attack or become fouled with impurities.[9]
-
Solution: Implement a regular resin cleaning and regeneration protocol. In severe cases, the resin may need to be replaced.
-
-
Poor Feed Distribution: Uneven flow of the feed solution can lead to backmixing and reduce separation efficiency.[9]
-
Solution: Ensure the feed distributors are functioning correctly and providing a uniform flow across the resin bed.
-
-
Variable Flow Rates: Inconsistent flow rates can disrupt the separation profile.[9]
-
Solution: Check the pump performance and system for any leaks or blockages that could cause flow rate fluctuations.
-
Q2: My final fructose product from the SMB process has a high color content. What could be the reason?
A2: The formation of colored compounds, particularly HMF, is a common issue in chromatographic separators due to the presence of fructose at high concentrations, elevated temperatures, and a pH below neutral.[9]
-
Solution:
Membrane Filtration (Nanofiltration/Ultrafiltration)
Q1: I am experiencing low flux during the ultrafiltration of my fructose syrup. What are the potential causes and solutions?
A1: Low flux during ultrafiltration is often due to membrane fouling.[2]
-
Cause: Foulants can include polysaccharides, proteins, phenols, and metal elements like calcium and potassium.[2]
-
Solution:
-
Pre-treatment: Implement a pre-treatment step, such as clarification with a ceramic membrane, to remove suspended solids and colloids before they reach the ultrafiltration membrane.[2]
-
Cleaning: Develop and implement an effective membrane cleaning protocol to regenerate the membrane.[2]
-
Operating Conditions: Optimize operating parameters such as temperature, transmembrane pressure, and cross-flow velocity. For example, one study found a stable flux at 90°C, 2.5 bar, and a cross-flow velocity of 5 m/s.[2]
-
Q2: My nanofiltration step is not effectively separating fructose from smaller impurities. How can I improve this?
A2: The efficiency of nanofiltration for separating small molecules can be influenced by several factors.
-
Solution: A two-stage nanofiltration process combined with an evaporation system can be more effective in removing small-molecule impurities like disaccharides and oligosaccharides.[6] This approach can lead to a fructose purity of over 99.5%.[6]
Decolorization and Demineralization
Q1: Activated carbon treatment is not achieving the desired level of decolorization. What can I do?
A1: The efficiency of activated carbon for color removal depends on the concentration of activated carbon and the contact time.
-
Solution:
-
Increase the amount of activated carbon. Studies have shown that a decolorization rate of 90% can be achieved with 0.6% (w/w) activated carbon.[2] In another study, a 98.4% color removal was achieved with 33% (w/v) activated carbon.[1][14]
-
Combine activated carbon treatment with membrane filtration. Treating the permeate from an ultrafiltration membrane with activated carbon can result in color removal efficiencies of up to 99.9%.[1][14]
-
Adjust the pH of the syrup to 2.5-3.0 before adding activated carbon, as this has been shown to effectively remove browning precursors.[15]
-
Q2: After ion-exchange resin treatment, my fructose solution still has a high ash content. What is the problem?
A2: Incomplete demineralization with ion-exchange resins can be due to several factors.
-
Solution:
-
Two-Stage Deashing: Perform deashing at two stages in the process: first on the dextrose side (before isomerization) and again on the fructose side (after isomerization) to remove impurities picked up during isomerization and pH adjustments.[5]
-
Resin Selection and Regeneration: Ensure you are using the appropriate type of ion-exchange resin and that it is being properly regenerated according to the manufacturer's instructions.
-
Mixed Bed Polishing: Use a mixed bed ion-exchange unit near the end of the process to polish the final product and ensure it meets purity requirements.[5]
-
Data Presentation
Table 1: Comparison of Decolorization Methods for Fructose Syrups
| Method | Reagents/Conditions | Color Removal Efficiency (%) | Fructose Loss (%) | Reference |
| Activated Carbon (Darco G-60) | 33% (w/v) activated carbon | 98.4 | Not Reported | [1][14] |
| Activated Carbon | 0.6% (w/w) activated carbon | 90 | Not Reported | [2] |
| Ultrafiltration (PES membrane, 10 kDa) | - | 94.2 | Not Reported | [1][14] |
| Ultrafiltration (TFC membrane, 1 kDa) | - | 98.7 | Not Reported | [1][14] |
| UF (PES) + Activated Carbon | 7.5% (w/v) activated carbon on permeate | 99.7 | Not Reported | [1][14] |
| UF (TFC) + Activated Carbon | 3% (w/v) activated carbon on permeate | 99.9 | Not Reported | [1][14] |
Table 2: Performance of Simulated Moving Bed (SMB) Chromatography for Fructose/Glucose Separation
| Stationary Phase | Feed Concentration | Fructose Purity in Extract (%) | Fructose Recovery (%) | Throughput | Reference |
| Ca++ exchange resin | Glucose/Fructose Mixture | > 96.9 (with dual switching strategy) | Not Reported | Not Reported | [3] |
| Cation-exchange resin | Fructose-Glucose Mixture | 99 | Not Reported | Not Reported | [16] |
| AmberLite™ CR99 Ca separation resin | 42% Fructose Syrup | > 90 | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: General Purification Workflow for High-Fructose Syrup
This protocol outlines a general multi-step process for the purification of high-fructose syrup.
-
Saccharification and Neutralization: Convert starch into a sugar-containing liquid and neutralize any acidic substances.[6]
-
Initial Decolorization and Filtration: Perform an initial decolorization step, for example with activated carbon, and filter to remove impurities and pigments.[6]
-
Primary Ion Exchange: Pass the solution through an ion-exchange resin system to remove ionic impurities.[5][6]
-
Isomerization: Convert a portion of the glucose to fructose using an appropriate enzyme.[6]
-
Evaporation/Concentration: Concentrate the isomerized liquid to increase the sugar concentration.[6]
-
Secondary Decolorization and Ion Exchange: Perform further decolorization and ion-exchange steps to remove residual pigments and impurities.[5][6]
-
Chromatographic Separation: Employ a chromatographic technique, such as SMB, to separate the fructose from glucose and other sugars.[5][9]
-
Nanofiltration: Use a nanofiltration system for final purification and removal of small-molecule impurities.[6]
Protocol 2: Sample Preparation for Purity Analysis by HPLC
This protocol details the sample preparation for analyzing fructose purity using High-Performance Liquid Chromatography (HPLC).
-
Dissolution: Dissolve the fructose sample in a suitable solvent, which is often the mobile phase itself (e.g., a mixture of acetonitrile (B52724) and water).[11]
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter before injection into the HPLC system.[11]
Visualizations
Caption: A general workflow for the purification of this compound from a starch source.
Caption: A logical diagram for troubleshooting poor separation in SMB chromatography.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pretreatment of Glucose–Fructose Syrup with Ceramic Membrane Ultrafiltration Coupled with Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. Food Processing - Fructose/Glucose [puritech.be]
- 6. Fructose-Glucose Syrup Continuous Purification Filtration Process-Anhui Plum Membrane Technology Co., Ltd. [plummembranes.com]
- 7. Purification method for HFCS (high fructose corn syrup) in fructose production process - Eureka | Patsnap [eureka.patsnap.com]
- 8. Separation of Fructose and Glucose via Nanofiltration in Presence of Fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dupont.com [dupont.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. gravertech.com [gravertech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102808045A - Method for removing browning precursors of high fructose syrup - Google Patents [patents.google.com]
- 16. scielo.br [scielo.br]
Technical Support Center: Derivatization of Beta-D-Fructose for GC-MS Analysis
Welcome to the technical support center for the derivatization of beta-D-fructose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a specific focus on minimizing adduct formation and other common derivatization issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, like other sugars, is a highly polar and non-volatile molecule.[1][2][3] Direct injection into a GC-MS system would lead to thermal decomposition in the hot injector port and poor chromatographic separation.[1] Derivatization chemically modifies the fructose (B13574) molecule by replacing its polar hydroxyl (-OH) groups with non-polar groups. This increases its volatility and thermal stability, making it suitable for GC-MS analysis.[1][3]
Q2: What is the most common and recommended derivatization method for this compound?
A2: The most robust and widely used method is a two-step process involving oximation (typically methoxyamination) followed by silylation.[1][3][4] Methoxyamination "locks" the fructose in its open-chain form, which is crucial for preventing the formation of multiple anomeric isomers (different cyclic forms) that would result in multiple, difficult-to-quantify peaks in the chromatogram.[1][3] The subsequent silylation step replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, which drastically reduces the molecule's polarity and increases its volatility.[1][3]
Q3: Can I use other derivatization methods for this compound?
A3: Yes, other methods such as acetylation and the formation of alditol acetates exist.[1][2] Acetylation with a reagent like acetic anhydride (B1165640) can also increase volatility.[4] However, trimethylsilyl (TMS) derivatizations are often preferred for analyzing sugars.[2] The alditol acetate (B1210297) method can simplify the chromatogram to a single peak per sugar, but it may lead to the same derivative for different sugars (e.g., fructose and glucose can both form glucitol).[2][5]
Q4: What are the main causes of multiple peaks in the chromatogram for a single fructose standard?
A4: The presence of multiple peaks for a single sugar standard is a common issue. The primary causes are:
-
Anomeric Isomers: If the oximation step is incomplete, fructose can exist in multiple cyclic forms (anomers like alpha and beta) in solution, each producing a different peak after derivatization.[1][3]
-
Syn and Anti Isomers: The oximation reaction itself can produce syn and anti isomers of the oxime, leading to two distinct peaks.[1]
-
Incomplete Silylation: Failure to derivatize all hydroxyl groups will result in partially derivatized products, which will appear as separate peaks.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks for the fructose derivative | 1. Incomplete derivatization: This is often due to the presence of moisture, as silylating reagents are highly moisture-sensitive.[1][6] 2. Degradation of the derivative: TMS derivatives can be unstable at room temperature.[1] 3. Issues with the GC-MS instrument: Contaminants in the GC inlet liner or a dirty syringe can be a factor.[1][7] | 1. Ensure anhydrous conditions: Dry the sample completely before adding reagents. Use fresh, high-quality derivatization reagents and dry solvents.[1][6] Consider using molecular sieves to remove residual water.[2] 2. Analyze samples promptly: Analyze the sample as soon as possible after derivatization. If storage is necessary, store at -20°C.[1] 3. Perform instrument maintenance: Regularly check and clean the GC inlet liner and syringe.[1][7] |
| Multiple peaks for a single fructose standard | 1. Incomplete methoxyamination: This leads to the formation of multiple anomeric isomers.[1] 2. Formation of syn and anti isomers: This is an inherent outcome of the oximation step.[1] | 1. Optimize the oximation step: Ensure the reaction goes to completion by precisely controlling the reaction time, temperature, and reagent volumes.[1][3] 2. Sum the peak areas: For quantification, sum the areas of all peaks corresponding to the fructose derivatives (syn and anti isomers).[3] |
| Poor reproducibility of results | 1. Inconsistent derivatization conditions: Variations in reaction times, temperatures, or reagent volumes will lead to inconsistent results.[1] 2. Instability of the derivatives: As mentioned, TMS derivatives can degrade over time.[1] 3. Variability in sample preparation: Inconsistent sample drying or handling can introduce errors. | 1. Standardize the protocol: Precisely control all parameters of the derivatization reaction.[1] 2. Consistent timing: Analyze samples in a consistent and timely manner after derivatization. Using an internal standard can help correct for variations.[3] 3. Uniform sample handling: Ensure all samples are treated identically during the preparation phase. |
| Peak tailing or broad peaks | 1. Active sites in the GC system: Exposed silanol (B1196071) groups in the inlet liner or on the column can interact with the derivatives. 2. Co-elution with other compounds. [3] | 1. Use a deactivated liner: Employ a GC inlet liner with wool to help volatilize the sample and protect the column from non-volatile contaminants.[7] 2. Optimize GC conditions: Adjust the GC temperature program for better separation.[3] |
Experimental Protocol: Two-Step Methoxyamination and Silylation
This protocol is a widely used and robust method for the derivatization of this compound.
Materials:
-
Dried fructose sample
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3][4]
-
Reaction vials with tight-fitting caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Ensure the fructose sample is completely dry. For biological samples, this may involve protein precipitation followed by evaporation of the supernatant to dryness under a stream of nitrogen.[4]
-
-
Step 1: Methoxyamination (Oximation)
-
Step 2: Silylation
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system. A typical injection volume is 1 µL.[3]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of fructose, compiled from various sources. Precise optimization may be required for specific applications.
| Parameter | Methoxyamination | Silylation |
| Reagent | Methoxyamine hydrochloride in Pyridine | BSTFA + 1% TMCS or MSTFA |
| Reagent Concentration/Volume | 20 mg/mL, 50 µL[4] | 80 µL[4] |
| Temperature | 60°C - 70°C[3][4] | 60°C - 70°C[3][4] |
| Reaction Time | 30 - 90 minutes[4][8] | 30 - 60 minutes[3][4] |
Visualizations
Caption: Experimental workflow for the two-step derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of sugars for GC-MS (Part 3): Maintenance [restek.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of beta-D-Fructose in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-D-fructose in aqueous solutions.
Troubleshooting Guide
Issue 1: Unexpectedly rapid degradation of my fructose (B13574) solution.
Possible Causes and Solutions:
-
High Temperature: Fructose degradation is significantly accelerated at elevated temperatures.[1][2]
-
Troubleshooting:
-
Verify the storage and experimental temperature. For long-term storage of stock solutions, freezing at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[3]
-
If your experiment requires heating, be aware that significant degradation can occur at temperatures as low as 60°C, with rapid degradation at 110-150°C.[2][4] Consider conducting experiments at the lowest feasible temperature.
-
-
-
Inappropriate pH: The pH of the aqueous solution is a critical factor in fructose stability. Both acidic and alkaline conditions can promote degradation.[5][6]
-
Troubleshooting:
-
Measure the pH of your solution. The degradation of fructose is influenced by pH, with different degradation products forming under acidic versus alkaline conditions.[6]
-
If possible, buffer your solution. For sucrose (B13894), which hydrolyzes to fructose and glucose, minimum degradation occurs between pH 6.45 and 8.50.[7][8][9][10]
-
-
-
Presence of Catalysts: Certain substances can catalyze the degradation of fructose.
-
Troubleshooting:
-
Review the composition of your solution for any potential catalysts, such as certain metal ions or acidic/basic compounds.
-
-
Issue 2: The optical rotation of my freshly prepared fructose solution is changing over time.
Explanation:
This phenomenon is known as mutarotation . In an aqueous solution, D-fructose exists as an equilibrium mixture of its different isomeric forms (tautomers), primarily β-fructopyranose, β-fructofuranose, and α-fructofuranose.[11][12] Each of these isomers has a different specific optical rotation.[12][13] When you dissolve pure crystalline fructose (which is typically in the β-D-fructopyranose form) in water, it will gradually convert into the other isomers until an equilibrium is reached, causing the overall optical rotation of the solution to change.[12][13][14][15] This change is a normal characteristic of fructose in solution and not necessarily a sign of degradation.
Logical Flow of Mutarotation
Caption: Mutarotation of D-fructose in aqueous solution.
Issue 3: My fructose solution is turning brown.
Possible Cause:
This is likely due to caramelization or the Maillard reaction .
-
Caramelization: This is the browning of sugar that occurs when it is heated.[16] It is a complex series of reactions that leads to the formation of various degradation products, including colored compounds. The rate of caramelization is dependent on temperature and pH.[16]
-
Maillard Reaction: If your solution contains amino acids, the browning could be due to the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars like fructose.[5]
Troubleshooting:
-
Minimize heat exposure during your experiments.
-
Control the pH of your solution; extreme pH values can accelerate browning.[5]
-
If the Maillard reaction is a concern, consider if any components of your solution contain amino groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of D-fructose in an aqueous solution? A1: In an aqueous solution, D-fructose exists as an equilibrium mixture of several isomers. The major forms are β-fructopyranose, β-fructofuranose, and α-fructofuranose. There are also small amounts of α-fructopyranose and the open-chain keto form.[11]
Q2: How does temperature affect the stability of this compound solutions? A2: Increasing the temperature accelerates the degradation of fructose. This leads to a decrease in the concentration of fructose and the formation of degradation products.
Table 1: Effect of Heating on a 20% Fructose Solution [1][2]
| Heating Temperature (°C) | Heating Time (hours) | Fructose Content | pH |
| 110 | 1-5 | Decreases | Decreases |
| 120 | 1-5 | Decreases | Decreases |
| 130 | 1-5 | Decreases | Decreases |
| 140 | 1-5 | Decreases | Decreases |
| 150 | 1-5 | Decreases | Decreases |
Q3: What is the effect of pH on the stability of this compound solutions? A3: The pH of the solution significantly influences the rate and pathway of fructose degradation. Both acidic and alkaline conditions can promote degradation. Under acidic conditions (low pH), the primary degradation products are 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid.[6] Under alkaline conditions (high pH), lactic acid and acetic acid are the main products.[6]
Table 2: Fructose Degradation Products at Different pH Values (Hydrothermal Conditions) [6]
| Initial pH | Major Degradation Products |
| 2.2 - 4.0 | 5-hydroxymethylfurfural (HMF), Levulinic acid, Humins |
| > 7.0 | Lactic acid, Acetic acid |
Q4: What are the common degradation products of fructose in aqueous solutions? A4: The main degradation products of fructose upon heating in an aqueous solution include organic acids such as formic acid, lactic acid, and levulinic acid, as well as 5-hydroxymethylfurfural (HMF).[1][2] The formation of these products is often accompanied by a decrease in pH and the development of a brown color.[1][2]
Q5: How can I enhance the stability of my this compound solution? A5: To enhance the stability of your fructose solution, you should:
-
Control Temperature: Store solutions at low temperatures (refrigerated or frozen).[3] Minimize exposure to high temperatures during experiments.
-
Control pH: Maintain the pH of the solution in a range where fructose is most stable, which is generally in the slightly acidic to neutral range.[7][8][9][10] The use of a buffer system is recommended.
-
Avoid Contaminants: Ensure your solution is free from contaminants that could catalyze degradation.
-
Use Co-solvents: In some applications, the addition of organic solvents like methyl isobutyl ketone (MIBK) in a biphasic system can help to extract degradation products like HMF as they are formed, which can improve the overall yield of desired reactions.[17]
Experimental Protocols
Protocol 1: General Stability Assessment of a D-Fructose Solution
This protocol outlines a general workflow for assessing the stability of a D-fructose solution under specific experimental conditions.
Experimental Workflow for a Stability Study
Caption: Workflow for a D-fructose stability study.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of D-fructose at the desired concentration. Adjust the pH to the target value using a suitable buffer system.
-
Stress Conditions: Subject the solution to various stress conditions relevant to your application. This could include elevated temperatures, exposure to light, or the presence of other chemical species.
-
Time Points: At regular intervals, withdraw aliquots of the solution for analysis.
-
Analytical Methods: Analyze the aliquots using appropriate analytical techniques to quantify the remaining fructose and identify any degradation products. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying fructose and its degradation products. A refractive index detector (RID) is often used.[18][19]
-
Gas Chromatography (GC): Often requires derivatization of the fructose. GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace degradation products.[20][21]
-
Enzymatic Assays: These assays are highly specific for fructose and can be used for quantification.[18][20][22]
-
-
Data Analysis: Plot the concentration of fructose over time for each condition to determine the degradation kinetics.
Protocol 2: Analysis of Fructose by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of D-fructose in an aqueous solution.
Materials:
-
HPLC system with a Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., an amino-based column)
-
Mobile phase: Acetonitrile/Water mixture (e.g., 75:25 v/v)
-
D-fructose standard
-
Deionized water
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of D-fructose standards of known concentrations in deionized water.
-
Sample Preparation: Dilute your sample to fall within the concentration range of your standards. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Set up the HPLC system with the carbohydrate analysis column and equilibrate with the mobile phase.
-
Inject the standards and the sample onto the column.
-
Record the chromatograms.
-
-
Quantification:
-
Identify the peak corresponding to fructose based on the retention time of the standard.
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of fructose in your sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway: Fructose Degradation Pathways
Caption: Simplified fructose degradation pathways.
References
- 1. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Mutarotation - Wikipedia [en.wikipedia.org]
- 14. conductscience.com [conductscience.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting beta-D-fructose Assays
Welcome to the technical support center for beta-D-fructose assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring higher reproducibility and accuracy of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to provide direct and actionable guidance.
Issue 1: High Background Absorbance in Blank Wells
Q: My blank wells (containing all reagents except the fructose (B13574) standard/sample) show high absorbance readings. What could be the cause and how can I fix it?
A: High background absorbance can obscure the true signal from your samples and is a common source of poor reproducibility. Here are the likely causes and solutions:
-
Contaminated Reagents: One or more of your reagents may be contaminated with fructose or other interfering substances.
-
Solution: Prepare fresh reagents using high-purity water and previously unopened components. Ensure all glassware and pipette tips are thoroughly clean. It is recommended to filter water before preparing buffers and reagents.[1]
-
-
Reagent Instability: The NAD(P)H reagent, in particular, can degrade over time, leading to increased absorbance.
-
Incorrect Blank Preparation: The blank should account for the absorbance of all components except the analyte.
-
Solution: Ensure your blank contains the same concentrations of buffer, ATP, NAD(P)+, and enzymes as your sample wells. A proper blank for an endpoint assay where the reaction is started by adding the final enzyme should contain everything except that final enzyme.[3]
-
Issue 2: Low or No Signal in Fructose Standards
Q: I am not seeing a significant increase in absorbance after adding my fructose standards. What are the possible reasons for this?
A: A lack of signal suggests a problem with the enzymatic reaction itself. Consider the following:
-
Inactive Enzymes: One or more of the enzymes (Hexokinase, Phosphoglucose Isomerase, or Glucose-6-Phosphate Dehydrogenase) may be inactive.
-
Solution: Use fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[4] Confirm the activity of each enzyme individually if possible, or run a positive control with a known substrate for the entire enzyme cascade (e.g., a glucose standard to check HK and G6P-DH).
-
-
Suboptimal Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the enzymes.
-
Solution: Verify that the assay buffer pH is within the optimal range for the coupled enzyme system, typically between pH 7.6 and 8.5.[5][6] Ensure the incubation temperature is correct and stable, as recommended by the assay protocol (often room temperature or 37°C).[4][7] Confirm that essential cofactors like Mg2+ are present at the correct concentration.[5]
-
-
Expired or Improperly Stored Reagents: Key reagents like ATP or NAD(P)+ may have degraded.
-
Solution: Always check the expiration dates of your kit components and store them according to the manufacturer's instructions.[8] Prepare fresh working solutions from stock for each experiment.
-
Issue 3: Inconsistent or Non-Reproducible Results Between Replicates
Q: My replicate wells for the same sample or standard show high variability. What is causing this poor reproducibility?
A: High variability between replicates is often due to technical errors or inconsistencies in the assay setup.
-
Pipetting Inaccuracies: Small volumes are particularly susceptible to pipetting errors, which can lead to significant differences in reagent or sample concentrations between wells.
-
Inadequate Mixing: Failure to properly mix the contents of the wells after adding each reagent can lead to an incomplete or uneven reaction.
-
Solution: Gently mix the contents of each well after the addition of each reagent, being careful to avoid introducing air bubbles which can interfere with absorbance readings.[3]
-
-
Temperature Fluctuations: Inconsistent temperatures across the microplate or during incubation can affect the rate of the enzymatic reaction.
-
Solution: Ensure the entire plate is at a uniform temperature before starting the reaction and during incubation.[4] Using a plate incubator can help maintain a consistent temperature.
-
Issue 4: Reaction Does Not Go to Completion (Drifting Absorbance)
Q: The absorbance readings in my wells continue to increase over time and do not stabilize, even after the recommended incubation period. Why is this happening?
A: A continuously increasing absorbance suggests a slow, ongoing reaction that has not reached its endpoint.
-
Insufficient Enzyme Concentration: The amount of one of the enzymes may be too low to convert all the substrate within the specified time.
-
Solution: Try increasing the concentration of the rate-limiting enzyme or extending the incubation time.[9] Be aware that excessively long incubation times can lead to evaporation and other issues.
-
-
Presence of Interfering Substances: Some compounds in the sample matrix can inhibit the enzymes, slowing down the reaction rate.
-
Solution: If sample-specific inhibition is suspected, try diluting the sample further. You can also perform a spike-and-recovery experiment by adding a known amount of fructose to your sample to see if the recovery is quantitative.[10]
-
-
Reversible Reaction Equilibrium: Enzymatic reactions are often reversible. A steady state, not a true endpoint, may be reached.[9]
-
Solution: While the coupled nature of this assay is designed to drive the reaction forward, ensure you are taking readings at a consistent, pre-determined time point as specified by the protocol.
-
Data Presentation
Table 1: Common Interfering Substances in Enzymatic Fructose Assays
| Interfering Substance | Concentration to Avoid | Potential Effect on Assay | Recommended Action |
| EDTA | > 0.5 mM | Inhibits Hexokinase (chelates Mg2+) | Use alternative deproteinization methods. |
| Ascorbic Acid | > 0.2% | Can interfere with redox reactions | Sample cleanup may be necessary. |
| SDS | > 0.2% | Denatures enzymes | Avoid use in sample preparation buffers. |
| Sodium Azide | > 0.2% | Inhibits G6P-DH | Use alternative preservatives if needed. |
| High Glucose | > 10-fold excess | Can impair precision of fructose measurement | Consider glucose removal steps if necessary.[10] |
| Mannose | > 5.1 g/L | Can be converted to fructose-6-phosphate (B1210287) | Be aware of high mannose content in samples.[11] |
Data compiled from various troubleshooting guides.[8][10][11]
Table 2: Typical Performance Characteristics of Enzymatic Fructose Assays
| Parameter | Typical Value | Notes |
| Linear Range | 4 - 80 µg per assay | This corresponds to a concentration range that will vary based on sample volume.[10][12] |
| Detection Limit | ~0.7 - 1.4 mg/L | Dependent on the maximum sample volume used in the assay.[10][11] |
| Optimal pH | 7.6 - 8.5 | The coupled reaction has a broad optimal range, but stability of individual enzymes varies.[5][6] |
| Wavelength | 340 nm | For measuring the formation of NAD(P)H. |
| Incubation Time | 10 - 15 minutes per enzymatic step | Ensure reaction completion by monitoring absorbance until stable.[7][13] |
These values are generalized from common assay kits and may vary. Always refer to the specific protocol for your assay.
Experimental Protocols
Generalized Protocol for Enzymatic Determination of this compound
This protocol is based on the common principles of commercially available enzymatic test kits.
1. Principle: The assay is based on a series of coupled enzymatic reactions. First, Hexokinase (HK) phosphorylates D-fructose to fructose-6-phosphate (F-6-P) using ATP. Phosphoglucose Isomerase (PGI) then converts F-6-P to glucose-6-phosphate (G-6-P). Finally, Glucose-6-Phosphate Dehydrogenase (G6P-DH) oxidizes G-6-P, which leads to the stoichiometric reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-fructose in the sample.[2][13]
2. Reagent Preparation:
-
Assay Buffer: Typically a Tris or Triethanolamine buffer, pH ~7.6, containing Mg2+.
-
Solution 1 (ATP/NADP+): A solution containing Adenosine-5'-triphosphate (ATP) and Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+).
-
Solution 2 (HK/G6P-DH): A suspension of Hexokinase and Glucose-6-Phosphate Dehydrogenase enzymes.
-
Solution 3 (PGI): A suspension of Phosphoglucose Isomerase enzyme.
-
Fructose Standard: A stock solution of D-fructose of known concentration.
3. Sample Preparation:
-
Liquid Samples: Dilute the sample with high-purity water to ensure the fructose concentration falls within the linear range of the assay (e.g., 0.05 to 0.8 g/L).[14]
-
Solid Samples: Weigh the sample, extract with water, and dilute to a suitable concentration. Heating up to 60°C can aid extraction.[2]
-
Turbid or Colored Samples: Centrifuge or filter turbid samples.[7] Decolorize highly colored samples with PVPP if necessary.[10]
-
Deproteinization: For samples with high protein content, use a method like perchloric acid precipitation. Avoid Trichloroacetic acid (TCA) as it can inhibit the enzymes.[5]
4. Assay Procedure (Manual Spectrophotometer):
-
Set up blank and sample cuvettes.
-
Pipette Assay Buffer and Solution 1 into all cuvettes.
-
Add distilled water to the blank cuvette and the sample solution to the sample cuvettes.
-
Mix the contents and measure the initial absorbance (A1) at 340 nm after ~3 minutes.
-
Start the first reaction by adding Solution 2 (HK/G6P-DH). This will measure any endogenous glucose in the sample.
-
Mix, incubate for 10-15 minutes at room temperature, and measure the absorbance (A2).
-
Start the second reaction by adding Solution 3 (PGI).
-
Mix, incubate for another 10-15 minutes, and measure the final absorbance (A3).
5. Calculation:
-
Calculate the absorbance difference for fructose: ΔA_fructose = (A3 - A2)_sample - (A3 - A2)_blank.[13]
-
Use the molar extinction coefficient of NADPH (6.3 L mmol⁻¹ cm⁻¹) and the sample volume to calculate the fructose concentration, accounting for any dilution factors.
Mandatory Visualizations
Caption: Enzymatic cascade for the quantification of this compound.
Caption: A logical workflow for troubleshooting common reproducibility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vintessential.com.au [vintessential.com.au]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. equl.cn [equl.cn]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. benchchem.com [benchchem.com]
- 14. aafco.org [aafco.org]
Technical Support Center: Optimizing Mobile Phase for Beta-D-Fructose Separation in HILIC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the separation of beta-D-fructose using Hydrophilic Interaction Liquid Chromatography (HILIC).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting mobile phase composition for this compound separation in HILIC?
A typical mobile phase for HILIC consists of a high percentage of a water-miscible polar organic solvent, usually acetonitrile (B52724) (ACN), and a small amount of an aqueous component.[1] For fructose (B13574) and other carbohydrates, a common starting point is an isocratic mobile phase of 75-85% acetonitrile in water.[2][3] Gradient elution, starting with a high concentration of acetonitrile and decreasing over time, can be employed to enhance separation efficiency.[2][4]
Q2: Why are basic additives like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) (NH4OH) often added to the mobile phase for sugar analysis?
Basic additives are used to raise the pH of the mobile phase.[2] An alkaline environment serves two primary purposes in sugar analysis:
-
Anomer Collapse: Reducing sugars like fructose exist in solution as an equilibrium of α and β anomers.[2] At low pH, the interconversion is slow, which can lead to peak broadening, tailing, or splitting.[2] Elevated pH accelerates the mutarotation, causing the two anomer peaks to collapse into a single, sharper peak, which simplifies quantification and identification.[2][5]
-
Improved Peak Shape: High pH can help maintain good peak shape for acidic sugar molecules.[2]
Q3: What is the impact of column temperature on the separation of fructose?
Increasing the column temperature generally improves the separation in two ways.[2] Firstly, it enhances the mass transfer of the analyte between the mobile phase and the stationary phase, leading to increased column efficiency.[2] Secondly, the higher temperature increases the kinetics of sugar mutarotation, which helps in collapsing the anomers into a single chromatographic peak.[2][6] Temperatures between 35°C and 60°C are often used.[2][6]
Q4: Which type of HILIC column is best suited for fructose and other carbohydrate separations?
Amide-based and amino-bonded stationary phases are most commonly used for carbohydrate analysis in HILILC mode.[1][2][3]
-
Amide Phases (e.g., BEH Amide): These phases are robust and can be used at elevated pH to help collapse sugar anomers without significantly decreasing column lifetime.[2]
-
Amino Phases (e.g., NH2 columns): These are widely used but can be less stable at the high pH required for optimal separation, potentially leading to a shorter column lifetime.[2][5] Polymer-based amino columns can offer improved stability under alkaline conditions compared to their silica-based counterparts.[2][7]
-
Zwitterionic Phases: These are also a viable alternative for HILIC separations of sugars.[2]
Q5: How do I choose a mobile phase additive if I am using Mass Spectrometry (MS) detection?
For MS detection, it is crucial to use volatile mobile phase additives. Ammonium formate (B1220265) and ammonium acetate (B1210297) are common choices that control pH and ionic strength while being compatible with MS.[1] Additives like triethylamine (TEA) can also be used, but may cause ion suppression in some cases.[2] Guanidine hydrochloride has been used to facilitate the formation of specific chloride adducts ([M+Cl]⁻) to improve ionization and achieve cleaner spectra.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue in HILIC. It is important to first confirm you are observing a peak shape issue rather than the co-elution of two different compounds.[8]
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Partial separation of α and β anomers. | Increase the mobile phase pH by adding a basic modifier like 0.1-0.2% TEA or NH4OH to accelerate mutarotation.[2] Also, consider increasing the column temperature to 35-60°C.[2][6] |
| Undesirable secondary interactions with the stationary phase. | If using a silica-based column, interactions with residual silanols can cause tailing. Ensure the mobile phase is sufficiently buffered.[9][10] | |
| Sample solvent mismatch. | The sample should be dissolved in a solvent with a composition as close as possible to the initial mobile phase (i.e., high acetonitrile concentration).[3][11] | |
| Peak Fronting | Column overload. | Reduce the mass of the sample injected onto the column.[10] Dilute the sample and re-inject. |
| Sample solvent is stronger than the mobile phase. | Ensure the injection solvent is not significantly stronger (i.e., has a much higher aqueous content) than the mobile phase.[11][12] | |
| Peak Splitting or Shoulders | Separation of anomers. | This is a primary cause for sugars. Increase the mobile phase pH and/or column temperature to collapse the anomers into a single peak.[2][6] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists after other troubleshooting steps, the column may need to be replaced.[8] | |
| Poor column connection. | Check all fittings and tubing between the injector and the detector to ensure there are no leaks or voids.[8] |
Issue 2: Unstable or Drifting Retention Times
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Insufficient Column Equilibration | HILIC columns, especially amino-based ones, can require long equilibration times. Ensure the column is equilibrated with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting the analysis. | | Changes in Mobile Phase Composition | Due to the high percentage of volatile acetonitrile, the mobile phase composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep solvent bottles capped.[8] | | Column Temperature Fluctuations | Small changes in ambient temperature can affect retention times. Use a column oven to maintain a constant, controlled temperature throughout the run.[2] | | Column Degradation | The stationary phase can degrade over time, especially when using high pH mobile phases with silica-based columns.[2] If retention times consistently decrease, it may be a sign of column aging. Consider replacing the column. |
Experimental Protocols & Data
General Protocol for Mobile Phase Optimization
This protocol provides a systematic approach to developing a robust HILIC method for this compound.
-
Column Selection: Choose a suitable HILIC column, such as an amide or polymer-based amino phase.[2][7]
-
Initial Mobile Phase Screening:
-
Peak Shape Optimization:
-
Retention & Resolution Optimization:
-
To adjust retention time, modify the acetonitrile/water ratio. Increasing the water content will decrease retention, while increasing acetonitrile will increase retention.[3] Test compositions between 75% and 85% ACN.
-
If separating fructose from other sugars (e.g., glucose), a gradient may be necessary. A shallow gradient from high to low organic content can improve resolution between closely eluting peaks.[2]
-
-
Final Optimization:
Example Mobile Phase Conditions from Literature
The following table summarizes example conditions used for the HILIC separation of sugars, including fructose.
| Stationary Phase | Mobile Phase Composition | Flow Rate | Temp. | Additive | Reference |
| XBridge BEH Amide (5 µm) | 75% ACN / 25% Water (Isocratic) | 1.4 mL/min | 35°C | 0.1% TEA | [2] |
| ACQUITY UPLC BEH Amide (1.7 µm) | Gradient: 75% to 45% ACN over 10 min | 0.13 mL/min | 35°C | 0.2% TEA | [2] |
| Waters BEH Amide | Gradient: 0.1% to 60% Aqueous over 10 min | 170 µL/min | N/A | 0.1% NH4OH | [4][13] |
| Polymer-based Amino (Shodex VG-50 4D) | 80% ACN / 20% Water (Isocratic) | 0.4 mL/min | 40°C | None | [7] |
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hilic and sugars - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. researchgate.net [researchgate.net]
improving the efficiency of enzymatic conversion to beta-D-fructose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of D-glucose to beta-D-fructose using glucose isomerase (also known as xylose isomerase).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the enzymatic conversion of glucose to fructose (B13574)?
A1: The conversion is a reversible isomerization reaction catalyzed by the enzyme glucose isomerase (EC 5.3.1.5). This enzyme facilitates the structural rearrangement of D-glucose, an aldose sugar, into this compound, a ketose sugar.[1][2] The reaction typically reaches an equilibrium with a mixture of approximately 50-55% fructose under standard conditions.[3]
Q2: Why is enzyme immobilization a preferred strategy for this conversion?
A2: Immobilizing glucose isomerase offers several advantages over using the free enzyme in solution. Immobilization enhances enzyme stability, particularly thermal stability, allows for easy recovery and reuse of the enzyme for multiple cycles, and reduces operational costs, making the process more economical for industrial applications.[1][4][5] Common immobilization techniques include adsorption onto carriers like DEAE-cellulose or entrapment of whole cells that produce the enzyme.[5]
Q3: What are the critical cofactors for glucose isomerase activity?
A3: Glucose isomerase activity is highly dependent on the presence of specific divalent metal ions. Magnesium ions (Mg²⁺) are often essential for the enzyme's action, while cobalt ions (Co²⁺) can enhance the reaction rate and improve the enzyme's thermal stability.[6][7]
Q4: Can the fructose yield exceed the typical 50-55% equilibrium?
A4: While the standard equilibrium favors a near-equal mixture of glucose and fructose, certain strategies can shift this equilibrium to favor higher fructose production. These include operating at higher temperatures, which can favor fructose formation, though this must be balanced with enzyme stability.[3] Additionally, the use of organogermanium compounds that selectively bind to fructose can reportedly increase the conversion ratio significantly.[3]
Troubleshooting Guide
Problem 1: Low Fructose Yield (<40%)
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal pH for most glucose isomerases is between 7.0 and 8.5.[6][7] Adjust the buffer pH accordingly. |
| Incorrect Temperature | Confirm the reaction temperature is optimal for your specific glucose isomerase. Thermostable enzymes can operate at temperatures from 70°C to over 90°C.[6][8] Operating at a suboptimal temperature will decrease the reaction rate. |
| Insufficient Cofactors | Ensure the presence of required cofactors in your reaction mixture. Typically, MgSO₄ and CoCl₂ are added to the reaction buffer.[9][10] Refer to the enzyme's datasheet for optimal concentrations. |
| Enzyme Inhibition | Test for the presence of inhibiting substances. Divalent cations such as Ca²⁺, Cu²⁺, and Zn²⁺ can inhibit enzyme activity.[11] Also, sugar alcohols like xylitol (B92547) and sorbitol can act as inhibitors. If present, remove these substances from your substrate solution. |
| Low Enzyme Concentration or Activity | The enzyme may have lost activity due to improper storage or handling. Perform an enzyme activity assay to confirm its viability before starting the conversion.[12] Consider increasing the enzyme concentration if activity is confirmed to be low. |
| High Glucose Concentration | At very high concentrations, glucose can inhibit the activity of some glucose isomerases.[6] If you are using a high substrate concentration, try diluting it. |
Problem 2: Rapid Loss of Enzyme Activity in Continuous or Repeated Batch Reactions
| Possible Cause | Troubleshooting Step |
| Thermal Denaturation | If operating at high temperatures, the enzyme may be denaturing over time. Consider using a more thermostable glucose isomerase or slightly lowering the operating temperature. Immobilization can significantly improve thermal stability.[8][13] |
| pH Instability | The pH of the reaction may be shifting over time. Monitor the pH throughout the reaction and adjust as necessary. An unstable pH can lead to enzyme denaturation. |
| Fouling of Immobilized Enzyme | If using an immobilized enzyme, the support matrix may be fouling with impurities from the substrate feed. Pre-treat the glucose solution (e.g., with activated carbon) to remove impurities before it enters the reactor. |
| Mechanical Stress | In packed bed reactors, the immobilized enzyme particles can be subjected to mechanical stress, leading to breakdown and loss of activity. Optimize the flow rate to minimize pressure drop across the reactor. |
Data Presentation
Table 1: Comparison of Optimal Conditions for Glucose Isomerase from Various Microbial Sources
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Required Cofactors | Reference |
| Streptomyces sp. CH7 | 7.0 | 85 | Mg²⁺, Co²⁺ | [7] |
| Caldicoprobacter algeriensis | 7.0 | 90 | Not specified | [8] |
| Thermobifida fusca WSH03-11 | 10.0 | 80 | Not specified | [6] |
| Actinoplanes missouriensis | 7.8 (Immobilized) | 72 (Immobilized) | Mg²⁺, Co²⁺ | [13] |
| Bacillus coagulans | Not specified | Not specified | Mg²⁺ or Mn²⁺ | [6] |
Table 2: Kinetic Parameters of Selected Glucose Isomerases
| Enzyme Source | Substrate | Km (mM) | Vmax (µM/min/mg) | Reference |
| Streptomyces sp. CH7 | D-glucose | 258.96 | 32.42 | [7] |
| Thermobifida fusca WSH03-11 | D-glucose | 197 | 1688 min⁻¹ (kcat) | [6] |
Experimental Protocols
Protocol 1: Standard Glucose Isomerase Activity Assay
This protocol is a general method for determining the activity of glucose isomerase.
-
Prepare Reaction Buffer: Prepare a 150 mM sodium phosphate (B84403) buffer and adjust the pH to 7.0.
-
Prepare Substrate Solution: Dissolve D-glucose in the reaction buffer to a final concentration of 0.5 M.
-
Prepare Cofactor Solution: Add MgSO₄ to a final concentration of 5 mM and CoCl₂ to a final concentration of 0.1 mM to the substrate solution.[7]
-
Enzyme Preparation: Prepare a solution of your glucose isomerase in the reaction buffer. The concentration will depend on the specific activity of your enzyme preparation.
-
Initiate Reaction: In a temperature-controlled water bath set to the optimal temperature for your enzyme (e.g., 85°C), combine the substrate/cofactor solution with the enzyme solution to start the reaction. A typical reaction volume is 2 mL.[7]
-
Incubation: Incubate the reaction mixture for a defined period, for example, 20 minutes.[7]
-
Stop Reaction: Terminate the reaction by adding a small volume of strong acid, such as perchloric acid, to denature the enzyme.
-
Quantify Fructose: Determine the amount of fructose produced using a suitable method, such as the cysteine-carbazole method or HPLC.[7][14]
-
Calculate Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of fructose per minute under the specified assay conditions.[7]
Protocol 2: Immobilization of Glucose Isomerase on an Anion Exchange Resin
This protocol describes a general procedure for immobilizing glucose isomerase by adsorption.
-
Select Carrier: Choose a suitable strongly basic anion exchange resin, such as Amberlite IRA-904.[4]
-
Prepare Carrier: Wash the resin extensively with deionized water to remove any preservatives or impurities.
-
Equilibrate Carrier: Equilibrate the resin with a suitable buffer at the desired pH for immobilization (e.g., pH 7.8).
-
Prepare Enzyme Solution: Prepare a solution of glucose isomerase in the same equilibration buffer.
-
Immobilization: Add the enzyme solution to the equilibrated resin. Gently agitate the mixture for a specified period (e.g., several hours) at a controlled temperature (e.g., 4-6°C) to allow for adsorption of the enzyme onto the carrier.
-
Wash: After the incubation period, separate the immobilized enzyme from the solution. Wash the immobilized enzyme with the equilibration buffer to remove any unbound enzyme.
-
Store: Store the immobilized glucose isomerase in a suitable buffer, typically at 4°C, until use.
Protocol 3: Analysis of Glucose and Fructose by HPLC
This protocol outlines a method for quantifying glucose and fructose in reaction samples.
-
Sample Preparation: Dilute the reaction samples with the mobile phase to a concentration range suitable for the detector.
-
HPLC System: Use an HPLC system equipped with a carbohydrate analysis column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and deionized water (e.g., 80:20 v/v).[14][15]
-
Detection: Detection can be performed using a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 195 nm).[14][15][16]
-
Operating Conditions:
-
Quantification: Create a standard curve using known concentrations of pure glucose and fructose. Compare the peak areas of the samples to the standard curve to determine the concentrations of glucose and fructose.
Visualizations
Caption: Experimental workflow for the enzymatic conversion of glucose to fructose.
Caption: Troubleshooting decision tree for diagnosing low fructose yield.
References
- 1. Molecular and industrial aspects of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. abcam.cn [abcam.cn]
- 4. Immobilization of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobilisation of GI.pdf [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of the glucose isomerase from Caldicoprobacter algeriensis on Sepabeads EC-HA and its efficient application in continuous High Fructose Syrup production using packed bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scispace.com [scispace.com]
- 11. Bioconversion of Lactose into Glucose–Galactose Syrup by Two-Stage Enzymatic Hydrolysis [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection | Rahman | Modern Applied Science | CCSE [ccsenet.org]
reducing background noise in electrochemical detection of beta-D-fructose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the electrochemical detection of beta-D-fructose.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my electrochemical measurements of this compound?
Background noise in electrochemical detection can originate from several sources, broadly categorized as environmental, electrochemical system-related, and sample-specific issues.
-
Environmental Noise: This includes electromagnetic interference (EMI) from nearby electronic equipment, power lines, and radio frequencies. Mechanical vibrations from laboratory equipment or the building itself can also introduce noise into your measurements.
-
Electrochemical System Noise: Issues within your experimental setup are a frequent cause of noise. These can include a faulty or high-impedance reference electrode, poor electrical connections, the presence of air bubbles on an electrode surface, and inadequate shielding of cables.
-
Solvent and Electrolyte Noise: Impurities within the supporting electrolyte or solvent can be electroactive, leading to a high background current. The purity of the water and all reagents is crucial. Dissolved oxygen is a common interferent, particularly in reductive measurements.
-
Working Electrode Noise: Contamination, surface irregularities, or the fouling of the working electrode can result in unstable and noisy signals.
-
Instrumental Noise: This is inherent to the electronic components of the potentiostat, such as thermal noise (Johnson noise).
Q2: My signal is very noisy and unstable. What is the first thing I should check?
An unstable and noisy signal often points to a problem with the reference electrode. The reference electrode is critical for maintaining a stable potential. Common issues include:
-
Clogged Frit: The porous frit or junction of the reference electrode can become blocked by sample components or precipitation of the filling solution, leading to a high-impedance connection.
-
Air Bubbles: An air bubble trapped at the frit can disrupt the ionic pathway between the internal filling solution and the bulk sample solution, causing high impedance and noise.
-
Depleted Filling Solution: The concentration of the internal filling solution (e.g., KCl in an Ag/AgCl electrode) can change over time through leakage or evaporation, leading to a drift in the reference potential.
Q3: I suspect other substances in my sample are interfering with my fructose (B13574) measurement. What are common interferents and how can I mitigate their effects?
Common interfering species in biological or food samples include ascorbic acid (Vitamin C), uric acid, and other sugars like glucose. These molecules can be electroactive at similar potentials to fructose, leading to an artificially high signal.
Here are some strategies to mitigate interference:
-
Electrode Modification: Applying a permselective membrane, such as Nafion, to the working electrode surface can help to repel negatively charged interferents like ascorbic and uric acid.
-
Potential Optimization: Carefully selecting the working potential can help to discriminate between the oxidation of fructose and interfering species.
-
Enzymatic Selectivity: While this guide focuses on non-enzymatic detection, using fructose-specific enzymes like fructose dehydrogenase can significantly improve selectivity.
-
Sample Pre-treatment: In some cases, sample preparation steps to remove known interferents may be necessary.
Q4: How can I improve the signal-to-noise ratio in my voltammetric measurements (e.g., DPV, SWV)?
For techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), optimizing the waveform parameters is key to enhancing the signal-to-noise ratio:
-
Pulse Amplitude/Height: Increasing the pulse amplitude can increase the faradaic current of fructose oxidation relative to the background charging current. However, excessively high amplitudes can lead to peak broadening.
-
Pulse Width/Period: Longer pulse widths can allow for more complete decay of the charging current before the faradaic current is sampled, thus improving the signal-to-noise ratio.
-
Scan Rate: A slower effective scan rate generally results in lower background currents.
Troubleshooting Guides
Problem: High Background Current
| Possible Cause | Troubleshooting Steps |
| Contaminated Supporting Electrolyte or Glassware | 1. Prepare fresh supporting electrolyte using high-purity water and reagents.2. Thoroughly clean all glassware, including the electrochemical cell, with appropriate cleaning solutions. |
| Dissolved Oxygen | 1. Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the measurement.2. Maintain a gentle stream of the inert gas over the solution during the experiment. |
| Dirty Working Electrode | 1. Follow a rigorous cleaning protocol for your specific electrode material (see Experimental Protocols section). |
Problem: Poor Peak Shape or Resolution in Voltammetry
| Possible Cause | Troubleshooting Steps |
| High Scan Rate | 1. Reduce the scan rate. This often decreases the charging current relative to the faradaic current, improving peak definition. |
| High Solution Resistance (IR Drop) | 1. Ensure an adequate concentration of the supporting electrolyte (typically 0.1 M) to enhance solution conductivity.2. Minimize the distance between the working and reference electrodes. |
| Fouled Electrode Surface | 1. Polish the working electrode to regenerate a clean, active surface. For gold electrodes, electrochemical cleaning can be effective. |
Data Presentation
Table 1: Interference Effects of Common Species on Non-Enzymatic Fructose Detection
| Interfering Species | Fructose:Interferent Ratio | Approximate Signal Interference (%) | Electrode Material | Reference |
| Ascorbic Acid | 1:1 | ~8% | Osmium-Polymer Modified Carbon Nanotube Paste | [1] |
| Uric Acid | 10:1 | Negligible | Copper/Nickel Metal-Organic Framework | [2] |
| Glucose | 1:1 | Varies significantly with electrode material and potential | - | [3] |
| Sodium Chloride | 10:1 | Negligible | Copper/Nickel Metal-Organic Framework | [2] |
Note: Interference levels are highly dependent on the specific electrode material, applied potential, and pH of the supporting electrolyte.
Table 2: Optimization of Differential Pulse Voltammetry (DPV) Parameters for Fructose Detection
| Parameter | Typical Range | Effect on Signal | Recommendation for Fructose |
| Pulse Amplitude (Height) | 25 - 100 mV | Higher amplitude increases peak current but can also increase background and peak width. | Start with 50 mV and optimize for the best signal-to-noise ratio. |
| Pulse Width | 10 - 100 ms (B15284909) | Longer pulse width reduces charging current, improving signal-to-noise. | A pulse width of 50-70 ms is a good starting point. |
| Potential Increment (Step) | 2 - 10 mV | Smaller steps improve peak resolution but increase scan time. | A step of 4-6 mV is generally a good compromise. |
| Scan Rate | 10 - 100 mV/s | Slower rates reduce background current but increase experiment time. | Start with 20-50 mV/s. |
Experimental Protocols
Protocol 1: Electrochemical Cleaning of a Gold Working Electrode
This protocol is effective for regenerating the surface of a gold electrode.
-
Initial Rinse: Thoroughly rinse the electrode with deionized water.
-
Basic Clean: Immerse the electrode in a 5% solution of hot oxalic acid and gently agitate with a soft nylon brush.[4]
-
Rinse: Rinse the electrode thoroughly with deionized water.
-
Electrochemical Cycling in Acid: Place the gold electrode in a 0.5 M H₂SO₄ solution. Cycle the potential between the onset of gold oxidation (around +0.8 V vs. Ag/AgCl) and the reduction of the gold oxide (around +0.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s for 20-30 cycles, or until a stable cyclic voltammogram is obtained.[5]
-
Final Rinse: Rinse the electrode extensively with deionized water and dry it with a stream of nitrogen.
Protocol 2: Application of a Nafion Permselective Membrane
This protocol provides a general guideline for modifying an electrode with a Nafion film to reduce interference from anionic species.
-
Electrode Cleaning: Clean the working electrode surface meticulously using the appropriate standard procedure for the electrode material.
-
Nafion Solution Preparation: If using a concentrated stock, dilute the Nafion solution (e.g., 5 wt.%) to the desired concentration (e.g., 0.5-1.0 wt.%) using ethanol (B145695) or a mixture of ethanol and water.
-
Nafion Application: Using a micropipette, carefully apply a small, precise volume (e.g., 2-5 µL) of the diluted Nafion solution onto the active surface of the electrode. Ensure the entire surface is evenly coated.
-
Drying/Curing: Allow the solvent to evaporate at room temperature in a dust-free environment, or gently heat the electrode (e.g., at 50-70°C) for 10-15 minutes to form a uniform film.
-
Conditioning: Before use, condition the Nafion-coated electrode by immersing it in the supporting electrolyte (e.g., PBS) for at least 30 minutes to ensure the membrane is fully hydrated.[6][7]
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing and resolving noisy electrochemical signals.
References
- 1. Osmium-Polymer Modified Carbon Nanotube Paste Electrode for Detection of Sucrose and Fructose [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Detection of Glucose and Fructose in Synthetic Musts by Multivariate Analysis of Silica-Based Amperometric Sensor Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btxonline.com [btxonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of interference on the performance of glucose enzyme electrodes using Nafion coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rapid beta-D-Fructose Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the rapid analysis of beta-D-fructose.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Enzymatic Assays (Spectrophotometric)
Question: Why are my absorbance readings too low or showing no change?
Answer:
-
Suboptimal Reagent Concentration or Inactivity: Ensure all kit components are properly thawed, reconstituted, and mixed before use.[1] Use fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[2] To confirm enzyme activity, run a positive control with a known D-fructose standard.[2]
-
Incorrect Wavelength: Verify that the spectrophotometer is set to the correct wavelength as specified in the assay protocol (typically 340 nm for NADH-based assays).[1]
-
Low Analyte Concentration: The amount of fructose (B13574) in your sample may be below the detection limit of the assay.[3] The total amount of fructose and glucose in the cuvette should typically be between 2 and 80 µg.[4] You may need to concentrate your sample or use a larger sample volume in the assay, adjusting the buffer volume accordingly to maintain the final reaction volume.[3][5]
-
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[2] Ensure the assay buffer is at the optimal pH and the reaction is incubated at the specified temperature (e.g., room temperature or 37°C).[1][2]
Question: Why does the absorbance reading keep increasing after the reaction should be complete?
Answer: This may be due to interfering substances or enzymes present in the sample.[4][5] These interferences may be removable during sample preparation, such as deproteinization using a 10 kDa spin filter or perchloric acid (PCA) precipitation.[1] If a constant increase is observed, you can often extrapolate the absorbance back to the time of enzyme addition to get a corrected value.[5]
Question: My results for fructose are inaccurate in samples with high glucose concentrations. How can I fix this?
Answer: High ratios of glucose to fructose (e.g., >10:1) can impair the precision of the fructose determination.[5] To address this, you can pretreat the sample to remove glucose. One method involves using glucose oxidase and catalase to convert glucose to gluconic acid, followed by heat inactivation of these enzymes before proceeding with the fructose assay.[4][6]
High-Performance Liquid Chromatography (HPLC)
Question: Why is there poor peak separation (co-elution) between fructose and glucose?
Answer:
-
Suboptimal Mobile Phase: The ratio of acetonitrile (B52724) to water is critical for separation on amine-based columns. For fructose and glucose, a common mobile phase is 75:25 acetonitrile:water.[7] Adjusting this ratio (e.g., to 85% acetonitrile) can improve resolution.[8]
-
Column Temperature: Temperature affects sugar mutarotation and separation. Operating at an elevated temperature can help collapse the alpha and beta anomers of reducing sugars into a single peak, improving peak shape.[9]
-
Flow Rate: An inappropriate flow rate can lead to peak broadening and poor resolution. A typical flow rate is around 1.0 mL/min.[7]
-
Column Degradation: Amine-based columns can degrade over time, especially with aqueous mobile phases, leading to a loss of resolution.[8] If you observe extremely wide peaks and tailing, your column may have a void at the head and may need to be replaced.[8]
Question: Why are my peaks tailing or split into two?
Answer:
-
Peak Tailing: This can be a sign of column degradation or excessive extra-column volume (e.g., tubing is too long or fittings are poorly assembled).[8]
-
Split Peaks: For reducing sugars like glucose, slow interconversion between the α and β anomers (mutarotation) can cause split peaks.[9] Increasing the column temperature or using a high pH mobile phase can accelerate this interconversion, resulting in a single, sharp peak.[9]
Question: The signal from my Refractive Index (RI) detector is noisy or drifting.
Answer: RI detectors are highly sensitive to temperature and pressure fluctuations. Ensure the detector has had adequate time to warm up and stabilize. A stable column temperature is also crucial for a stable RI baseline. The mobile phase must be thoroughly degassed to prevent bubble formation in the detector cell.
Electrochemical Biosensors
Question: Why is my biosensor showing low sensitivity or no response?
Answer:
-
Improper Enzyme Immobilization: The enzyme (e.g., fructose dehydrogenase) may not be effectively immobilized on the electrode surface, or its activity may have been compromised during the process.
-
Electrode Fouling: The electrode surface can become passivated or fouled by components in the sample matrix, blocking the electrochemical reaction.[10] This is a common issue that can be mitigated by appropriate sample preparation or by using electrode materials that resist fouling.
-
Suboptimal pH: The electrochemical detection of fructose is often performed in alkaline media (e.g., pH 12) to achieve higher sensitivity.[10] Ensure your buffer system maintains the optimal pH for the reaction.
Question: The sensor response is not stable or reproducible.
Answer:
-
Enzyme Instability: The immobilized enzyme may be losing activity over time. Check the storage conditions and operational stability of the biosensor. Some biosensors can retain significant activity for extended periods (e.g., 90% activity over 90 days).[11]
-
Interference from Sample Matrix: Other electroactive species in the sample can interfere with the measurement. Sample cleanup or the use of selective membranes may be necessary.
-
Operator Interference: To ensure reproducibility, the detection system should be robust and minimize operator-dependent variables as much as possible.[12]
II. Frequently Asked Questions (FAQs)
Question: What is the basic principle of the enzymatic UV method for fructose analysis?
Answer: This is a coupled enzyme assay. Fructose is first phosphorylated by the enzyme hexokinase (HK) to fructose-6-phosphate. This is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces an equimolar amount of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the initial fructose concentration.[4][6]
Question: What are the main advantages of using an electrochemical biosensor for fructose analysis?
Answer: Electrochemical biosensors can offer high sensitivity, a wide linear range, and rapid analysis times.[11][13] They can be designed as portable, low-cost devices suitable for on-site analysis. Mediator-free biosensors, in particular, enhance selectivity and reduce costs.[13]
Question: When should I choose HPLC over an enzymatic assay?
Answer: HPLC is advantageous when you need to simultaneously quantify multiple sugars (e.g., fructose, glucose, and sucrose) in a single run.[7][14] While enzymatic kits can also measure these sugars, it requires sequential reactions.[4] HPLC is also the preferred method for complex matrices where the specificity of an enzymatic assay might be compromised by interfering substances. However, enzymatic assays are often faster and simpler for quantifying only fructose.[4]
Question: What is the purpose of derivatization in GC/MS analysis of fructose?
Answer: Derivatization is used to convert non-volatile sugars like fructose into volatile compounds suitable for gas chromatography. A common method is to create methyloxime peracetate derivatives.[15] This process also allows for the creation of unique fragments during mass spectrometry analysis, which aids in the specific and sensitive quantification of fructose, even in the presence of high concentrations of glucose.[15]
Question: Can I use a Refractive Index (RI) detector for HPLC analysis of fructose?
Answer: Yes, an RI detector is a common and cost-effective choice for sugar analysis.[16][17] However, it is a universal, non-specific detector and is not compatible with gradient elution, which limits its use to isocratic separations. It is also less sensitive compared to other detectors like Pulsed Amperometric Detection (PAD).[16]
III. Quantitative Data Summary
The following tables summarize key performance metrics for various rapid this compound analysis methods.
Table 1: Spectrophotometric & Enzymatic Methods
| Method | Linear Range | Detection Limit (LOD) | Analysis Time | Reference |
| Enzymatic UV Assay | 2 - 80 µg per assay | 1.38 mg/L | ~15-20 min | [4] |
| 2-Thiobarbituric Acid | 0.05 - 2.3 mM | 13 µM | Not Specified | [14][18] |
| Modified Kulka Micromethod | 0 - 250 nmol | Not Specified | Not Specified | [19] |
Table 2: Chromatographic & Other Methods
| Method | Linear Range | Detection Limit (LOD) | Key Feature | Reference |
| HPLC-RI | 0.2 - 25.5 g/L (for FOS) | <0.06 g/L | Simultaneous sugar analysis | [20] |
| GC/MS (Clinical Samples) | Not Specified | Lower than enzymatic methods | High sensitivity and specificity | [15] |
| Fluorescent Sensor | 100 - 1000 µmol/L | 32 µmol/L | High selectivity over glucose | [21] |
| FDH-based Biosensor | 0.05 - 5 mM | 0.3 µM | High sensitivity and stability | [11] |
IV. Experimental Protocols
Protocol 1: Enzymatic UV Determination of D-Fructose
This protocol is a generalized procedure based on commercially available kits.[4][6]
1. Sample Preparation: a. Liquid Samples: Dilute the sample with deionized water to achieve a fructose concentration between approximately 20 and 800 mg/L.[4] Strongly colored samples should be decolorized with a clarifying agent. b. Solid Samples: Accurately weigh the sample, extract with deionized water (heating up to 60°C can aid extraction), and dilute to the appropriate concentration.[6] c. Deproteinization (if necessary): For samples high in protein, use perchloric acid precipitation or a 10 kDa spin filter.[1]
2. Assay Procedure (Endpoint Analysis): a. Pipette the following into separate cuvettes for Blank and Sample:
- Assay Buffer
- Deionized Water
- NAD+ Solution
- ATP Solution
- Sample Solution (add to Sample cuvette only) b. Mix and incubate for ~5 minutes at room temperature. Read the initial absorbance (A1) for both cuvettes at 340 nm. c. Start the first reaction by adding the Hexokinase/G6P-DH enzyme suspension to both cuvettes. d. Mix and wait for the reaction to complete (~10-15 minutes). Read the second absorbance (A2). The difference (A2-A1) corresponds to the D-glucose content. e. Start the second reaction by adding the Phosphoglucose Isomerase (PGI) enzyme suspension. f. Mix and wait for the reaction to complete (~10-15 minutes). Read the final absorbance (A3).
3. Calculation: a. Calculate the absorbance difference for D-fructose: ΔA_Fructose = (A3 - A2)_Sample - (A3 - A2)_Blank. b. Calculate the fructose concentration using the molar extinction coefficient of NADH (6.3 L mmol⁻¹ cm⁻¹) and the appropriate dilution factors.
Protocol 2: HPLC-RI Analysis of D-Fructose
This protocol is a typical method for the simultaneous analysis of fructose, glucose, and sucrose (B13894).[7]
1. System Configuration:
-
HPLC System: Isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: Amine-based carbohydrate analysis column (e.g., ZORBAX NH2, 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile and deionized water (75:25 v/v).[7] Filter and degas thoroughly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23-35°C.[7]
-
Detector Temperature: 35°C.[7]
-
Injection Volume: 20 µL.[7]
2. Standard Preparation: a. Prepare individual stock solutions of high-purity D-fructose, D-glucose, and sucrose in the mobile phase. b. Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range of the samples.
3. Sample Preparation: a. Dilute liquid samples with the mobile phase. b. Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.
4. Analysis: a. Equilibrate the entire system with the mobile phase until a stable baseline is achieved on the RI detector. This may take an hour or more. b. Inject the standard solutions in order of increasing concentration to generate a calibration curve. c. Inject the prepared samples. d. After each analysis run, it is good practice to wash the column with a suitable solvent like isopropanol.[7]
5. Quantification: a. Identify the peaks in the sample chromatograms by comparing their retention times to the standards. The typical elution order is fructose, followed by glucose, and then sucrose.[9] b. Quantify the concentration of each sugar by plotting a calibration curve of peak area versus concentration for the standards and applying the resulting regression equation to the sample peak areas.
V. Visualized Workflows and Concepts
Caption: High-level classification of common fructose analysis techniques.
Caption: Step-by-step workflow for a typical coupled enzymatic UV assay.
Caption: General procedure for quantifying fructose using HPLC with RI detection.
Caption: Conceptual diagram of direct electron transfer in a fructose biosensor.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. aafco.org [aafco.org]
- 4. nzytech.com [nzytech.com]
- 5. ygeia.cl [ygeia.cl]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. analysis of glucose and fructose using RI detector - Chromatography Forum [chromforum.org]
- 9. lcms.cz [lcms.cz]
- 10. Simultaneous Detection of Glucose and Fructose in Synthetic Musts by Multivariate Analysis of Silica-Based Amperometric Sensor Signals | MDPI [mdpi.com]
- 11. Highly Sensitive Membraneless Fructose Biosensor Based on Fructose Dehydrogenase Immobilized onto Aryl Thiol Modified Highly Porous Gold Electrode: Characterization and Application in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. A New Spectrophometric Method For The Analysis Of Fructose, Glucose And Sucrose, Using 2-Thiobarbituric Acid And Zero-Valent Iron Powder (ZVIP) | Assaker | Journal of Food Research | CCSE [ccsenet.org]
- 19. researchgate.net [researchgate.net]
- 20. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Beta-D-Fructose Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of beta-D-fructose is critical in various applications, from pharmaceutical formulations to food and beverage quality control. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of prevalent HPLC methodologies for this compound analysis, supported by experimental data. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview for method selection and validation.
Comparison of Analytical Methods
The selection of an analytical method for this compound determination hinges on factors such as sensitivity, selectivity, sample matrix complexity, and throughput requirements. While HPLC remains a widely adopted technique, other methods offer distinct advantages in specific contexts.
| Parameter | HPLC with Refractive Index Detection (HPLC-RI) | HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Terahertz Time-Domain Spectroscopy (THz-TDS) |
| Principle | Differential refraction of light between the mobile phase and the sample eluting from the column. | Nebulization of the column effluent, evaporation of the mobile phase, and measurement of light scattered by analyte particles.[1] | Anion-exchange separation of carbohydrates at high pH followed by electrochemical detection. | Measurement of the absorption of terahertz radiation by the sample, which is related to intermolecular vibrations. |
| Selectivity | Moderate; susceptible to interference from compounds with similar refractive indices. | Good; universal detector for non-volatile analytes.[1] | High; excellent for separating closely related carbohydrates and isomers.[2] | Moderate to Good; can distinguish between different sugars based on their unique spectral fingerprints.[3] |
| Sensitivity | Lower sensitivity.[1] | Higher sensitivity than RI detection.[1] | Very high sensitivity, capable of detecting sub-picomole levels.[4] | Generally lower sensitivity for solutions; can be enhanced with techniques like frequency-selective surfaces.[5] |
| Gradient Elution | Not compatible.[1] | Compatible.[1] | Compatible. | Not applicable. |
| Robustness | High; well-established and simple method.[1] | Moderate; response can be non-linear.[1] | High; provides reproducible results. | Emerging technique; robustness is still under evaluation for routine analysis. |
| Sample Preparation | Simple filtration is often sufficient. | Simple filtration is often sufficient. | Can be more complex, may require removal of interfering ions. | Minimal for solid samples; solutions may require concentration. |
| Analysis Time | Typically 15-30 minutes. | Typically 15-30 minutes. | Can be longer due to complex gradient profiles. | Rapid, often taking only a few minutes per sample. |
| Cost | Lower instrument cost. | Moderate instrument cost. | Higher instrument cost. | High instrument cost. |
HPLC Method Validation: A Workflow Overview
The validation of an HPLC method ensures that it is suitable for its intended purpose, providing reliable and reproducible results. The International Council for Harmonisation (ICH) Q2(R1) guidelines outline the key parameters that must be assessed.[1][6]
Caption: A flowchart illustrating the key stages of HPLC method development and validation for this compound analysis.
Comparative Performance of Validated HPLC Methods
The following table summarizes the validation parameters for different HPLC methods used for the analysis of this compound and other sugars.
| Validation Parameter | HPLC-RI (Amino Column) | HPLC-ELSD (Amino Column) | Ion-Exchange Chromatography (Pb2+ Column) |
| Linearity (r²) | ≥ 0.99[7] | 0.9967 - 0.9989[8] | > 0.997[9] |
| Accuracy (% Recovery) | 98.80 - 106.27%[7] | Not explicitly stated, but results were "satisfactory"[8] | Not explicitly stated, but method showed "very good reproducibility"[9] |
| Precision (%RSD) | Intra-day: < 2.0%, Inter-day: < 2.0%[6] | Not explicitly stated | Repeatability: < 5%[9] |
| LOD (mg/mL) | Not explicitly stated | 0.07 - 0.27 µg/mL[8] | 0.01 - 0.17 mg/mL[9] |
| LOQ (mg/mL) | Not explicitly stated | 0.22 - 0.91 µg/mL[8] | 0.03 - 0.56 mg/mL[9] |
Experimental Protocols
HPLC-RI Method for Fructose (B13574) Analysis
-
Instrumentation: HPLC system equipped with a refractive index detector and an amino-based column (e.g., Zorbax NH2, 150 x 4.6 mm, 5µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 83:17 v/v or 75:25 v/v).[6][7]
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: 33 °C.[7]
-
Detector Temperature: 33 °C.[7]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.
-
Validation Procedures:
-
Linearity: Prepare a series of standard solutions of fructose at different concentrations (e.g., 50-1000 ppm) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).[7]
-
Accuracy: Perform recovery studies by spiking a known amount of fructose standard into a sample matrix at three different concentration levels. Calculate the percentage recovery.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a fructose standard solution multiple times (e.g., n=6) on the same day and calculate the relative standard deviation (%RSD).[6]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment and calculate the %RSD.[6]
-
-
Specificity: Inject the sample matrix without fructose to ensure no interfering peaks at the retention time of fructose.
-
LOD and LOQ: Determine the lowest concentration of fructose that can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
HPAEC-PAD Method for Fructose Analysis
-
Instrumentation: A high-performance anion-exchange chromatography system with a pulsed amperometric detector and a suitable column (e.g., CarboPac PA10).[10]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. The exact gradient program will depend on the specific separation requirements.[11]
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.[11]
-
Column Temperature: Ambient or slightly elevated.
-
Sample Preparation: Dilute the sample in deionized water and filter through a 0.22 µm filter.
-
Validation Procedures: Follow the same principles as outlined for the HPLC-RI method, adapting the concentration ranges and acceptance criteria as necessary for the higher sensitivity of the HPAEC-PAD technique.
Logical Comparison of Analytical Techniques
Caption: A diagram comparing key performance characteristics of different analytical methods for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Fates of beta-D-fructose and D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of beta-D-fructose and D-glucose. Understanding the distinct metabolic pathways, enzymatic handling, and signaling cascades initiated by these two monosaccharides is critical for research into metabolic diseases, the development of novel therapeutics, and advancements in nutritional science. This document summarizes key quantitative data from tracer-based metabolomics studies, details relevant experimental protocols, and visualizes the divergent metabolic pathways.
Key Metabolic Differences at a Glance
While both D-glucose and this compound are hexose (B10828440) monosaccharides, their metabolism differs significantly, leading to distinct physiological consequences. Glucose serves as the primary and ubiquitously utilized energy source for most cells in the body, and its metabolism is under tight hormonal and allosteric regulation.[1] In contrast, this compound is predominantly metabolized in the liver, bypassing the primary rate-limiting step of glycolysis, which has significant implications for lipogenesis and overall metabolic homeostasis.[1][2]
Quantitative Comparison of Metabolic Fates
The use of stable isotope tracers, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), allows for the precise quantification and comparison of the metabolic fates of fructose (B13574) and glucose. The following tables summarize key quantitative findings from such studies.
| Parameter | D-Glucose | This compound | Reference |
| Primary Site of Metabolism | Ubiquitous (most body cells) | Primarily Liver | [1][3] |
| Primary Cellular Transporter | GLUT1/GLUT2 | GLUT5 | [2] |
| Initial Phosphorylation Enzyme | Hexokinase | Fructokinase (Ketohexokinase) | [4] |
| Bypass of PFK-1 Regulation | No | Yes | [2] |
| Glycemic Index | 100 (standard) | ~23 | [1] |
| Insulin Secretion Stimulation | Direct | Indirect/Minimal | [1] |
Table 1: General Metabolic Comparison of D-Glucose and this compound. This table highlights the fundamental differences in the initial stages of glucose and fructose metabolism.
| Parameter | D-[6,6'-²H₂]glucose | D-[6,6'-²H₂]fructose | Reference |
| Initial Hepatic Concentration (IV Bolus) | 15 mM | 35 mM | [5] |
| Decay Time Constant (IV Bolus) | 19.8 s | 8.0 s | [5] |
| Deuterated Water Production | Slower Rate | Faster Rate | [5] |
Table 2: Hepatic Uptake and Turnover of Deuterated Glucose and Fructose. This data, derived from Deuterium Metabolic Imaging (DMI) in a mouse model, illustrates the significantly higher initial uptake and more rapid turnover of fructose in the liver compared to glucose.[3][5]
| Parameter | ¹³C-glucose | ¹³C-fructose | Reference |
| Oxidation during Exercise | Higher Percentage Oxidized | Lower Percentage Oxidized | [6] |
| Contribution to De Novo Lipogenesis (DNL) | Lower | Higher | [6] |
| Glucose Synthesis from Ingested Hexose | N/A | 31% (0.5 g/kg load), 57% (1 g/kg load) | [6] |
Table 3: Metabolic Fate of Ingested ¹³C-Labeled Glucose and Fructose. These findings highlight the preferential shunting of fructose towards pathways other than direct oxidation, such as gluconeogenesis and de novo lipogenesis, particularly under conditions of energy excess.[6]
Metabolic and Signaling Pathways
The distinct enzymatic pathways for glucose and fructose metabolism lead to differential activation of downstream signaling cascades.
Caption: Divergent metabolic pathways of D-Glucose and this compound.
Experimental Protocols
The following are summaries of methodologies used in studies comparing the metabolic fates of fructose and glucose.
Protocol 1: Deuterium Metabolic Imaging (DMI)
This non-invasive technique allows for the in vivo measurement of the uptake and metabolism of deuterium-labeled substrates.
1. Animal Preparation and Tracer Administration:
-
Animal models (e.g., mice) are anesthetized.
-
A baseline anatomical MRI is acquired.
-
A bolus injection or slow intravenous infusion of deuterated substrate (e.g., D-[6,6'-²H₂]glucose or D-[6,6'-²H₂]fructose) is administered.[5]
2. Data Acquisition:
-
Dynamic deuterium (²H) MR spectra are acquired from the region of interest (e.g., the liver) over a time course.
3. Data Analysis:
-
The signal intensities of the deuterated substrate and its metabolic products (e.g., deuterated water) are quantified from the spectra.
-
The decay of the substrate signal and the appearance of product signals are fitted to kinetic models to determine uptake and turnover rates.[5]
References
A Comparative Analysis of Maillard Reaction Kinetics: β-D-Fructose vs. Sucrose
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic browning process involving the reaction between reducing sugars and amino acids, is a cornerstone of flavor and color development in the food industry and a critical consideration in pharmaceutical formulations due to its potential impact on drug stability. This guide provides an objective comparison of the Maillard reaction kinetics of two commonly utilized sugars: the monosaccharide β-D-fructose and the disaccharide sucrose (B13894). This analysis is supported by experimental data to provide a comprehensive resource for researchers and professionals in relevant fields.
Quantitative Comparison of Reaction Kinetics
The reactivity of sugars in the Maillard reaction is fundamentally linked to their chemical structure. β-D-fructose, a reducing sugar, possesses a reactive carbonyl group, enabling its direct participation in the initial stages of the Maillard reaction. In contrast, sucrose is a non-reducing sugar and must first undergo hydrolysis to break down into its constituent monosaccharides, glucose and fructose (B13574), before it can engage in the reaction. This fundamental difference significantly influences their reaction kinetics.
While direct comparative data on Maillard reaction rate constants under identical conditions are scarce in the literature, the overall consensus is that fructose exhibits a higher reactivity than sucrose. The rate of the Maillard reaction for sucrose is largely dependent on the rate of its hydrolysis, which is influenced by factors such as temperature and pH.
A comparative study on the color development in molten sugars, a process related to the final stages of the Maillard reaction and caramelization, provides insights into the relative reactivity. The activation energy (Ea), which represents the minimum energy required to initiate the reaction, was determined for both sugars. A lower activation energy generally signifies a faster reaction rate.
| Parameter | β-D-Fructose | Sucrose | Reference |
| Activation Energy (Ea) for Color Development (kJ/mol) | 44.5 | 126.8 | [1] |
Note: This data pertains to color development in molten sugars (caramelization) and serves as an indicator of relative reactivity in non-enzymatic browning.
The significantly lower activation energy for fructose indicates that it will participate in browning reactions much more readily than sucrose under the same temperature conditions.[1]
Maillard Reaction Pathways
The initial stages of the Maillard reaction differ significantly between fructose and sucrose, as illustrated in the diagram below. Fructose can directly react with an amino acid to form a Schiff base, which then rearranges to a Heyns product. Sucrose, on the other hand, must first be hydrolyzed into glucose and fructose. The resulting fructose then follows its characteristic reaction pathway, while the glucose moiety proceeds via the formation of an Amadori product.
Caption: Initial reaction pathways for β-D-fructose and sucrose in the Maillard reaction.
Experimental Protocols
To quantitatively assess the Maillard reaction kinetics of sugars, a common approach involves monitoring the development of brown color over time using spectrophotometry. The following is a generalized protocol for such an experiment.
Objective: To determine and compare the rate of the Maillard reaction for β-D-fructose and sucrose in a model system.
Materials:
-
β-D-Fructose
-
Sucrose
-
Amino acid (e.g., Glycine or Lysine)
-
Phosphate (B84403) buffer (to maintain constant pH)
-
Spectrophotometer
-
Water bath or heating block
-
Test tubes
-
Pipettes
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions of β-D-fructose, sucrose, and the chosen amino acid in the phosphate buffer (e.g., 0.5 M). The buffer pH should be controlled, as it significantly affects the reaction rate.
-
-
Reaction Setup:
-
For each sugar, mix a defined volume of the sugar solution with an equal volume of the amino acid solution in a series of test tubes.
-
Prepare a blank for each sugar by mixing the sugar solution with the buffer instead of the amino acid solution.
-
-
Incubation:
-
Place the test tubes in a water bath or heating block set to a constant temperature (e.g., 80°C).
-
-
Data Collection:
-
At regular time intervals (e.g., every 15 minutes), remove a test tube for each sugar from the heat and immediately cool it in an ice bath to stop the reaction.
-
Measure the absorbance of the solution at a specific wavelength (typically 420 nm for browning) using the spectrophotometer, zeroing the instrument with the corresponding blank.
-
-
Data Analysis:
-
Plot the absorbance values against time for both fructose and sucrose.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
By conducting the experiment at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.
-
Caption: A typical experimental workflow for comparing the Maillard reaction kinetics of different sugars.
Conclusion
The available evidence strongly indicates that β-D-fructose is significantly more reactive in the Maillard reaction than sucrose. This is primarily because fructose, as a reducing sugar, can directly participate in the reaction, while sucrose must first undergo hydrolysis. The lower activation energy for color development in fructose further supports its higher reactivity. For researchers and professionals in drug development and food science, this difference is a critical consideration. The higher reactivity of fructose may be desirable for flavor and color development in food products but could be detrimental to the stability of pharmaceutical formulations. Conversely, the relative stability of sucrose at lower temperatures and neutral pH makes it a more suitable excipient in many pharmaceutical applications where the Maillard reaction is undesirable. The choice between these sugars should, therefore, be guided by a thorough understanding of their respective reaction kinetics and the specific requirements of the application.
References
Assessing the Specificity of Glucose Oxidase for Beta-D-Fructose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of glucose oxidase (GOx) for its primary substrate, beta-D-glucose, versus beta-D-fructose. This analysis is critical for researchers in various fields, including biosensor development, clinical diagnostics, and food science, where the accurate detection and quantification of glucose in the presence of other sugars is paramount. This document presents quantitative data, detailed experimental protocols, and a comparison with alternative enzymes to aid in the selection of the most appropriate enzymatic tools for specific research and development needs.
Executive Summary
Glucose oxidase exhibits a very high degree of specificity for beta-D-glucose. Experimental data consistently demonstrates that while glucose is readily oxidized by GOx, the enzyme shows negligible activity towards this compound under similar conditions. This high specificity is a key reason for its widespread use in applications requiring accurate glucose measurement. This guide presents kinetic data that quantitatively supports this assertion and provides protocols for independent verification. Furthermore, alternative enzymes with specificity for fructose (B13574) are discussed for applications where fructose detection is the primary goal.
Quantitative Data Comparison
The specificity of an enzyme for different substrates is best understood by comparing their kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat). The ratio of these two constants (kcat/Kₘ), known as the specificity constant, provides a measure of the enzyme's catalytic efficiency for a particular substrate. A higher specificity constant indicates a more preferred substrate.
| Substrate | Enzyme | Specificity Constant (kcat/Kₘ) Ratio (Relative to D-Glucose) | Reference |
| Beta-D-Glucose | Glucose Oxidase (from Aspergillus niger) | 1 | [1] |
| This compound | Glucose Oxidase (from Aspergillus niger) | 1/254 | [1] |
As the table indicates, the catalytic efficiency of glucose oxidase for D-glucose is 254 times higher than for D-fructose, demonstrating a strong preference for glucose.[1]
For context, the kinetic parameters for glucose oxidase with its primary substrate, beta-D-glucose, from a representative study are provided below:
| Substrate | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Beta-D-Glucose | Glucose Oxidase (from Aspergillus niger) | 20.3 | 0.0012 (mg H₂O₂/min.mL) |
Note: The Vₘₐₓ value is presented in the units reported in the specific study and may vary based on the assay conditions and enzyme preparation.
Experimental Protocols
To enable researchers to independently verify the specificity of glucose oxidase, a detailed experimental protocol for determining enzyme kinetics is provided below. This protocol is a synthesis of established methods for assaying glucose oxidase activity.
Protocol: Determination of Glucose Oxidase Specificity for Glucose and Fructose
1. Principle:
The activity of glucose oxidase is determined by a coupled enzyme assay. Glucose oxidase catalyzes the oxidation of a substrate (glucose or fructose) to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a second enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. The initial rate of color formation is directly proportional to the glucose oxidase activity.
2. Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Horseradish Peroxidase (HRP)
-
Beta-D-Glucose
-
This compound
-
o-Dianisidine dihydrochloride (B599025) (or another suitable chromogenic substrate like ABTS)
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 5.1)
-
Spectrophotometer capable of reading at 500 nm (for o-dianisidine)
-
Cuvettes
-
Micropipettes
3. Reagent Preparation:
-
Substrate Stock Solutions (1 M): Prepare 1 M stock solutions of both beta-D-glucose and this compound in 50 mM sodium acetate buffer.
-
Working Substrate Solutions: Prepare a series of dilutions of each substrate in the same buffer to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 mM).
-
Chromogen Solution (0.21 mM o-Dianisidine): Prepare fresh and protect from light.
-
HRP Solution (60 units/mL): Prepare fresh in cold buffer.
-
Glucose Oxidase Solution (0.4-0.8 units/mL): Prepare fresh in cold buffer.
4. Assay Procedure:
-
Prepare a reaction cocktail containing the sodium acetate buffer, o-dianisidine solution, and HRP solution.
-
Equilibrate the reaction cocktail and the substrate solutions to the desired assay temperature (e.g., 35°C).
-
To a cuvette, add the reaction cocktail and the specific working substrate solution (either glucose or fructose).
-
Initiate the reaction by adding the glucose oxidase solution to the cuvette.
-
Immediately mix the contents and place the cuvette in the spectrophotometer.
-
Record the change in absorbance at 500 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
Repeat the assay for each substrate concentration of both glucose and fructose.
-
Perform a blank measurement without the enzyme for each substrate to account for any non-enzymatic reaction.
5. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for both glucose and fructose.
-
Use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for each substrate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction pathway and the general experimental workflow for assessing substrate specificity.
Caption: Enzymatic reaction cascade for glucose oxidase assay.
Caption: Workflow for determining enzyme kinetic parameters.
Alternative Enzymes
For applications where the detection or conversion of fructose is desired, alternative enzymes with high specificity for fructose should be considered.
Fructose Dehydrogenase (FDH)
Fructose dehydrogenase is an enzyme that specifically catalyzes the oxidation of D-fructose to 5-keto-D-fructose. This enzyme is a suitable alternative when fructose is the target analyte.
Key Characteristics:
-
High Specificity for Fructose: FDH exhibits high activity towards D-fructose and significantly lower or no activity towards other sugars like glucose.
-
Application in Fructose Biosensors: Due to its specificity, FDH is the enzyme of choice for the development of electrochemical biosensors for fructose monitoring.
| Substrate | Enzyme | Kₘ (mM) |
| D-Fructose | Fructose Dehydrogenase | Varies by source (typically in the range of 1-10 mM) |
Note: The kinetic parameters for FDH can vary depending on the microbial source and assay conditions.
Conclusion
The experimental evidence strongly supports the high specificity of glucose oxidase for beta-D-glucose, with negligible activity observed for this compound. The specificity constant (kcat/Kₘ) for glucose is over 250 times greater than that for fructose.[1] This makes glucose oxidase an excellent choice for applications requiring the selective detection or removal of glucose from samples containing a mixture of sugars. For applications targeting fructose, fructose dehydrogenase is a more appropriate enzymatic tool. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and characterize the kinetics of glucose oxidase with various substrates.
References
A Comparative Guide to beta-D-Fructose Quantification Methods for Researchers and Drug Development Professionals
An objective comparison of common analytical techniques for the quantification of beta-D-fructose, supported by performance data and detailed experimental protocols.
This guide provides a comprehensive overview of prevalent methods for the quantification of this compound, a key monosaccharide in numerous biological and pharmaceutical contexts. For researchers, scientists, and drug development professionals, the accurate measurement of fructose (B13574) is critical for applications ranging from metabolic studies to formulation development. This document outlines the principles, performance characteristics, and experimental workflows of key analytical techniques, including enzymatic assays, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Performance of Fructose Quantification Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods based on available data.
| Performance Characteristic | Enzymatic Assay | HPLC-RID | GC-MS | 13C qNMR |
| Principle | Enzyme-catalyzed reaction leading to a spectrophotometrically measured product. | Chromatographic separation based on polarity with refractive index detection. | Gas chromatographic separation of derivatized fructose followed by mass spectrometric detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Linear Range | 4 - 80 µg per assay[1] | 1.08 to 83.3 g/L[2] | Not explicitly stated, but highly sensitive. | 1.08 to 83.3 g/L[2] |
| Limit of Detection (LOD) | 1.38 mg/L[1] | 0.124 mg/mL[3] | Lower than enzymatic assays[4] | 0.06 to 0.29 g/L[2] |
| Limit of Quantification (LOQ) | 5.6 mg/L[1] | 0.414 mg/mL[3] | Lower than enzymatic assays[4] | 0.21 to 0.97 g/L[2] |
| Precision (%RSD or %CV) | Intra-assay CV: 5.33%, Inter-assay CV: 4.58%[5] | 0.63 to 0.96%[2] | Intra-assay CV: 2.21%, Inter-assay CV: 7.32%[5] | 0.63 to 0.96%[2] |
| Accuracy (% Recovery) | 93 - 105% | 91% to 99.4%[3] | Not explicitly stated, but generally high. | 97.8 to 101.8% |
| Throughput | High, can be automated.[6] | Moderate to high. | Lower, requires derivatization.[7] | Lower, longer acquisition times.[8] |
| Specificity | Generally high, but can have interferences.[9] | Depends on column and detector. | High, based on mass fragmentation.[4] | High, based on unique carbon signals.[10] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general workflow for an inter-laboratory comparison and the enzymatic pathway utilized in common fructose assays.
Detailed Experimental Protocols
Enzymatic Assay (UV Method)
This protocol is a generalized procedure based on commercially available enzymatic test kits.[1]
Principle: D-Fructose is phosphorylated to fructose-6-phosphate by the enzyme hexokinase (HK). Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). Glucose-6-phosphate is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the formation of NADPH, which is measured by the increase in absorbance at 340 nm.[11]
Reagents & Materials:
-
Reagent 1: Buffer solution (e.g., Triethanolamine buffer, pH ~7.6) containing ATP and NADP+.[1]
-
Reagent 2: Enzyme suspension containing Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH).[1]
-
Reagent 3: Enzyme suspension containing Phosphoglucose Isomerase (PGI).[1]
-
D-Fructose standard solution.
-
Spectrophotometer (340 nm).
-
Cuvettes (1 cm light path).
Sample Preparation:
-
Clear liquid samples: Use directly or dilute to a fructose concentration within the linear range of the assay.[1]
-
Turbid samples: Clarify by centrifugation or filtration.[1]
-
Solid samples: Weigh a suitable amount, extract with water, and clarify the extract if necessary.[1]
-
Colored samples: Treatment with polyvinylpolypyrrolidone (PVPP) may be necessary.[1]
Assay Procedure (Manual):
-
Pipette into cuvettes:
-
Mix and measure the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the first reaction by adding 0.02 mL of Reagent 2 (HK/G6P-DH) to each cuvette. Mix and incubate for 10-15 minutes at room temperature. Measure the absorbance (A2).[1]
-
Start the second reaction by adding 0.02 mL of Reagent 3 (PGI) to each cuvette. Mix and incubate for 10-15 minutes at room temperature. Measure the final absorbance (A3).[1]
Calculation: Calculate the absorbance difference for D-fructose: ΔA_fructose = (A3 - A2)_sample - (A3 - A2)_blank.[1] The concentration is then determined using the molar extinction coefficient of NADPH or a standard curve.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sugars like fructose, an amino-functionalized silica (B1680970) column is often used. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through, which is proportional to its concentration.[3]
Instrumentation & Columns:
-
HPLC system with a refractive index detector (RID).
-
Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[3]
Typical Operating Conditions:
Sample Preparation:
-
Samples should be filtered through a 0.45 µm membrane filter before injection to remove particulate matter.
-
Dilution with the mobile phase may be necessary to bring the fructose concentration within the linear range of the detector.
Quantification:
-
A calibration curve is constructed by injecting standards of known fructose concentrations and plotting the peak area against concentration. The concentration of fructose in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like fructose, a derivatization step is required to make them volatile. The derivatized fructose is then separated by GC and detected by MS, which provides information on its molecular weight and fragmentation pattern, allowing for high specificity.[4]
Derivatization (O-methyloxime peracetate derivative):
-
Fructose is first converted to its O-methyloxime derivative.
-
The hydroxyl groups are then acetylated to form the peracetate derivative. This process makes the sugar volatile and suitable for GC analysis.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for sugar analysis (e.g., a polar column).
Typical GC-MS Conditions:
-
The specific temperature program and MS parameters will depend on the derivatization method and the instrument used. A key aspect is the identification of unique fragments for fructose to allow for its quantification in the presence of other sugars like glucose.[4]
Quantification:
-
Isotope-labeled internal standards are often used for accurate quantification. The ratio of the peak area of the analyte to the internal standard is used to construct a calibration curve.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: NMR spectroscopy is a non-destructive technique that provides detailed structural information. In its quantitative application (qNMR), the area of a specific resonance signal is directly proportional to the number of corresponding nuclei in the sample. This allows for the direct quantification of fructose without the need for identical standards for calibration.[10][12]
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[10]
Sample Preparation:
-
Minimal sample preparation is required. Samples are typically dissolved in a deuterated solvent (e.g., D2O).[8]
Data Acquisition:
-
13C qNMR is often preferred for fructose isomer analysis due to better signal dispersion, though 1H qNMR can also be used.[8][10]
-
Specific resonances for the different anomers of fructose are integrated. For example, in 13C qNMR, the C-2 carbon signals for β-pyranose (98.0 ppm), α-pyranose (97.8 ppm), β-furanose (101.5 ppm), α-furanose (104.3 ppm), and the keto form (213.4 ppm) can be used.[10]
Quantification:
-
The concentration is determined by comparing the integral of the fructose signal to the integral of a known concentration of an internal or external standard. The PULCON (Pulse Length based Concentration determination) method can also be used, which avoids the need for an internal standard.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aafco.org [aafco.org]
- 12. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [eurekaselect.com]
Comparative Guide to Analytical Methods for Trace Level Detection of β-D-Fructose
This guide provides a detailed comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques for the trace level detection and quantification of β-D-fructose. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for fructose (B13574) quantification is often dependent on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of GC-MS compared to High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Enzymatic Assays.
| Parameter | GC-MS | HPLC-RID | Enzymatic Assay |
| Limit of Detection (LOD) | 0.3 µM (in serum)[1] | Generally in the µg/mL (mg/L) range[2] | 2.1 mg/L[3] |
| Limit of Quantification (LOQ) | 15 µM (in serum)[1] | < 2 µg/mL (for similar HPAEC-PAD)[2] | 5.6 mg/L[3] |
| Sample Preparation | Requires derivatization (e.g., oximation-silylation)[4][5] | Minimal, direct injection of liquid samples | Specific buffer and reagent preparation[6] |
| Specificity | High, based on mass fragmentation patterns[1] | Lower, based on retention time | High, based on specific enzyme-substrate reaction[6] |
| Throughput | Lower, due to sample preparation and run times | Higher | High, suitable for many samples simultaneously[6] |
| Matrix Interference | Can be minimized with appropriate sample cleanup and selective ion monitoring[1] | High potential for interference, as RID is non-specific[7] | Can be affected by compounds that interfere with enzyme activity or absorbance readings[8] |
Detailed Experimental Protocol: GC-MS Method
The following protocol outlines a common procedure for the trace level analysis of β-D-fructose in biological samples using GC-MS. The method involves a two-step derivatization process—methoximation followed by silylation—to increase the volatility of the sugar for gas chromatographic analysis.[4]
1. Sample Preparation
-
For plasma or serum samples, precipitate proteins by adding cold ethanol (B145695) or methanol, followed by centrifugation.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
2. Derivatization
-
Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 70°C for 60 minutes.[4] This step protects the carbonyl group of fructose and prevents the formation of multiple isomers.[4]
-
Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.[4] This step increases the volatility of the sugar by replacing the hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) groups.[4]
3. GC-MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.[1]
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of β-D-fructose.
Caption: Experimental workflow for β-D-fructose analysis by GC-MS.
Caption: Two-step derivatization of β-D-fructose for GC-MS analysis.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 3. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 7. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fructose Anomers and Their Sweetening Properties
For Researchers, Scientists, and Drug Development Professionals
Fructose (B13574), a simple sugar lauded for its intense sweetness, exists in various isomeric forms, or anomers, which significantly influence its taste profile. This guide provides a comparative study of the sweetening properties of the primary anomers of D-fructose, focusing on β-D-fructopyranose and α-D-fructopyranose. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the fields of food science, sensory analysis, and drug formulation.
Unraveling the Sweetness of Fructose Anomers
In aqueous solutions, fructose dynamically exists as an equilibrium mixture of its different isomers: β-D-fructopyranose, α-D-fructopyranose, β-D-fructofuranose, and α-D-fructofuranose, along with a small fraction of the open-chain keto form.[1][2] The distribution of these anomers is temperature-dependent.
Crucially, the sweet taste we perceive from fructose is a composite of the individual sweetness levels of these anomers. Among them, β-D-fructopyranose is recognized as the sweetest form.[1]
Quantitative Comparison of Fructose Anomers in Solution
While direct, isolated sensory data for each anomer is challenging to obtain due to their rapid interconversion in solution (a process known as mutarotation), the equilibrium composition in water at room temperature provides insight into the dominant contributors to fructose's overall sweetness.
| Anomer | Ring Structure | Percentage in Equilibrium (at 20°C) | Relative Sweetness Contribution |
| β-D-fructopyranose | 6-membered | ~70% | Highest |
| α-D-fructopyranose | 6-membered | Minor percentage | Lower |
| β-D-fructofuranose | 5-membered | ~23% | Lower |
| α-D-fructofuranose | 5-membered | Minor percentage | Lower |
| keto-D-fructose | Open-chain | <1% | Negligible |
Table 1: Equilibrium composition and relative sweetness contribution of D-fructose anomers in aqueous solution.[1]
The high proportion of the intensely sweet β-D-fructopyranose at equilibrium is the primary reason for the high sweetening power of fructose compared to other sugars like glucose and sucrose (B13894).
Experimental Protocol: Sensory Evaluation of Fructose Sweetness
To quantitatively assess the sweetness of a fructose solution, a standardized sensory evaluation protocol is employed. This methodology allows for the comparison of its sweetness intensity against a reference standard, typically sucrose.
Objective
To determine the relative sweetness of a D-fructose solution compared to a standard sucrose solution using a trained sensory panel.
Materials
-
Crystalline D-fructose
-
Crystalline sucrose (analytical grade)
-
Deionized, purified water
-
Glass beakers and stirring rods
-
Individually coded tasting cups
Panelist Selection and Training
A panel of 10-15 individuals should be selected based on their sensory acuity and ability to discriminate between different sweetness intensities. Panelists undergo training to familiarize them with the scaling techniques and sensory attributes being evaluated.
Procedure
-
Solution Preparation :
-
Prepare a series of standard sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Prepare a fructose solution of a known concentration (e.g., 5% w/v).
-
Allow all solutions to equilibrate at a controlled temperature (e.g., 20°C) for several hours to ensure mutarotational equilibrium is reached.
-
-
Sensory Evaluation :
-
The evaluation should be conducted in a controlled environment with neutral lighting and no distracting odors.
-
Panelists are presented with the fructose solution and the series of sucrose solutions in a randomized order.
-
A two-alternative forced-choice (2-AFC) or a paired comparison test can be used. For each pair, the panelist must identify the sweeter sample.
-
Panelists should rinse their mouths with purified water between samples to cleanse the palate.
-
-
Data Analysis :
-
The concentration of the sucrose solution that is perceived as equally sweet to the fructose solution is determined. This is known as the point of subjective equality (PSE).
-
The relative sweetness (RS) of fructose is then calculated using the following formula: RS = (Concentration of Sucrose at PSE / Concentration of Fructose) x 100
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism of sweet taste perception, the following diagrams are provided.
The sensation of sweetness is initiated by the binding of sugar molecules to specific G-protein coupled receptors on the surface of taste cells.
This guide provides a foundational understanding of the sweetening properties of fructose anomers, underpinned by their chemical behavior in solution and the methodologies used for their sensory evaluation. For researchers and professionals in related fields, this information is critical for the development of products with optimized taste profiles and for the advancement of our understanding of gustatory science.
References
evaluating the performance of different HPLC columns for fructose separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of fructose (B13574) is crucial in various applications, from food analysis to metabolic studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of the stationary phase is a critical determinant of separation performance. This guide provides an objective comparison of different HPLC columns for fructose separation, supported by experimental data, to aid in selecting the most suitable column for your analytical needs.
Performance Comparison of HPLC Columns for Fructose Separation
The selection of an HPLC column for fructose analysis primarily revolves around three main types of stationary phases: Amino-propyl, Ligand-Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. Each offers distinct advantages and is suited for different analytical challenges. The following table summarizes the performance characteristics of these columns based on published experimental data.
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Fructose Retention Time (min) | Glucose Retention Time (min) | Sucrose (B13894) Retention Time (min) | Key Advantages |
| Amino-propyl (NH2) | Aminopropyl groups bonded to a silica (B1680970) support | Acetonitrile (B52724)/Water (e.g., 75:25 v/v)[1][2][3] | ~5.86 - 8.88[1][3] | ~6.47 - 10.00[1][3] | ~7.48[3] | Robust, well-established method, good for separating monosaccharides from disaccharides.[4] |
| Ligand-Exchange | Sulfonated polystyrene-divinylbenzene resin with counter-ions (e.g., Ca2+)[4] | Water | Varies with column | Varies with column | Varies with column | Excellent for separating monosaccharides and sugar alcohols, uses simple and safe eluents.[4] |
| HILIC | e.g., Zwitterionic or amide stationary phases[5][6] | Acetonitrile/Water gradient[6] | Varies with gradient | Varies with gradient | Varies with gradient | High sensitivity, compatible with gradient elution for complex samples.[6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results. Below are typical experimental protocols for fructose separation using the discussed HPLC column types.
Amino-propyl (NH2) Column Method
-
Column: A stainless-steel silica-based amino column, such as a Phenomenex Luna NH2 (250 x 4.6 mm, 5 µm) or Agilent ZORBAX NH2 (250 x 4.5 mm, 5 µm), is commonly used.[1][3]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically employed, with a common ratio being 75:25 (v/v).[1][2][3]
-
Flow Rate: A flow rate of approximately 0.9 to 1.8 mL/min is generally used.[2][3]
-
Column Temperature: The column is often maintained at a temperature between 23°C and 35°C.[1][3]
-
Detector: A Refractive Index (RI) detector is a common choice for sugar analysis due to its universal response to non-UV absorbing compounds.[1][2][3] Evaporative Light Scattering Detection (ELSD) can also be used and is compatible with gradient elution.[7]
-
Sample Preparation: Samples are typically dissolved in deionized water or the mobile phase and filtered through a 0.45 µm filter before injection.[6][8]
Ligand-Exchange Column Method
-
Column: These columns consist of a sulfonated polystyrene-divinylbenzene copolymer resin loaded with a specific counter-ion, such as calcium (Ca2+).[4] An example is the Rezex RCM-Monosaccharide Ca+2 (8%) column.[9]
-
Mobile Phase: The primary mobile phase is typically HPLC-grade water.
-
Flow Rate: Flow rates should be kept stable, often in the range of 0.2-0.3 mL/min, especially before the column reaches the set temperature, to protect the polymeric resin.[4]
-
Column Temperature: Elevated temperatures, often up to 80-95°C, are used to improve separation efficiency and avoid anomer resolution.[10]
-
Detector: A Refractive Index (RI) detector is commonly used with this method.
-
Mechanism: Separation is based on the interaction between the hydroxyl groups of the sugars and the metal ions on the resin.[11][12] Fructose forms a stronger complex with the calcium ions than glucose, leading to its differential retention.[11]
HILIC Column Method
-
Column: HILIC columns with stationary phases like zwitterionic or amide chemistry are suitable.[5][6] An example is the XBridge BEH Amide XP Column.[5]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The separation starts with a high concentration of acetonitrile (e.g., 85%) which is gradually decreased to increase the water content.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Column Temperature: The column temperature is often maintained between 30-40°C.[6]
-
Detector: Evaporative Light Scattering Detection (ELSD) is often preferred for HILIC as it is more sensitive than RI detection and compatible with gradient elution.[5][6] Mass spectrometry (MS) can also be coupled for enhanced specificity.[13]
-
Sample Preparation: Similar to other methods, samples are dissolved and filtered before injection.[6]
Experimental Workflow
The general workflow for the HPLC analysis of fructose involves several key steps from sample preparation to final data analysis.
Caption: General workflow for the HPLC analysis of fructose.
Concluding Remarks
The choice of an HPLC column for fructose separation depends on the specific analytical requirements.
-
Amino-propyl columns are a robust and reliable choice for routine analysis, particularly when separating monosaccharides from disaccharides.[4] However, the amino-bonded phase can be unstable under certain conditions, and reducing sugars can react with the amino groups, potentially shortening the column's lifespan.[4]
-
Ligand-exchange columns offer excellent separation of monosaccharides and sugar alcohols using a simple and environmentally friendly water-based mobile phase.[4]
-
HILIC columns provide high sensitivity and are well-suited for complex samples that may require gradient elution for optimal separation.[6]
For routine quality control where simplicity and robustness are key, the amino-propyl or ligand-exchange methods are often preferred. For research applications requiring high sensitivity and the ability to analyze complex mixtures, the HILIC method with ELSD or MS detection is a superior choice. Careful consideration of the sample matrix, required sensitivity, and available instrumentation will guide the selection of the most appropriate HPLC column and method for accurate and reliable fructose analysis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. HPLC Determination of Fructose, Glucose, and Sucrose in Potatoes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. welch-us.com [welch-us.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fast Sugar Analysis in Beverages | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. dupont.com [dupont.com]
- 12. shodex.com [shodex.com]
- 13. researchgate.net [researchgate.net]
Isotopic Labeling for Fructose Tracing: A Comparative Guide to Accuracy and Precision
Stable isotope tracing has become an indispensable tool for quantitatively tracking the metabolic fate of fructose (B13574) in various biological systems. By introducing fructose labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can trace the journey of fructose-derived atoms through intricate metabolic networks.[1] This guide provides an objective comparison of isotopic labeling strategies for fructose tracing, focusing on accuracy and precision, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals engaged in metabolic studies.
Comparison of Isotopic Fructose Tracers
The choice of isotopic tracer is critical and depends on the specific biological question, the metabolic pathways under investigation, and the analytical platform available.[2] Different tracers provide distinct insights into metabolic processes.
| Tracer Type | Isotope(s) | Information Provided | Typical Applications | Key Considerations for Accuracy & Precision |
| Uniformly Labeled Fructose | ¹³C | Traces the fate of all six carbon atoms of the fructose backbone.[1][2] | Elucidating carbon transitions in central carbon metabolism (glycolysis, TCA cycle), de novo lipogenesis, and nucleic acid synthesis.[1][3] | Provides comprehensive carbon skeleton mapping. Requires high-resolution mass spectrometry to resolve all mass isotopomers accurately.[4] |
| Position-Specific Labeled Fructose | ¹³C | Tracks the fate of specific carbon atoms. | Investigating specific enzyme reactions and pathway branch points. | Simplifies mass isotopomer distribution analysis but provides less comprehensive pathway information.[5] |
| Deuterium-Labeled Fructose | ²H (Deuterium) | Tracks the hydrogen atoms of fructose. | Probing C-H bond cleavage, redox reactions, and the activity of dehydrogenases.[6][7] Can be used for assessing kinetic isotope effects (KIEs).[2] | The C-D bond is stable, ensuring label retention.[8] Deuterium labeling can result in larger, more easily detectable kinetic isotope effects compared to ¹³C labeling.[2] |
| Dual-Labeled Fructose | ¹³C and ²H | Provides simultaneous information on both the carbon backbone and redox reactions.[6] | Complex metabolic network analysis where both carbon rearrangement and redox state are of interest. | Offers the most comprehensive metabolic picture but requires sophisticated analytical methods (e.g., high-resolution MS) to distinguish all isotopologues.[4][6] |
Core Metabolic Pathways of Fructose
Unlike glucose, fructose is primarily metabolized in the liver, small intestine, and kidneys.[1] Its entry into cellular metabolism bypasses the main regulatory step of glycolysis (phosphofructokinase), leading to a rapid influx of carbons into downstream pathways.[9]
-
Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate (B91348) (F1P) by fructokinase (KHK).[1]
-
Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[1]
-
Triose Phosphate Metabolism: DHAP enters glycolysis or gluconeogenesis directly. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), which also joins these central pathways.[1] This can lead to the production of pyruvate, lactate, and acetyl-CoA, the latter being a key precursor for the TCA cycle and de novo lipogenesis.[1]
Core pathway of hepatic fructose metabolism.
Quantitative Data Summary from Fructose Tracing Studies
Stable isotope tracing studies have provided valuable quantitative data on the metabolic fate of fructose in humans. These values are essential benchmarks for experimental design and interpretation.
| Parameter | Condition | Mean Value (± SD) | Study Duration | Citation |
| Oxidation to CO₂ | Non-exercising subjects | 45.0% ± 10.7% of ingested dose | 3-6 hours | [5][7][10] |
| Exercising subjects | 45.8% ± 7.3% of ingested dose | 2-3 hours | [5][7][10] | |
| Mixed with glucose (exercising) | 66.0% ± 8.2% of ingested dose | Not Specified | [5][10] | |
| Conversion to Glucose | Non-exercising subjects | 41.0% ± 10.5% of ingested dose | 3-6 hours | [5][7][10] |
| Direct Conversion to Plasma Triglycerides | Short-term studies | <1% of ingested dose | Not Specified | [5][10][11] |
| Conversion to Lactate | General | ~25% of ingested dose | A few hours | [10][11] |
Note: A significant portion of ingested fructose also contributes to glycogen (B147801) synthesis, though precise quantification remains a subject of ongoing research.[5][10]
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in stable isotope tracing studies.[1]
In Vitro Protocol: Stable Isotope Tracing in Cultured Cells
This protocol outlines the key steps for a typical experiment using ¹³C-labeled fructose in cultured cells.[1]
-
Cell Culture & Seeding: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80% to ensure they are in the mid-logarithmic growth phase).[12]
-
Media Preparation: Prepare a labeling medium by dissolving the chosen isotopic tracer (e.g., [U-¹³C₆]-D-fructose) in a base medium free of unlabeled fructose or glucose. To study fructose metabolism specifically, use dialyzed fetal bovine serum (dFBS) to minimize unlabeled sugars.[13] A common approach is to use a 10% labeling of total fructose concentration.[1][3]
-
Labeling: Aspirate the standard growth medium, wash cells once with warm PBS, and add the pre-warmed isotopic labeling medium. Incubate for a predetermined time course (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs) to monitor label incorporation and approach isotopic steady state.[1][12]
-
Metabolite Extraction (Quenching): To halt all metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold extraction solvent, such as 80% methanol (B129727) (-80°C), to the cell monolayer.[12][14]
-
Sample Collection: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (>15,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[12]
-
Sample Preparation for Analysis: Transfer the supernatant containing the extracted metabolites to a new tube. Dry the extract using a vacuum concentrator.[1]
-
For GC-MS: The dried extract is typically derivatized (e.g., methoximation followed by silylation) to increase the volatility of metabolites.[1][15]
-
For LC-MS: The dried extract is reconstituted in a suitable solvent for direct analysis.[1]
-
For NMR: The extract is reconstituted in a deuterated solvent (e.g., D₂O).[1][16]
-
In Vivo Protocol: Stable Isotope Tracing in Animal Models
This protocol provides a general framework for an in vivo study in mice.[7]
-
Acclimatization: Acclimate animals to the experimental conditions to minimize stress-related metabolic changes.
-
Tracer Administration: Prepare a sterile solution of the labeled fructose (e.g., D-Fructose-d-1) in saline. The tracer can be administered via oral gavage, intraperitoneal injection, or continuous infusion through a catheter. For continuous infusion, a priming bolus dose is often given to rapidly achieve isotopic steady-state.[7]
-
Sample Collection: Collect biological samples (blood, tissues, expired air) at timed intervals. For tissue samples, it is critical to freeze them immediately in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Metabolites are extracted from tissues and plasma using methods similar to the in vitro protocol, often involving homogenization in a cold solvent followed by centrifugation.
-
Sample Analysis: Analyze the isotopic enrichment in precursor and product pools using MS or NMR to calculate metabolic fluxes.
A generalized workflow for a stable isotope labeling experiment.
Analytical Platforms: Achieving Accuracy and Precision
The accuracy and precision of fructose tracing studies are highly dependent on the analytical platform used to measure isotopic enrichment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary techniques employed.[9]
| Feature | Mass Spectrometry (GC-MS, LC-MS) | NMR Spectroscopy |
| Principle | Separates ions based on their mass-to-charge ratio (m/z).[17] | Detects isotopes based on the magnetic properties of their nuclei.[16] |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to millimole range). |
| Resolution | High mass resolution can distinguish isotopologues with small mass differences.[4] | Provides high structural resolution, allowing for the determination of positional isotope enrichment (isotopomer analysis).[5][18] |
| Sample Prep | Often requires chromatographic separation (GC, LC) and, for GC, chemical derivatization.[1][4] | Minimal sample preparation, non-destructive.[1] |
| Information | Provides mass isotopomer distributions (e.g., M+1, M+2...M+6 for ¹³C₆-fructose).[1] | Provides positional isotopomer information, which is powerful for elucidating complex pathways.[18] |
| Quantification | Highly accurate and precise, especially when using a stable isotope-labeled internal standard.[19] | Highly quantitative and reproducible.[16] |
Critical Factors for High-Quality Data
-
Correction for Natural Abundance: All naturally occurring carbon contains ~1.1% ¹³C. To accurately quantify the incorporation of an experimental tracer, it is essential to mathematically correct for the contribution of these naturally occurring heavy isotopes.[13][20] Failure to do so leads to an overestimation of tracer incorporation and inaccurate flux calculations.[13]
-
Isotopic Steady State: For many metabolic flux analyses, it is assumed that the isotopic enrichment of intracellular metabolites has reached a steady state. It is crucial to perform a time-course experiment to determine the time required to reach this state, which can vary from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[12][13]
-
Chromatography: In MS-based methods, physically separating metabolites on a column (LC or GC) before analysis enhances quantitative accuracy.[4] It reduces a phenomenon known as ion suppression, where abundant molecules can interfere with the signal of less abundant ones, thereby improving the detection of low-abundance metabolites.[4]
-
Internal Standards: The use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[19]
Visualizing Tracing Strategies
Different isotopic labels are suited for answering different biological questions. Uniformly ¹³C-labeled fructose is ideal for tracking the carbon skeleton, while deuterium-labeled fructose is better for investigating C-H bond cleavage and redox metabolism.
Comparison of information from carbon vs. deuterium tracers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-D-Fructose Stability Versus Other Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of beta-D-fructose relative to other common monosaccharides, namely D-glucose, D-mannose, and D-galactose. The stability of these simple sugars is a critical parameter in various fields, including pharmaceutical formulation, food science, and metabolic research. Understanding their degradation kinetics and equilibrium behavior under different conditions is essential for ensuring the quality, efficacy, and shelf-life of products. This document summarizes key experimental data, provides detailed methodologies for stability-indicating assays, and visualizes important concepts for enhanced comprehension.
Structural Stability: Pyranose vs. Furanose Forms
Monosaccharides in aqueous solution exist as an equilibrium mixture of cyclic hemiacetals or hemiketals and a small proportion of the open-chain form. The six-membered ring structure is known as a pyranose, and the five-membered ring is a furanose. The inherent stability of a monosaccharide is largely influenced by the preferred ring conformation. Pyranose rings, particularly in the chair conformation, are generally more stable than furanose rings due to lower angular and torsional strain[1][2].
-
D-Glucose predominantly exists in the more stable pyranose form. In an aqueous solution at equilibrium, it is a mixture of about 64% β-D-glucopyranose and 36% α-D-glucopyranose, with negligible amounts of the furanose and open-chain forms[3][4]. The β-anomer is more stable as all bulky substituents can occupy equatorial positions in the chair conformation, minimizing steric hindrance[5].
-
This compound , a ketohexose, exhibits a more complex equilibrium. In aqueous solution, it exists as a mixture of β-fructopyranose (approximately 70-72%), β-fructofuranose (about 23%), and smaller amounts of their alpha anomers and the open-chain form[6][7][8]. The presence of a significant proportion of the less stable furanose form contributes to the overall lower stability of fructose (B13574) compared to glucose.
Quantitative Comparison of Monosaccharide Stability
The stability of monosaccharides can be quantitatively assessed by determining their degradation rates under various stress conditions, such as high temperatures and acidic or basic pH.
Table 1: Equilibrium Composition of D-Glucose and D-Fructose in Aqueous Solution
| Monosaccharide | Anomer/Form | Percentage at Equilibrium |
| D-Glucose | β-D-glucopyranose | ~64%[3][4] |
| α-D-glucopyranose | ~36%[3][4] | |
| Furanose forms | <1%[3] | |
| Open-chain | <0.02%[4] | |
| D-Fructose | β-D-fructopyranose | ~70-72%[6][7][8] |
| β-D-fructofuranose | ~23%[6] | |
| α-D-fructofuranose | ~5% | |
| α-D-fructopyranose | ~2% |
Table 2: Second-Order Degradation Rate Constants (k) of Hexoses in Dilute Acid at 140°C
| Monosaccharide | k (L mol⁻¹ s⁻¹) in 0.41 M HCl | k (L mol⁻¹ s⁻¹) in 0.41 M H₂SO₄ |
| D-Glucose | 1.1 x 10⁻⁴ | 1.4 x 10⁻⁴ |
| D-Mannose | 1.3 x 10⁻⁴ | 1.7 x 10⁻⁴ |
| D-Galactose | 1.8 x 10⁻⁴ | 2.5 x 10⁻⁴ |
Data adapted from a study on the degradation kinetics of monosaccharides in dilute acids. Note: Fructose was not included in this specific comparative study under these exact conditions.
Comparative Degradation of Fructose and Glucose at Elevated Temperatures
A study on the thermal degradation of sugars in sugarcane must at temperatures between 110°C and 140°C revealed that fructose degrades approximately 9 to 10 times faster than glucose under the same conditions. This highlights the significantly lower thermal stability of fructose.
Experimental Protocols
1. Forced Degradation Study of Monosaccharides
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of monosaccharides under various stress conditions.
-
Objective: To generate degradation products and evaluate the stability of the monosaccharide under hydrolytic, oxidative, and thermal stress.
-
Materials:
-
Monosaccharide standard (e.g., this compound, D-glucose, D-mannose, D-galactose)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable detector (e.g., Refractive Index or UV-Vis with derivatization)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the monosaccharide in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a known concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve the monosaccharide in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Dissolve the monosaccharide in 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid monosaccharide in a temperature-controlled oven (e.g., 80°C). At specified time points, withdraw samples, dissolve in the mobile phase, and analyze by HPLC.
-
Control Samples: Prepare a solution of the monosaccharide in high-purity water and store it at 4°C. Analyze at the same time points as the stressed samples.
-
2. Stability-Indicating HPLC Method for Monosaccharide Analysis
This protocol describes a typical HPLC method for the separation and quantification of monosaccharides and their degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) Detector or a UV-Vis detector if a derivatization agent is used.
-
Amino-based or ion-exchange column suitable for carbohydrate analysis (e.g., Aminex HPX-87C).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v) or dilute sulfuric acid for ion-exchange columns.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-85°C (depending on the column)
-
Injection Volume: 10-20 µL
-
Detector Temperature: Maintained at the same temperature as the column for RI detectors.
-
-
Procedure:
-
Prepare standard solutions of the monosaccharides of known concentrations in the mobile phase.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent monosaccharide.
-
Calculate the percentage of degradation by comparing the peak area of the parent monosaccharide in the stressed samples to that in the control sample.
-
Visualizations
Caption: Equilibrium between open-chain and cyclic forms of D-glucose and D-fructose.
Caption: Workflow for a forced degradation study of monosaccharides.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Processes from Biomass-Derived Hexoses and Pentoses: A Recent Literature Overview [mdpi.com]
validation of sample preparation techniques for fructose analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fructose (B13574) is critical in various fields, from food science and clinical diagnostics to metabolic research and drug development. The complexity of biological and food matrices, however, necessitates robust sample preparation to remove interfering substances and ensure reliable analytical results. This guide provides an objective comparison of common sample preparation techniques for fructose analysis, supported by experimental data and detailed protocols.
Enzymatic Assay Sample Preparation
Enzymatic methods offer high specificity for fructose determination. The sample preparation aims to present the analyte in a clear, aqueous solution, free from enzymatic inhibitors or particulate matter that could interfere with spectrophotometric readings.
Principle of Analysis
The most common enzymatic assay for fructose involves a series of coupled reactions. First, hexokinase (HK) phosphorylates fructose to fructose-6-phosphate (B1210287) (F6P). Phosphoglucose isomerase (PGI) then converts F6P to glucose-6-phosphate (G6P). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is directly proportional to the initial fructose concentration.[1][2]
Experimental Protocol: General Enzymatic Assay
-
Sample Preparation (General):
-
Clear Liquid Samples (e.g., beverages, juices): Dilute the sample with deionized water to bring the fructose concentration into the assay's linear range (e.g., 100-1000 µg/mL).[1] If necessary, filter the sample to remove turbidity.[3] Carbonated samples should be degassed.[1]
-
Solid Samples (e.g., foods): Weigh a suitable amount of the homogenized sample and extract the sugars with deionized water, potentially heating to 60°C to aid extraction. Clarify the extract by centrifugation or filtration.[1][3]
-
Biological Fluids (e.g., fermentation media): To stop endogenous enzymatic reactions, heat the sample in a water bath at 80°C for 15 minutes. Centrifuge to pellet any precipitates and use the clear supernatant for the assay.[4] Alternatively, deproteinization using Carrez reagents can be performed.[4]
-
-
Assay Procedure:
-
Pipette the sample (or diluted extract) and assay reagents (containing buffer, ATP, and NADP+) into a cuvette.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add the first enzyme mixture (Hexokinase and G6P-Dehydrogenase) to start the reaction for any endogenous glucose.
-
Incubate for 10-15 minutes and measure the second absorbance (A2).
-
Add the final enzyme (Phosphoglucose Isomerase) to start the fructose-specific reaction.
-
Incubate for another 10-15 minutes and measure the final absorbance (A3).[3]
-
The absorbance difference (ΔA = A3 - A2) is used to calculate the fructose concentration.
-
Performance Data
| Parameter | Value | Matrix | Source |
| Linearity Range | 5.6 to 1000 mg/L | Beverages, Juices | [5] |
| Recovery | 93 - 105% | Wine, Beer, Soft Drinks, Juices | [3][5] |
| Limit of Quantification (LOQ) | ~0.5 - 5.6 mg/L | Aqueous Solutions | [5] |
| Precision (RSD) | < 4% for concentrations > 25 mg/L | Various Foods | [5] |
Enzymatic Fructose Determination Pathway
Caption: Enzymatic reactions for fructose measurement.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous analysis of multiple sugars. Sample preparation focuses on removing matrix components that could interfere with the chromatographic separation or damage the column.
Principle of Analysis
Sugars are separated on a specialized column, commonly an amino-bonded or ligand-exchange column.[6][7] Detection is often achieved using a Refractive Index (RI) detector, which is a universal detector for sugars, or an Evaporative Light Scattering Detector (ELSD), which offers better sensitivity and compatibility with gradient elution.[8][9]
Experimental Protocols
A. Simple Dilution and Filtration (for Juices, Beverages)
-
Centrifugation: Centrifuge an aliquot (e.g., 100 mL) of the liquid sample for 10 minutes at ~5000 rpm to remove coarse particles.[10]
-
Dilution: Transfer the supernatant and dilute with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known volume in a volumetric flask. The dilution factor depends on the expected sugar concentration.[7][10]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[6] This step is crucial to prevent blockage of the HPLC system.[8]
B. Solid-Phase Extraction (SPE) Cleanup (for Complex Matrices like Tea)
-
Extraction: Ultrasonically extract the sample with ultrapure water.[11]
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis PRIME HLB) according to the manufacturer's instructions.
-
Loading and Elution: Load the aqueous extract onto the cartridge. The sugars, being highly polar, are typically washed through while interfering compounds are retained. Collect the eluate containing the purified sugars.[11]
-
Filtration: Filter the collected fraction through a 0.45 µm filter prior to HPLC analysis.
Performance Data
| Parameter | Value | Method/Matrix | Source |
| Linearity (R²) | > 0.998 | HPLC-RI / Molasses | [12] |
| Linearity (R²) | > 0.99 | HPLC-RID / Watermelon Juice | [6] |
| Recovery | 92.1 - 108.5% | SPE-LC-MS/MS / Tea | [11] |
| Recovery | 96.8 - 108.9% | HPLC-RID / Mayonnaise | [13] |
| Limit of Detection (LOD) | 0.001% (w/w) | HPLC-RI / Beverages | [14] |
| Limit of Quantification (LOQ) | ~0.04 mg/mL | HPLC-RID / Watermelon Juice | [6] |
HPLC Sample Preparation Workflow
Caption: Workflows for HPLC sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for sugar analysis. However, because sugars like fructose are non-volatile, they must first be chemically modified into more volatile derivatives.
Principle of Analysis
Sample preparation involves two key stages: first, the isolation of sugars from the matrix, which for biological fluids often requires protein precipitation; second, a derivatization reaction to increase volatility.[15] Common derivatization methods include oximation followed by silylation or acetylation.[16][17] The derivatized sugars are then separated by gas chromatography and detected by mass spectrometry.
Experimental Protocols
A. Protein Precipitation (for Serum/Plasma)
-
Solvent Precipitation: Add 3-5 volumes of a cold, water-miscible organic solvent like acetonitrile to the serum or plasma sample.[18][19] Vortex to mix and allow proteins to precipitate. Centrifuge and collect the supernatant.[19]
-
Barium Hydroxide/Zinc Sulfate Precipitation: To 200 µL of serum, add internal standards. Add 300 µL of 0.3 N barium hydroxide, followed by 300 µL of 0.3 N zinc sulfate, to precipitate proteins. Centrifuge and collect the supernatant containing the sugars.[16]
B. Derivatization (O-methyloxime Acetate)
-
Drying: Transfer the protein-free supernatant to a clean glass tube and dry it completely under a stream of air or nitrogen.[16]
-
Oximation: Add 100 µL of methoxylamine hydrochloride in pyridine (B92270) (0.18 M) and heat at 70°C for 60 minutes.[15][16]
-
Acetylation: Add 100 µL of acetic anhydride (B1165640) and heat at 45°C for another 60 minutes.[15][16]
-
Reconstitution: Dry the sample again and redissolve the derivatized sugars in a small volume of a suitable solvent like ethyl acetate (B1210297) prior to GC-MS injection.[16]
Performance Data
| Parameter | Value | Method/Matrix | Source |
| Detection Limit | Lower than enzymatic assays | GC-MS / Plasma | [16] |
| Average Fructose Conc. | 46 ± 25.22 µM | GC-MS / Human Plasma | [16] |
| Volatility Increase | Substantial | Derivatization with MBTFA | |
| Isomer Reduction | Reduces multiple peaks to two | Oximation step prior to silylation |
GC-MS Sample Preparation Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Glucose and fructose (enzymatic method) (Type-II) | OIV [oiv.int]
- 3. benchchem.com [benchchem.com]
- 4. aafco.org [aafco.org]
- 5. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. youtube.com [youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ajrsp.com [ajrsp.com]
- 16. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Biological Effects of Beta-D-Fructose and High-Fructose Corn Syrup
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of beta-D-fructose and high-fructose corn syrup (HFCS), supported by experimental data. While direct comparative studies on pure this compound versus HFCS are limited due to the rarity of consuming pure fructose (B13574) in isolation, this analysis draws upon extensive research comparing HFCS to sucrose (B13894) (a disaccharide of 50% fructose and 50% glucose) and studies elucidating the distinct metabolic pathways of fructose and glucose. The scientific consensus is that HFCS and sucrose exhibit nearly identical metabolic effects due to their similar composition of fructose and glucose.
Executive Summary
High-fructose corn syrup (HFCS) is a liquid sweetener derived from corn starch, most commonly composed of either 42% or 55% fructose, with the remainder being primarily glucose and other saccharides. This compound is a monosaccharide and one of the two components of sucrose. The fundamental biological and metabolic impacts of HFCS are predominantly dictated by its fructose content. Fructose metabolism differs significantly from that of glucose, primarily occurring in the liver and bypassing the key regulatory step of glycolysis. This can lead to a range of metabolic consequences, including increased de novo lipogenesis (DNL), hepatic steatosis, and alterations in insulin (B600854) sensitivity.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize key quantitative data from clinical studies comparing the effects of HFCS and sucrose on various metabolic parameters. Given their compositional similarities, the data for sucrose can be considered a proxy for a mixture of this compound and glucose.
Table 1: Effects on Hepatic Lipid and Insulin Sensitivity
| Parameter | Intervention | Duration | Study Population | Key Findings | Reference |
| Hepatic Lipid Content (%) | Sucrose-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Increased by 0.6% compared to baseline (P < 0.001) and aspartame (B1666099) control (P < 0.05). | [1][2] |
| HFCS-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Increased by 0.4% compared to baseline (P < 0.05). No significant difference from sucrose group. | [1][2] | |
| Matsuda Insulin Sensitivity Index (ISI) | Sucrose-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Decreased compared to aspartame control (P < 0.01). | [1][2] |
| HFCS-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Decreased compared to aspartame control (P < 0.01). No significant difference from sucrose group. | [1][2] |
Table 2: Effects on Plasma Lipids and Uric Acid
| Parameter | Intervention | Duration | Study Population | Key Findings | Reference |
| Fasting Triglycerides | Fructose-sweetened beverages (25% of energy) | 10 weeks | Overweight/obese adults | No significant change in fasting levels, but postprandial triglycerides were substantially increased. | [3][4] |
| LDL Cholesterol | Sucrose- and HFCS-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Both groups showed increased LDL compared to aspartame control. | [5] |
| Apolipoprotein B | Sucrose- and HFCS-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Both groups showed increased ApoB compared to aspartame control. | [5] |
| Uric Acid | HFCS-sweetened beverage (24 oz) | Acute (6 hours) | 40 men and women | Higher postprandial concentrations compared to sucrose-sweetened beverage. | [6][7] |
| Sucrose- and HFCS-sweetened beverages (25% of energy) | 16 days | 75 adults (18-40 years) | Both groups showed increased fasting and 24-hour uric acid levels compared to aspartame control. | [5] | |
| C-Reactive Protein (CRP) | HFCS vs. Sucrose (avg. 19% of daily calories) | Meta-analysis of 4 studies | 767 participants | HFCS intake was associated with a significant increase in CRP levels compared to sucrose (WMD: 0.27 mg/l). | [8][9] |
Experimental Protocols
Stanhope et al. (2009) - Fructose vs. Glucose Consumption Study
-
Objective: To assess the relative effects of dietary fructose and glucose on metabolic parameters in humans.
-
Study Design: A randomized, parallel-group study.
-
Participants: Overweight and obese subjects.
-
Intervention: For 10 weeks, participants consumed either glucose- or fructose-sweetened beverages providing 25% of their daily energy requirements.
-
Key Measurements: Visceral adipose tissue volume (by MRI), fasting plasma glucose and insulin, insulin sensitivity (by oral glucose tolerance test), and de novo lipogenesis.
-
Results: While both groups gained similar amounts of weight, only the fructose group showed a significant increase in visceral adiposity, fasting glucose, and insulin levels, along with a decrease in insulin sensitivity.[10][11][12]
Le et al. - Acute HFCS vs. Sucrose Crossover Study
-
Objective: To compare the acute metabolic and hemodynamic effects of HFCS- and sucrose-sweetened beverages.
-
Study Design: A randomized, crossover design.
-
Participants: Forty healthy men and women.
-
Intervention: Participants consumed a 24 oz beverage sweetened with either HFCS or sucrose on two separate occasions.
-
Key Measurements: Blood and urine samples were collected over 6 hours to measure fructose, glucose, uric acid, blood pressure, and heart rate.
-
Results: Consumption of the HFCS-sweetened beverage led to a greater systemic exposure to fructose and higher postprandial uric acid levels compared to the sucrose-sweetened beverage.[6][7]
Rippe et al. - HFCS vs. Sucrose Consumption Study
-
Objective: To compare the longer-term metabolic effects of consuming HFCS or sucrose at typical population consumption levels.
-
Study Design: A randomized, double-blinded study.
-
Participants: Sixty-five overweight and obese individuals.
-
Intervention: For 10 weeks, participants consumed a weight-stable diet that included low-fat milk sweetened with either HFCS or sucrose at 10% or 20% of their daily caloric intake.
-
Key Measurements: Body weight, blood pressure, total cholesterol, triglycerides, LDL, and apolipoprotein B.
-
Results: No significant changes in body weight, blood pressure, or atherogenic lipid profiles were observed in any of the groups, and there were no differences between the effects of HFCS and sucrose.[13][14][15]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the biological effects of fructose.
Caption: Hepatic Fructose Metabolism and De Novo Lipogenesis.
Caption: Fructose-Induced De Novo Lipogenesis Signaling.
Caption: General Experimental Workflow for Comparative Studies.
Conclusion
The available scientific evidence strongly indicates that the metabolic effects of high-fructose corn syrup are comparable to those of sucrose. The primary driver of the observed biological effects is the fructose component itself. High fructose intake, particularly from sugar-sweetened beverages, is associated with an increased risk of developing metabolic derangements, including fatty liver, dyslipidemia, and insulin resistance. This is largely attributed to the unique hepatic metabolism of fructose, which promotes de novo lipogenesis. For drug development professionals, understanding these fructose-specific pathways is crucial for identifying potential therapeutic targets to mitigate the adverse metabolic consequences of excessive sugar consumption. Future research should continue to explore the dose-dependent effects of fructose and the long-term clinical outcomes of diets rich in fructose-containing sweeteners.
References
- 1. Consuming Sucrose- or HFCS-sweetened Beverages Increases Hepatic Lipid and Decreases Insulin Sensitivity in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fructose consumption: considerations for future research on its effects on adipose distribution, lipid metabolism, and insulin sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search [escholarship.org]
- 5. examine.com [examine.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of high fructose corn syrup and sucrose on the pharmacokinetics of fructose and acute metabolic and hemodynamic responses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of high-fructose corn syrup vs. sucrose on anthropometric and metabolic parameters: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of high-fructose corn syrup vs. sucrose on anthropometric and metabolic parameters: A systematic review and meta-analysis [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Consuming fructose-sweetened, not glucose-sweetened, beverages increases visceral adiposity and lipids and decreases insulin sensitivity in overweight/obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consumption of fructose-sweetened beverages for 10 weeks reduces net fat oxidation and energy expenditure in overweight/obese men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The effect of normally consumed amounts of sucrose or high fructose corn syrup on lipid profiles, body composition and related parameters in overweight/obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rippehealth.com [rippehealth.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Fructose-Protein Adducts
For researchers, scientists, and drug development professionals, the accurate detection of fructose-protein adducts is crucial for advancing our understanding of the roles these modifications play in various physiological and pathological processes. This guide provides a comparative overview of antibody performance in recognizing these adducts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research.
The non-enzymatic reaction between fructose (B13574) and proteins results in the formation of fructose-protein adducts, a key initial step in the generation of Advanced Glycation End-products (AGEs). These adducts, such as fructoselysine, are implicated in the pathophysiology of diabetes, aging, and other chronic diseases. Consequently, highly specific antibodies are indispensable tools for their detection and quantification. This guide focuses on the critical aspect of antibody validation: assessing cross-reactivity against structurally similar molecules.
Performance Comparison of Anti-Fructose-Protein Adduct Antibodies
The specificity of an antibody is paramount for reliable and reproducible data. An ideal antibody should exhibit high affinity for its target antigen (e.g., fructose-lysine) while demonstrating minimal binding to other related molecules. The following table summarizes the hypothetical performance of two distinct anti-fructose-lysine antibodies, "Antibody A" (a highly specific monoclonal antibody) and "Antibody B" (a polyclonal antibody with broader reactivity), against a panel of glycated albumins.
| Antigen | Antibody A (Monoclonal) | Antibody B (Polyclonal) |
| Fructose-BSA | ++++ | ++++ |
| Glucose-BSA | + | +++ |
| Ribose-BSA | - | ++ |
| Nε-(carboxymethyl)lysine-BSA (CML) | - | + |
| Nε-(carboxyethyl)lysine-BSA (CEL) | - | + |
| Native BSA | - | - |
| Binding reactivity is graded from ++++ (strong) to - (no detectable binding) based on hypothetical competitive ELISA and Western blot data. |
Interpretation of Results:
-
Antibody A demonstrates high specificity for fructose-BSA, with negligible cross-reactivity towards adducts formed with other sugars or common AGEs like CML and CEL. This level of specificity is critical for applications requiring precise quantification of fructose-specific modifications.
-
Antibody B , while effectively recognizing fructose-BSA, also shows significant cross-reactivity with glucose-BSA and ribose-BSA, and minor reactivity with CML and CEL. Polyclonal antibodies, being a heterogeneous mixture, often recognize multiple epitopes, which can lead to broader reactivity.[1] This may be advantageous for general screening of glycation but could lead to an overestimation of fructose-specific adducts.
Key Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of antibody cross-reactivity is essential for validating their use in specific applications. The following are detailed methodologies for key experiments.
Preparation of Glycated Albumin Standards
To rigorously test antibody specificity, a panel of proteins modified with different sugars is required.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Fructose, D-Glucose, D-Ribose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (B81097) (optional, as a preservative)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve BSA in PBS to a final concentration of 50 mg/mL.
-
Add the respective sugar (Fructose, Glucose, or Ribose) to a final concentration of 0.5 M.
-
If desired, add sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial growth.
-
Incubate the solutions at 37°C for 4-6 weeks in a sterile, sealed container.
-
After incubation, extensively dialyze the glycated BSA solutions against PBS at 4°C for 48 hours with at least three changes of PBS to remove unbound sugars.
-
Determine the protein concentration of the dialyzed solutions using a standard protein assay (e.g., BCA assay).
-
Store the prepared glycated albumin standards at -20°C in aliquots.
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying the specificity and cross-reactivity of an antibody.
Materials:
-
96-well microtiter plates
-
Fructose-BSA (for coating)
-
Anti-fructose-protein adduct primary antibody
-
HRP-conjugated secondary antibody
-
Competing antigens (Fructose-BSA, Glucose-BSA, Ribose-BSA, CML-BSA, CEL-BSA, Native BSA)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of Fructose-BSA (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[2]
-
Competition:
-
Prepare serial dilutions of the competing antigens in PBS.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-fructose-protein adduct antibody with each dilution of the competing antigens for 1-2 hours at room temperature.
-
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of free antigen in the pre-incubation step.
Western Blot Protocol
Western blotting allows for the assessment of antibody reactivity to proteins separated by molecular weight.
Materials:
-
Glycated albumin standards (prepared as described above)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-fructose-protein adduct primary antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 10-20 µg of each glycated albumin standard with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-fructose-protein adduct antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in assessing antibody cross-reactivity.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Key steps in the Western blot protocol for analyzing antibody specificity.
Conclusion
The selection of a highly specific antibody is fundamental to the accuracy and reliability of research on fructose-protein adducts. While polyclonal antibodies can be useful for general screening, monoclonal antibodies with well-characterized specificity are often superior for quantitative and precise applications. Researchers are strongly encouraged to perform in-house validation of any antibody using rigorous methods such as competitive ELISA and Western blotting against a panel of relevant cross-reactants. The protocols and comparative data presented in this guide offer a framework for making informed decisions in the selection and validation of antibodies for the study of protein fructosylation.
References
- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 3. Diabetic Glycation of Human Serum Albumin Affects Its Immunogenicity [mdpi.com]
Navigating Sweetness: A Comparative Guide to β-D-Fructose Analysis in Novel Food Products
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of analytical methods for the quantification of β-D-fructose in novel food products. It includes detailed experimental protocols, supporting data, and discussions on the unique challenges presented by complex food matrices.
The burgeoning market of novel food products, including insect-based proteins and algae-derived ingredients, presents new analytical challenges for nutrient quantification. Accurate determination of sugars like β-D-fructose is crucial for nutritional labeling, quality control, and understanding the metabolic impact of these new food sources. This guide compares the two most prevalent methods for β-D-fructose analysis—High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Enzymatic Assays—and provides a framework for their validation in complex and novel food matrices.
Method Comparison: HPLC-RID vs. Enzymatic Assays
The choice of analytical method for β-D-fructose determination depends on various factors, including the complexity of the food matrix, the required sensitivity and specificity, sample throughput, and available instrumentation. Below is a comparative summary of the key performance characteristics of HPLC-RID and enzymatic assays, based on validated methods in various food matrices.
Table 1: Comparison of Method Validation Parameters for β-D-Fructose Analysis
| Validation Parameter | HPLC-RID | Enzymatic Assay |
| Linearity (R²) | >0.999[1][2] | >0.99[3][4] |
| Limit of Detection (LOD) | 0.01 - 0.13 mg/mL[1] | 2.1 mg/L[3] |
| Limit of Quantitation (LOQ) | 0.03 - 0.46 mg/mL[1] | 4 mg/L[5] |
| Accuracy (Recovery %) | 96.78 - 108.88% | 93 - 105%[3][6] |
| Precision (RSD %) | < 2% (Intra- & Inter-day) | < 6% (Intermediate Precision)[3] |
| Specificity | Good; separates fructose (B13574) from other sugars based on retention time. | High; specific enzymes target β-D-fructose. |
| Potential Interferences | Co-eluting compounds with similar refractive indices. | High concentrations of mannose or sulfites.[3][6] |
Experimental Workflow for Method Validation
A robust method validation is essential to ensure reliable and accurate quantification of β-D-fructose in any food matrix, especially in novel ones where matrix effects are often unknown. The following diagram illustrates a typical workflow for analytical method validation, adhering to guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
The following are detailed methodologies for the analysis of β-D-fructose using HPLC-RID and an enzymatic assay. These protocols are based on established and validated methods and can be adapted for novel food matrices with appropriate validation.
Protocol 1: HPLC-RID Method for β-D-Fructose Quantification
This method is suitable for the simultaneous quantification of fructose, glucose, and sucrose (B13894).
1. Sample Preparation:
-
Solid Samples (e.g., Insect Powder, Algae Powder):
-
Weigh accurately 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 50% ethanol-water solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place in an ultrasonic bath at 60°C for 30 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples:
-
Dilute the sample with deionized water to bring the estimated fructose concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a refractive index detector (RID).
-
Column: Amino column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (75:25, v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
RID Temperature: 35°C.
3. Calibration:
-
Prepare a series of standard solutions of β-D-fructose, glucose, and sucrose in deionized water (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 mg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the fructose peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the fructose concentration using the calibration curve.
Protocol 2: Enzymatic Assay for β-D-Fructose Determination
This method is highly specific for β-D-fructose and can be performed using commercially available kits.
1. Principle:
β-D-Fructose is phosphorylated to fructose-6-phosphate (B1210287) (F6P) by the enzyme hexokinase (HK) in the presence of ATP. F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm is directly proportional to the amount of β-D-fructose.
2. Reagents and Materials:
-
Commercial enzymatic bio-assay kit for D-fructose/D-glucose (e.g., Megazyme K-FRUGL or equivalent).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes.
-
Micropipettes.
3. Sample Preparation:
-
Solid Samples:
-
Extract the sugars as described in the HPLC-RID protocol (Section 1). The final extract should be clear and colorless.
-
Dilute the extract with deionized water to a fructose concentration within the assay's linear range (typically 0.1 to 1 g/L).
-
-
Liquid Samples:
-
Dilute the sample with deionized water to a fructose concentration within the linear range of the assay.
-
4. Assay Procedure (based on a typical kit):
-
Pipette 200 µL of the diluted sample, standards, and a blank (deionized water) into separate cuvettes.
-
Add 1.0 mL of Reagent 1 (containing buffer, ATP, and NADP+). Mix and incubate for 3 minutes.
-
Read and record the initial absorbance (A1) at 340 nm.
-
Add 20 µL of Reagent 2 (containing hexokinase and G6PDH). Mix and incubate for 15 minutes.
-
Read and record the absorbance (A2) at 340 nm.
-
Add 20 µL of Reagent 3 (containing phosphoglucose isomerase). Mix and incubate for 15 minutes.
-
Read and record the final absorbance (A3) at 340 nm.
5. Calculation:
-
Calculate the change in absorbance for glucose (ΔA_glucose = A2 - A1) and fructose (ΔA_fructose = A3 - A2).
-
Determine the concentration of fructose in the sample using the following formula, accounting for the sample dilution and the molar extinction coefficient of NADPH:
-
Concentration (g/L) = (ΔA_fructose / ε * d) * V_f * MW * DF
-
Where: ε = molar extinction coefficient of NADPH (6.3 L mmol⁻¹ cm⁻¹), d = cuvette path length (cm), V_f = final volume in the cuvette (mL), MW = molecular weight of fructose (180.16 g/mol ), and DF = dilution factor.
-
Challenges in the Analysis of Novel Food Products
The analysis of β-D-fructose in novel food products like edible insects and algae presents unique challenges due to their complex matrices.
-
Edible Insects: Insect-based products are rich in proteins and fats, which can interfere with both chromatographic and enzymatic analyses.[7][8] High protein content can lead to column fouling in HPLC and may inhibit enzyme activity. The presence of chitin, a polysaccharide, does not directly interfere with free fructose measurement but contributes to the overall carbohydrate profile.[8] Sample preparation for insect-based foods requires rigorous extraction and clean-up steps to remove interfering substances.
-
Algae: Algae contain a diverse array of carbohydrates, including storage polysaccharides (e.g., starch, laminarin) and structural polysaccharides, which can be hydrolyzed to monosaccharides during sample processing, potentially leading to an overestimation of free fructose if the extraction is not carefully controlled.[9] Pigments and phenolic compounds present in algae can also interfere with spectrophotometric measurements in enzymatic assays.
For any novel food matrix, a thorough method validation is paramount. This includes assessing matrix effects through spike and recovery experiments and evaluating the method's specificity in the presence of other matrix components. It may be necessary to optimize sample preparation procedures, such as using solid-phase extraction (SPE) for cleanup, to ensure accurate and reliable results.
Conclusion
Both HPLC-RID and enzymatic assays are robust and reliable methods for the quantification of β-D-fructose in food products. The choice between the two will depend on the specific application and the resources available. For novel food products, careful consideration of the matrix composition and a comprehensive method validation are essential to ensure the accuracy and reliability of the analytical results. This guide provides a foundation for researchers and scientists to select and validate appropriate methods for β-D-fructose analysis in the evolving landscape of food science.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nutritional Profiles of Five Important Edible Insect Species From West Africa—An Analytical and Literature Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edible Insects as a Protein Source: A Review of Public Perception, Processing Technology, and Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of beta-D-Fructose: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a cornerstone of responsible research. This guide provides detailed procedures for the proper disposal of beta-D-fructose, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to institutional and local regulations is paramount for maintaining a safe laboratory environment and ensuring environmental stewardship.[1][2][3]
Hazard Assessment and Classification
This compound is a white, odorless, solid sugar that is soluble in water.[4] According to its Safety Data Sheet (SDS), it is stable under normal conditions and is not considered a hazardous waste.[1][2][3][5] However, it is incompatible with strong oxidizing agents, and its decomposition can produce carbon monoxide and carbon dioxide.[5]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential for exposure. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Disposal Procedures for Solid this compound
For small quantities of solid this compound, the disposal process is straightforward.
Step 1: Collection Carefully sweep up the solid material, avoiding dust formation.[4]
Step 2: Containment Place the collected this compound into a clean, dry, and clearly labeled container. The container should be sealable to prevent spills.
Step 3: Institutional Guidelines Consult your institution's Environmental Health and Safety (EHS) department or equivalent authority for specific disposal instructions. For non-hazardous materials like this compound, some institutions may permit disposal in the regular trash.[6] However, this must be confirmed with your EHS office.
Disposal Procedures for Aqueous Solutions of this compound
For solutions of this compound in water, the disposal method may differ.
Step 1: Evaluation Confirm that no hazardous materials have been added to the solution. If other chemicals are present, the disposal procedure must account for the hazards of all components.
Step 2: Institutional Guidelines for Sewer Disposal Some institutions may allow for the drain disposal of non-hazardous, water-soluble substances.[6] It is critical to verify this with your EHS department, as local regulations and institutional policies vary. Do not pour any chemical down the drain without explicit approval.[7]
Step 3: Dilution and Discharge (if permitted) If sewer disposal is permitted by your institution, dilute the this compound solution with a large volume of water (a common guideline is a 20:1 water-to-solution ratio) and pour it down the drain, followed by flushing with additional water.[6] Be aware of any daily volume limits for sewer disposal that your institution may have in place.[6]
Disposal of Empty Containers
Containers that held this compound should be managed properly before disposal.
Step 1: Decontamination Since this compound is not an acute hazardous waste, triple rinsing is not required.[8][9] However, it is good practice to rinse the container with water to remove any residual solid.
Step 2: Label Removal Deface or remove all labels from the empty container to prevent misidentification.[9]
Step 3: Disposal Dispose of the clean, unlabeled container in the regular trash or recycling, in accordance with your facility's procedures.
General Laboratory Waste Management Principles
The disposal of any laboratory chemical should always be approached with the following principles in mind:
-
Waste Minimization : Only prepare the amount of solution needed for your experiment to reduce waste.[7]
-
Segregation : Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[8][10]
-
Labeling : Clearly label all waste containers with their contents.[11]
-
Storage : Store waste in designated, appropriate containers and keep them closed.[7][8]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Data Summary Table
| Parameter | Value | Reference |
| Hazard Classification | Not a hazardous substance | [1][2][3] |
| Physical State | Solid | [4][5] |
| Appearance | White | [4][5] |
| Odor | Odorless | [5] |
| Solubility in Water | Soluble | [4] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide | [5] |
References
- 1. sdfine.com [sdfine.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling beta-D-fructose
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling beta-D-Fructose. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Physical and Chemical Properties
| Property | Data | Citations |
| Physical State | Solid, Crystalline Powder | [1][2] |
| Appearance | White | [1][2][3] |
| Odor | Odorless | [1][2][3] |
| Solubility | Soluble in water | [1][3] |
| Melting Point | 103 - 105 °C / 217.4 - 221 °F | [2][3] |
| Stability | Stable under normal conditions | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon thermal decomposition | [1][2][3] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[4]
| Equipment | Specification | Citations |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn in addition to goggles if there is a significant splash hazard.[5][6] | [1][2][5][6] |
| Skin Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements. Disposable nitrile gloves are recommended for incidental contact. | [5][7][8][9] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust generation is unavoidable, a particle filter respirator may be necessary.[2][3] | [1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area is clean and well-ventilated.
-
Don the required PPE: lab coat, safety glasses, and nitrile gloves.[5]
-
Have all necessary equipment (spatulas, weigh boats, containers) ready.
-
-
Handling :
-
Handle this compound in a manner that minimizes dust generation.[3]
-
When transferring the powder, use a spatula and weigh boat. Avoid pouring directly from large containers to small ones to prevent creating airborne dust.
-
If heating this compound, be aware that it may decompose and emit carbon monoxide and carbon dioxide.[1][2][3]
-
-
Post-Handling :
-
Securely seal the container of this compound after use.
-
Clean the work area of any residual powder using a damp cloth or a vacuum with a HEPA filter. Avoid dry sweeping, which can generate dust.[3]
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste container.[8]
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan: Step-by-Step Guide
The disposal of this compound should align with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[10]
-
Small Quantities (Solid Waste) :
-
For minor spills or residual amounts, carefully sweep the solid material into a designated waste container.[3]
-
In many cases, small quantities of non-hazardous solids like fructose (B13574) can be disposed of in the regular trash. However, confirmation with your EHS office is mandatory.[10]
-
-
Aqueous Solutions (Liquid Waste) :
-
Given that this compound is water-soluble, some institutions permit the disposal of dilute, non-hazardous aqueous solutions down the sanitary sewer.[10]
-
If permitted, dilute the fructose solution with at least 20 parts water for every part of the solution and flush with additional water.[10]
-
Be aware of and adhere to any daily volume limits for sewer disposal set by your institution.[10]
-
-
Large Quantities or Contaminated Waste :
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. westlab.com [westlab.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
